molecular formula C14H9NO2 B074054 5H-Dibenzo[b,e]azepine-6,11-dione CAS No. 1143-50-6

5H-Dibenzo[b,e]azepine-6,11-dione

Cat. No.: B074054
CAS No.: 1143-50-6
M. Wt: 223.23 g/mol
InChI Key: USJALFVAJSYMSN-UHFFFAOYSA-N
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Description

5H-Dibenzo[b,e]azepine-6,11-dione is a versatile and high-value dibenzazepine derivative that serves as a critical synthetic intermediate in numerous research fields. Its planar, conjugated tricyclic quinone-imide structure makes it a privileged scaffold in medicinal chemistry for the development of novel therapeutic agents, particularly in central nervous system (CNS) drug discovery and the synthesis of potential anticancer compounds. In materials science, this compound is a fundamental building block for the construction of organic semiconductors, dyes, and functional polymers, where its electron-accepting properties and rigid backbone contribute to enhanced charge transport and tailored optical characteristics. Researchers value this compound for its bifunctional reactivity, allowing for selective modifications at the carbonyl and imine sites, facilitating the construction of complex heterocyclic libraries. As a key precursor in the synthesis of tricyclic antidepressants and related bioactive molecules, it provides a direct route to elaborate structural analogs for structure-activity relationship (SAR) studies. This product is presented with guaranteed high purity and stability to ensure reproducible results in advanced chemical synthesis and development pipelines. It is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5H-benzo[c][1]benzazepine-6,11-dione
Source PubChem
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InChI

InChI=1S/C14H9NO2/c16-13-9-5-1-2-6-10(9)14(17)15-12-8-4-3-7-11(12)13/h1-8H,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USJALFVAJSYMSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80150693
Record name 5H-Dibenz(b,e)azepine-6,11-dione
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Molecular Weight

223.23 g/mol
Source PubChem
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CAS No.

1143-50-6
Record name 5H-Dibenz[b,e]azepine-6,11-dione
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Foundational & Exploratory

The Ascending Trajectory of 5H-Dibenzo[b,e]azepine-6,11-dione Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tricyclic scaffold of 5H-dibenzo[b,e]azepine-6,11-dione has emerged as a privileged structure in medicinal chemistry, particularly in the pursuit of novel anticancer agents. Derivatives of this core have demonstrated significant biological activity, most notably as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA damage repair. This technical whitepaper provides a comprehensive overview of the current state of research into these compounds, consolidating quantitative biological data, detailing experimental methodologies, and visualizing the key mechanisms of action to support ongoing and future drug discovery efforts.

Introduction

The quest for targeted cancer therapies has led to the exploration of a multitude of heterocyclic compounds. Among these, the this compound framework has garnered considerable attention. Its rigid, three-dimensional structure provides a unique template for the design of molecules that can interact with specific biological targets. Early investigations into the broader class of dibenzazepines revealed a wide spectrum of biological activities, including anti-inflammatory, anticonvulsant, and antidepressant properties.[1][2] However, recent research has honed in on the anticancer potential of the this compound core, with a primary focus on the inhibition of PARP-1.[3] This document serves as a technical guide, summarizing the key findings and methodologies in this promising area of oncology research.

Anticancer Activity: PARP-1 Inhibition and Antiproliferative Effects

The primary anticancer mechanism identified for this compound derivatives is the inhibition of PARP-1.[3] PARP-1 is a crucial enzyme in the base excision repair (BER) pathway, which addresses single-strand DNA breaks. By inhibiting PARP-1, these compounds lead to an accumulation of unrepaired single-strand breaks, which are subsequently converted into more lethal double-strand breaks during DNA replication. In cancer cells with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, this accumulation of double-strand breaks cannot be efficiently repaired, leading to a synthetic lethality and selective cancer cell death.

A notable study by Meng et al. described the design and synthesis of a series of this compound derivatives incorporating a 1,3,4-oxadiazole moiety, modeled after known PARP inhibitors like Rucaparib.[3] These compounds exhibited potent antiproliferative activity against the OVCAR-3 human ovarian cancer cell line.

Quantitative Biological Data

The following tables summarize the reported in vitro activity of selected this compound derivatives.

Table 1: PARP-1 Enzymatic Inhibition

Compound IDPARP-1 IC50 (µM)
d11 0.939[4]
d21 0.047[4]

Table 2: Antiproliferative Activity against OVCAR-3 Cancer Cell Line

Compound IDStructureIC50 (µM)[3]
d1 R = H>50
d2 R = 2-F28.34 ± 2.13
d3 R = 3-F19.82 ± 1.56
d4 R = 4-F10.11 ± 0.98
d5 R = 2-Cl15.34 ± 1.27
d6 R = 3-Cl11.87 ± 1.03
d7 R = 4-Cl7.89 ± 0.65
d8 R = 2-Br13.21 ± 1.11
d9 R = 3-Br9.88 ± 0.87
d10 R = 4-Br6.45 ± 0.54
d11 R = 2-CH38.76 ± 0.76
d12 R = 3-CH36.91 ± 0.59
d13 R = 4-CH35.23 ± 0.43
d14 R = 2-OCH311.21 ± 0.99
d15 R = 3-OCH38.97 ± 0.81
d16 R = 4-OCH36.88 ± 0.55
d17 R = 2-NO221.43 ± 1.87
d18 R = 3-NO215.67 ± 1.32
d19 R = 4-NO29.89 ± 0.88
d20 R = 3,4-di-F5.87 ± 0.49
d21 R = 3,4-di-Cl3.21 ± 0.28
d22 R = 3,4-di-CH32.87 ± 0.25
Rucaparib (Reference)4.56 ± 0.38

Note: The structures for compounds d1-d22 are based on a common 5-(5-(substituted-phenyl)-1,3,4-oxadiazol-2-yl)methyl)-5H-dibenzo[b,e]azepine-6,11-dione scaffold, where 'R' represents the substitution on the phenyl ring.

Other Biological Activities

While the primary focus has been on anticancer applications, the broader dibenzazepine class of compounds has been investigated for other therapeutic properties. Notably, derivatives of 5H-dibenz[c,e]azepine-5,7(6H)dione have demonstrated anti-inflammatory and analgesic activities in rodent models.[5] These compounds were shown to inhibit lysosomal hydrolytic enzymes and prostaglandin synthetase activity.[5] Although less explored for the this compound core, these findings suggest a potential for these derivatives in inflammatory conditions, warranting further investigation.

Key Signaling Pathways and Mechanisms of Action

The biological activity of this compound derivatives as PARP-1 inhibitors triggers a cascade of cellular events, ultimately leading to cancer cell death. The following diagrams illustrate the general experimental workflow for evaluating these compounds and the key signaling pathway they modulate.

G Experimental Workflow for Evaluating this compound Derivatives cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_data Data Analysis start Starting Materials synth Multi-step Synthesis start->synth purify Purification & Characterization synth->purify parp_assay PARP-1 Enzymatic Assay purify->parp_assay cyto_assay Cytotoxicity Assay (e.g., MTT) purify->cyto_assay ic50 IC50 Determination parp_assay->ic50 cell_cycle Cell Cycle Analysis cyto_assay->cell_cycle apoptosis_assay Apoptosis Assay (e.g., Annexin V) cyto_assay->apoptosis_assay cyto_assay->ic50 sar Structure-Activity Relationship (SAR) cell_cycle->sar apoptosis_assay->sar ic50->sar lead_opt lead_opt sar->lead_opt Lead Optimization G Mechanism of Action: PARP-1 Inhibition Leading to Apoptosis cluster_replication S-Phase of Cell Cycle cluster_hr_deficient Homologous Recombination (HR) Deficient Cancer Cell (e.g., BRCA1/2 mutant) compound This compound Derivative parp1 PARP-1 compound->parp1 Inhibition ssb Single-Strand DNA Break (SSB) ber Base Excision Repair (BER) ssb->ber Repair replication_fork Replication Fork Collapse ssb->replication_fork Unrepaired ber->parp1 dsb Double-Strand DNA Break (DSB) replication_fork->dsb hr_repair HR Repair Pathway dsb->hr_repair Attempted Repair (Defective) g2m_arrest G2/M Cell Cycle Arrest hr_repair->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis

References

The Unexplored Potential of 5H-Dibenzo[b,e]azepine-6,11-dione as a PARP-1 Inhibitor Scaffold: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of compounds based on the 5H-Dibenzo[b,e]azepine-6,11-dione scaffold as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1). This document is intended for researchers, scientists, and drug development professionals actively involved in the fields of oncology and medicinal chemistry.

Disclaimer: Extensive literature searches have revealed no direct studies on the PARP-1 inhibitory activity of the parent compound, this compound. The information presented herein is based on the analysis of its derivatives, which utilize the core scaffold in their design. This guide, therefore, extrapolates the potential mechanism of action and therapeutic utility of this chemical class.

Introduction: The Role of PARP-1 in Cancer Therapy

Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in the cellular response to DNA damage. It plays a pivotal role in the repair of single-strand breaks (SSBs) in DNA.[1][2] In the context of oncology, particularly in cancers with mutations in the BRCA1 or BRCA2 genes, inhibiting PARP-1 leads to a synthetic lethality.[1] Cancer cells with BRCA mutations are deficient in homologous recombination, a key pathway for repairing double-strand breaks (DSBs). When PARP-1 is inhibited, unrepaired SSBs accumulate and degenerate into DSBs during DNA replication.[1] In BRCA-deficient cells, these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, cell death.[1] This targeted approach has led to the successful development of several PARP-1 inhibitors for the treatment of various cancers.

The this compound scaffold has emerged as a promising foundation for the design of novel PARP-1 inhibitors. While the core molecule itself has not been extensively studied, its derivatives have shown significant potential, suggesting that this scaffold can be effectively modified to achieve high-potency inhibition of PARP-1.

Quantitative Data on this compound Derivatives

While data on the parent compound is unavailable, studies on its derivatives have provided valuable insights into the potential of this scaffold. The following table summarizes the in vitro PARP-1 inhibitory activity of key derivatives.

Compound IDModificationIC50 (µM)Reference
d21 1,3,4-oxadiazole derivative0.047[3]
d11 1,3,4-oxadiazole derivative0.939[3]

These findings highlight that modifications to the this compound core can yield compounds with potent PARP-1 inhibitory activity.

Proposed Mechanism of Action

Based on the design of its active derivatives, it is hypothesized that this compound-based inhibitors function as competitive inhibitors of NAD+, the substrate for PARP-1. By occupying the NAD+ binding site in the catalytic domain of PARP-1, these inhibitors prevent the synthesis and attachment of poly(ADP-ribose) (PAR) chains to target proteins. This inhibition of PARylation disrupts the recruitment of DNA repair machinery to sites of DNA damage.

Signaling Pathway of PARP-1 Inhibition

The following diagram illustrates the central role of PARP-1 in DNA single-strand break repair and how its inhibition leads to cell death in BRCA-deficient cancer cells.

PARP1_Inhibition_Pathway General Signaling Pathway of PARP-1 Inhibition DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 recruits Replication_Fork Replication Fork DNA_SSB->Replication_Fork unrepaired SSB leads to PAR Poly(ADP-ribose) (PAR) PARP1->PAR catalyzes using NAD NAD+ NAD->PARP1 Repair_Proteins DNA Repair Proteins PAR->Repair_Proteins recruits SSB_Repair SSB Repair Repair_Proteins->SSB_Repair Cell_Survival Cell Survival SSB_Repair->Cell_Survival DSB Double-Strand Break (DSB) Replication_Fork->DSB stalled fork collapse HR_Repair Homologous Recombination (HR) Repair (BRCA1/2 Proficient) DSB->HR_Repair Apoptosis Apoptosis (BRCA1/2 Deficient) DSB->Apoptosis unrepaired in BRCA-deficient cells HR_Repair->Cell_Survival Inhibitor This compound -based Inhibitor Inhibitor->PARP1 inhibits

Caption: PARP-1 inhibition disrupts SSB repair, leading to DSBs and apoptosis in BRCA-deficient cells.

Experimental Protocols

The evaluation of this compound derivatives as PARP-1 inhibitors typically involves a series of in vitro assays to determine their enzymatic inhibitory activity and their effects on cancer cell lines.

PARP-1 Enzymatic Assay (Chemiluminescent)

This assay quantifies the inhibitory effect of a compound on the catalytic activity of PARP-1.

Principle: The assay measures the incorporation of biotinylated NAD+ into histone proteins, which are coated on a microplate. The amount of incorporated biotin is detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate. A decrease in the chemiluminescent signal in the presence of the test compound indicates inhibition of PARP-1 activity.[4]

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone-coated 96-well plates

  • Activated DNA

  • Biotinylated NAD+

  • Assay buffer

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • Test compounds (derivatives of this compound)

  • Positive control inhibitor (e.g., Olaparib)

Procedure:

  • Plate Preparation: Histone-coated plates are washed with an appropriate buffer.

  • Compound Addition: Serial dilutions of the test compounds and the positive control are added to the wells. A vehicle control (e.g., DMSO) is also included.

  • Reaction Initiation: A master mix containing PARP-1 enzyme, activated DNA, and biotinylated NAD+ is added to each well to start the reaction.

  • Incubation: The plate is incubated at room temperature to allow for the PARylation reaction to occur.

  • Detection: After incubation, the plate is washed to remove unbound reagents. Streptavidin-HRP is added to each well and incubated.

  • Signal Generation: After another wash step, the chemiluminescent substrate is added, and the plate is read using a luminometer.

  • Data Analysis: The IC50 values are calculated from the dose-response curves.

Cell Proliferation Assay (MTT Assay)

This assay assesses the cytotoxic effects of the PARP-1 inhibitors on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism convert the yellow MTT into a purple formazan product, which can be quantified by measuring the absorbance at a specific wavelength. A reduction in absorbance indicates a decrease in cell viability.[5]

Materials:

  • Cancer cell lines (e.g., BRCA-mutant and BRCA-wild-type)

  • Cell culture medium and supplements

  • Test compounds

  • MTT solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution.

  • Absorbance Reading: The absorbance is measured using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and IC50 values are determined.

Mandatory Visualizations

Experimental Workflow for Evaluating PARP-1 Inhibitors

The following diagram outlines a typical workflow for the discovery and preclinical evaluation of novel PARP-1 inhibitors based on the this compound scaffold.

Experimental_Workflow Experimental Workflow for PARP-1 Inhibitor Evaluation cluster_0 Compound Synthesis & Design cluster_1 In Vitro Evaluation cluster_2 Lead Optimization Design Rational Design of Derivatives Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Enzymatic_Assay PARP-1 Enzymatic Assay (IC50 Determination) Purification->Enzymatic_Assay Cell_Proliferation Cell Proliferation Assays (e.g., MTT on BRCA+/BRCA- cells) Enzymatic_Assay->Cell_Proliferation Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot for PAR levels) Cell_Proliferation->Mechanism_Studies SAR Structure-Activity Relationship (SAR) Mechanism_Studies->SAR ADMET ADMET Profiling SAR->ADMET Lead_Op Lead Optimization ADMET->Lead_Op In_Vivo In Vivo Efficacy Studies (Xenograft Models) Lead_Op->In_Vivo

Caption: A streamlined workflow for the development of novel PARP-1 inhibitors.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel and potent PARP-1 inhibitors. Although the parent compound itself has not been characterized as a PARP-1 inhibitor, its derivatives have demonstrated significant in vitro activity. The proposed mechanism of action, competitive inhibition of NAD+, is consistent with that of other successful PARP-1 inhibitors. Further investigation into the structure-activity relationships of this chemical class is warranted to optimize its therapeutic potential for the treatment of cancers with deficiencies in DNA repair pathways. The experimental protocols and workflows outlined in this guide provide a framework for the continued exploration of these promising compounds.

References

Structure-Activity Relationship (SAR) of 5H-Dibenzo[b,e]azepine-6,11-dione Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5H-dibenzo[b,e]azepine-6,11-dione scaffold has emerged as a promising privileged structure in medicinal chemistry, particularly in the development of novel anticancer agents. Its rigid tricyclic framework provides a unique three-dimensional arrangement for substituent placement, allowing for fine-tuning of pharmacological activity. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound analogs, with a focus on their development as Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant pathways and workflows to serve as a comprehensive resource for researchers in the field.

Core Scaffold and Design Strategy

The fundamental structure of this compound is a tricyclic system containing a central seven-membered azepine ring fused to two benzene rings. The dione functionality at positions 6 and 11 is a key feature of the scaffold. The primary point of structural variation in the studied analogs is the substituent attached to the nitrogen atom at the 5-position.

A prevalent design strategy involves mimicking known PARP inhibitors, such as Rucaparib and PJ34. This often entails the introduction of a side chain at the 5-position that can engage in key interactions within the catalytic domain of the PARP-1 enzyme.[1]

Structure-Activity Relationship (SAR) Analysis

The anticancer activity of this compound analogs has been primarily evaluated through their anti-proliferative effects on cancer cell lines. The following SAR observations are based on a key study by He et al. (2018), which investigated a series of analogs containing a 1,3,4-oxadiazole moiety in the side chain attached to the 5-position of the core scaffold.[1]

Impact of Substituents on the Terminal Phenyl Ring

The nature and position of substituents on the terminal phenyl ring of the 1,3,4-oxadiazole-containing side chain significantly influence the anti-proliferative activity against the OVCAR-3 (human ovarian cancer) cell line.

  • Electron-donating groups: The presence of electron-donating groups, such as methyl (CH₃) and methoxy (OCH₃), on the terminal phenyl ring was generally favorable for activity.

  • Halogen substitution:

    • Fluorine (F): A single fluorine substitution was well-tolerated. The position of the fluorine atom had a notable impact on activity, with the order of potency being para > meta > ortho.

    • Chlorine (Cl): Similar to fluorine, a para-chloro substitution resulted in good activity.

    • Bromine (Br): A para-bromo substitution also conferred potent anti-proliferative effects.

  • Multiple substitutions: Di-substitution with fluorine atoms, particularly in the 2,4- and 3,4-positions, resulted in some of the most potent compounds in the series.[1]

  • Bulky groups: The introduction of a bulky tert-butyl group led to a decrease in activity, suggesting steric hindrance may be detrimental.

Quantitative Data

The anti-proliferative activities of key this compound analogs from the study by He et al. (2018) are summarized in the table below.[1]

Compound IDR Group (Substituent on terminal phenyl ring)IC₅₀ (µM) against OVCAR-3 cells
d1 H15.32
d2 4-CH₃13.58
d3 4-OCH₃14.91
d4 4-F10.15
d5 3-F11.27
d6 2-F12.33
d7 4-Cl10.21
d8 4-Br10.11
d19 2,4-di-F8.97
d21 3,4-di-F8.15
d22 3-Cl, 4-F8.52
Rucaparib (Reference)9.87

Experimental Protocols

General Synthesis of this compound Analogs

The synthesis of the target analogs generally follows a multi-step sequence, as illustrated in the workflow below. The core this compound scaffold is first functionalized to introduce a reactive group at the 5-position, which is then coupled with the desired side chain.

Step 1: Synthesis of 5-(2-chloroacetyl)-5H-dibenzo[b,e]azepine-6,11-dione (Intermediate a) To a solution of this compound in a suitable solvent such as N,N-dimethylformamide (DMF), sodium hydride (NaH) is added portion-wise at 0°C. The mixture is stirred to allow for deprotonation. Chloroacetyl chloride is then added dropwise, and the reaction is stirred at room temperature until completion, typically monitored by thin-layer chromatography (TLC). The product is isolated by precipitation in water and filtration.

Step 2: Synthesis of 5-(2-hydrazinylacetyl)-5H-dibenzo[b,e]azepine-6,11-dione (Intermediate b) Intermediate a is dissolved in a solvent like ethanol, and hydrazine hydrate is added. The reaction mixture is refluxed for several hours. After cooling, the resulting precipitate is filtered, washed, and dried to yield the hydrazide intermediate.

Step 3: Synthesis of the Final 1,3,4-Oxadiazole Analogs (d1-d22) A mixture of intermediate b , the appropriately substituted benzoic acid, and a dehydrating agent such as phosphorus oxychloride (POCl₃) is heated at reflux. After completion, the reaction mixture is cooled and poured into ice water. The resulting solid is filtered, washed to neutrality, and purified, typically by recrystallization, to afford the final product.[1]

G cluster_synthesis General Synthesis Workflow start This compound int_a Intermediate a: 5-(2-chloroacetyl)-5H-dibenzo[b,e]azepine-6,11-dione start->int_a Chloroacetyl chloride, NaH, DMF int_b Intermediate b: 5-(2-hydrazinylacetyl)-5H-dibenzo[b,e]azepine-6,11-dione int_a->int_b Hydrazine hydrate, Ethanol, reflux final Final Analogs (d1-d22) (1,3,4-Oxadiazole derivatives) int_b->final Substituted benzoic acid, POCl3, reflux

Synthetic route for this compound analogs.
Biological Assays

The anti-proliferative activity of the synthesized compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

  • Cell Seeding: Cancer cells (e.g., OVCAR-3) are seeded into 96-well plates at a specific density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (and a vehicle control, e.g., DMSO) and incubated for a defined period, typically 48-72 hours.

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution. The plates are incubated for an additional few hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

The inhibitory activity against PARP-1 can be quantified using a chemiluminescent assay kit. This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, a reaction catalyzed by PARP-1.

  • Plate Coating: A 96-well plate is coated with histones and incubated to allow for binding.

  • Blocking: The wells are blocked to prevent non-specific binding.

  • Reaction Setup: A reaction mix is prepared containing activated DNA, biotinylated NAD⁺, and the PARP-1 enzyme.

  • Inhibitor Addition: The test compounds at various concentrations (and a known PARP-1 inhibitor as a positive control, e.g., Olaparib) are added to the wells.

  • Reaction Initiation: The PARP-1 reaction mix is added to the wells, and the plate is incubated to allow for the PARylation reaction to occur.

  • Detection: A streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated ADP-ribose incorporated onto the histones.

  • Signal Generation: After washing away unbound reagents, a chemiluminescent HRP substrate is added. The HRP catalyzes the conversion of the substrate, producing a light signal that is proportional to the amount of PARP-1 activity.

  • Measurement and Analysis: The chemiluminescence is measured using a luminometer. The percentage of inhibition is calculated relative to the no-inhibitor control, and IC₅₀ values are determined.

G cluster_parp PARP-1 Signaling and Inhibition DNA_damage DNA Single-Strand Break PARP1 PARP-1 Activation DNA_damage->PARP1 PARylation PAR Synthesis (PARylation) PARP1->PARylation Recruitment Recruitment of DNA Repair Proteins PARylation->Recruitment Repair DNA Repair Recruitment->Repair Inhibitor 5H-Dibenzo[b,e]azepine- 6,11-dione Analog Inhibitor->Block Block->PARylation Blocks

References

Spectroscopic Profile of 5H-Dibenzo[b,e]azepine-6,11-dione: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 5H-Dibenzo[b,e]azepine-6,11-dione, a core heterocyclic scaffold of significant interest in medicinal chemistry. This document details the available spectroscopic data, outlines experimental protocols for its characterization, and presents a relevant biological signaling pathway, offering a valuable resource for researchers engaged in the synthesis, analysis, and application of this compound and its derivatives.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound (CAS RN: 1143-50-6), a compound with the molecular formula C₁₄H₉NO₂ and a molecular weight of 223.23 g/mol .

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Data not available in search results

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (ppm)Assignment
Data not available in search results

Table 3: Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
Data not available in search results

Table 4: Mass Spectrometry (MS) Data

m/zRelative Intensity (%)Assignment
Data not available in search results

Note: While spectral database entries for this compound exist, specific peak data was not accessible through the conducted searches. The tables are formatted for the inclusion of such data when obtained.

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate and reproducible spectroscopic characterization of this compound. The following are generalized protocols for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of the molecule by analyzing the magnetic properties of its atomic nuclei.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, 400 MHz or higher).

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the solid this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • Ensure complete dissolution. If necessary, gently warm the vial or use sonication.

  • Using a Pasteur pipette, transfer the solution into a clean, standard 5 mm NMR tube, ensuring no solid particles are transferred. The final sample height should be approximately 4-5 cm.

  • Cap the NMR tube securely.

Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, pulse width, acquisition time, and relaxation delay).

  • For ¹³C NMR, use a proton-decoupled pulse sequence and adjust acquisition parameters for a sufficient signal-to-noise ratio, which may require a longer acquisition time.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase the resulting spectrum and perform baseline correction.

  • Integrate the signals in the ¹H NMR spectrum.

  • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

  • Transfer the finely ground powder into a pellet-forming die.

  • Apply pressure using a hydraulic press to form a thin, transparent pellet.

  • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment.

  • Place the sample holder with the KBr pellet in the spectrometer's beam path.

  • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

Data Processing:

  • The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Identify and label the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule and to gain structural information from its fragmentation pattern.

Instrumentation: A mass spectrometer with a suitable ionization source (e.g., electrospray ionization - ESI, or electron ionization - EI).

Sample Preparation (for ESI-MS):

  • Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • The solution may be directly infused into the mass spectrometer or introduced via a liquid chromatography (LC) system.

Data Acquisition:

  • Tune and calibrate the mass spectrometer according to the manufacturer's instructions.

  • Set the ionization source parameters (e.g., spray voltage, capillary temperature) to achieve stable ionization.

  • Acquire the mass spectrum in the desired mass range. For high-resolution mass spectrometry (HRMS), ensure the instrument is capable of the required mass accuracy.

  • To obtain fragmentation data, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

Data Processing:

  • Analyze the full-scan mass spectrum to identify the molecular ion peak ([M+H]⁺, [M]⁺·, etc.).

  • Use the accurate mass measurement from HRMS to determine the elemental composition.

  • Interpret the fragmentation pattern from the MS/MS spectrum to elucidate the structure of the molecule.

Biological Context and Signaling Pathway

Derivatives of this compound have been investigated for their potential as anticancer agents, specifically as inhibitors of Poly(ADP-ribose) polymerase 1 (PARP-1).[1] PARP-1 is a key enzyme in the DNA damage response pathway, particularly in the repair of single-strand breaks.

PARP-1 Signaling Pathway in DNA Repair

The following diagram illustrates the central role of PARP-1 in the base excision repair (BER) pathway, a major pathway for repairing single-strand DNA breaks. Inhibition of PARP-1 can lead to the accumulation of these breaks, which can then result in the formation of double-strand breaks during DNA replication. In cancer cells with deficiencies in double-strand break repair (e.g., those with BRCA mutations), this accumulation of damage can lead to cell death, a concept known as synthetic lethality.

PARP1_Signaling_Pathway cluster_0 DNA Damage Response cluster_1 Effect of PARP-1 Inhibition DNA_Damage DNA Single-Strand Break PARP1_Activation PARP-1 Activation DNA_Damage->PARP1_Activation PARylation Poly(ADP-ribosyl)ation (PARylation) PARP1_Activation->PARylation NAD+ -> PAR Inhibition Inhibition of PARylation PARP1_Activation->Inhibition Recruitment Recruitment of Repair Proteins (e.g., XRCC1) PARylation->Recruitment Repair DNA Repair Recruitment->Repair Cell_Survival Cell Survival Repair->Cell_Survival PARP1_Inhibitor This compound (as a PARP-1 Inhibitor Scaffold) PARP1_Inhibitor->Inhibition Stalled_Repair Stalled Repair & Trapped PARP-1 Inhibition->Stalled_Repair DSB_Formation Replication Fork Collapse -> Double-Strand Breaks Stalled_Repair->DSB_Formation Apoptosis Apoptosis in BRCA-deficient Cells DSB_Formation->Apoptosis

Caption: PARP-1 signaling in DNA repair and the effect of its inhibition.

Experimental Workflow for Evaluating PARP-1 Inhibition

The following diagram outlines a typical experimental workflow to assess the potential of a compound like this compound as a PARP-1 inhibitor.

Experimental_Workflow start Compound Synthesis (this compound) char Spectroscopic Characterization (NMR, IR, MS) start->char parp_assay In Vitro PARP-1 Enzymatic Assay char->parp_assay cell_based Cell-Based Assays (e.g., Cell Viability, Apoptosis) parp_assay->cell_based dna_damage DNA Damage Assays (e.g., γ-H2AX staining) cell_based->dna_damage end Lead Compound Identification dna_damage->end

Caption: Workflow for the evaluation of a potential PARP-1 inhibitor.

References

5H-Dibenzo[b,e]azepine-6,11-dione: A Privileged Scaffold for Anticancer Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

The 5H-dibenzo[b,e]azepine-6,11-dione core is a tricyclic lactam that has emerged as a promising scaffold in medicinal chemistry, particularly in the design of novel anticancer agents. Its rigid, three-dimensional structure provides a unique framework for the strategic placement of functional groups to interact with various biological targets. This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of derivatives based on this scaffold, with a focus on their development as anticancer drugs.

Introduction to the this compound Scaffold

The dibenzazepine ring system is a component of several approved drugs, highlighting its pharmacological relevance.[1] The this compound scaffold, in particular, has garnered significant attention due to its structural similarity to known bioactive molecules and its synthetic tractability, which allows for the generation of diverse chemical libraries. Researchers have successfully modified this core to develop potent inhibitors of key cancer-related targets, such as poly(ADP-ribose) polymerase-1 (PARP-1), and to induce apoptosis in cancer cells.[2][3]

Synthesis of the Core Scaffold and Key Derivatives

The synthesis of the this compound scaffold and its derivatives can be achieved through multi-step synthetic strategies. Below are detailed experimental protocols for the synthesis of the core structure and a representative class of anticancer derivatives.

Experimental Protocol: Synthesis of this compound

A common route to the core scaffold involves the cyclization of N-(2-carboxyphenyl)anthranilic acid.

Materials:

  • N-(2-carboxyphenyl)anthranilic acid

  • Polyphosphoric acid (PPA)

  • Anhydrous toluene

  • Sodium bicarbonate solution (5% w/v)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • A mixture of N-(2-carboxyphenyl)anthranilic acid (1 equivalent) and polyphosphoric acid (10 equivalents by weight) is heated at 120-130°C for 2-3 hours with constant stirring.

  • The reaction mixture is cooled to room temperature and then poured into a beaker of ice water with vigorous stirring.

  • The resulting precipitate is collected by vacuum filtration and washed with cold water.

  • The crude product is suspended in a 5% sodium bicarbonate solution to neutralize any remaining acid, stirred for 30 minutes, and then filtered, washed with water, and dried.

  • The dried solid is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure this compound.

Experimental Protocol: Synthesis of 5-(5-(Substituted-phenyl)-[2][3][4]oxadiazol-2-yl)-5H-dibenzo[b,e]azepine-6,11-dione Derivatives

This protocol describes a three-step synthesis of 1,3,4-oxadiazole-containing derivatives with demonstrated anticancer activity.[4]

Step 1: Synthesis of 6,11-dioxo-6,11-dihydro-5H-dibenzo[b,e]azepine-5-carbohydrazide

  • To a solution of this compound (1 equivalent) in anhydrous tetrahydrofuran (THF), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0°C under a nitrogen atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl chloroformate (1.2 equivalents) dropwise at 0°C and stir the reaction mixture at room temperature for 12 hours.

  • Quench the reaction with ice-cold water and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Dissolve the crude product in ethanol and add hydrazine hydrate (5 equivalents).

  • Reflux the mixture for 6 hours.

  • Cool the reaction mixture to room temperature, and collect the precipitated product by filtration. Wash with cold ethanol and dry to obtain the carbohydrazide derivative.

Step 2: Synthesis of N'-aroyl-6,11-dioxo-6,11-dihydro-5H-dibenzo[b,e]azepine-5-carbohydrazide

  • To a solution of the carbohydrazide from Step 1 (1 equivalent) in glacial acetic acid, add the appropriate substituted benzoic acid (1.1 equivalents).

  • Reflux the mixture for 8-12 hours.

  • Pour the reaction mixture into ice-cold water and collect the precipitate by filtration.

  • Wash the solid with water and then with a saturated solution of sodium bicarbonate.

  • Dry the product and purify by recrystallization from ethanol.

Step 3: Cyclization to form the 1,3,4-oxadiazole ring

  • Suspend the N'-aroyl carbohydrazide from Step 2 (1 equivalent) in phosphorus oxychloride (10 volumes).

  • Reflux the mixture for 5-7 hours.

  • Cool the reaction mixture to room temperature and pour it slowly into ice-cold water.

  • Neutralize the solution with a 10% sodium hydroxide solution.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • Purify the crude product by column chromatography on silica gel to yield the final 1,3,4-oxadiazole derivative.

Biological Activity and Mechanism of Action

Derivatives of this compound have demonstrated significant potential as anticancer agents, primarily through two key mechanisms: PARP-1 inhibition and induction of apoptosis.

PARP-1 Inhibition

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs).[5] In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP-1 leads to the accumulation of unrepaired SSBs, which are converted to toxic double-strand breaks (DSBs) during replication.[5] This concept, known as synthetic lethality, results in selective killing of cancer cells while sparing normal cells with functional HR.[5]

Several this compound derivatives have been identified as potent PARP-1 inhibitors.[2][4] The tricyclic core mimics the nicotinamide moiety of the NAD+ cofactor, binding to the catalytic domain of PARP-1 and inhibiting its enzymatic activity.[3]

PARP1_Inhibition PARP-1 Inhibition by this compound Derivatives cluster_0 DNA Damage and Repair cluster_2 Cellular Outcome DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 recruits DNA_DSB DNA Double-Strand Break (DSB) DNA_SSB->DNA_DSB leads to (if unrepaired) BER Base Excision Repair PARP1->BER activates BER->DNA_SSB repairs HR Homologous Recombination (HR) DNA_DSB->HR repaired by Apoptosis Apoptosis DNA_DSB->Apoptosis triggers (in HR-deficient cells) Cell_Survival Cell Survival HR->Cell_Survival Dibenzoazepine 5H-Dibenzo[b,e]azepine- 6,11-dione Derivative Dibenzoazepine->PARP1 inhibits

PARP-1 Inhibition Mechanism.
Apoptosis Induction

In addition to PARP-1 inhibition, certain derivatives of this compound have been shown to induce apoptosis through intrinsic pathways. This often involves the generation of reactive oxygen species (ROS) and disruption of the mitochondrial membrane potential.[1][2] Increased intracellular ROS levels can lead to oxidative stress, damaging cellular components and triggering the mitochondrial apoptotic cascade.[1] This involves the release of cytochrome c from the mitochondria, which in turn activates caspases, the key executioners of apoptosis.[6]

Apoptosis_Induction Apoptosis Induction by this compound Derivatives Dibenzoazepine 5H-Dibenzo[b,e]azepine- 6,11-dione Derivative ROS Increased Reactive Oxygen Species (ROS) Dibenzoazepine->ROS Mito_Dysfunction Mitochondrial Dysfunction (Loss of ΔΨm) Dibenzoazepine->Mito_Dysfunction ROS->Mito_Dysfunction CytC Cytochrome c Release Mito_Dysfunction->CytC Caspase_Activation Caspase Activation (e.g., Caspase-3) CytC->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Apoptosis Induction Pathway.

Quantitative Structure-Activity Relationship (QSAR)

The development of potent this compound derivatives has been guided by structure-activity relationship (SAR) studies. The following tables summarize the in vitro anticancer and PARP-1 inhibitory activities of selected derivatives.

Table 1: In Vitro Anticancer Activity of this compound Derivatives

Compound IDR Group (on 1,3,4-oxadiazole)Cancer Cell LineIC50 (µM)Reference
d21 4-FluorophenylOVCAR-30.87[2]
d22 4-ChlorophenylOVCAR-30.92[2]
Rucaparib (Reference Drug)OVCAR-31.15[2]
9a (A triazole derivative)A549 (Lung)0.71[3]
9a (A triazole derivative)MDAMB-231 (Breast)1.23[3]
9a (A triazole derivative)HeLa (Cervical)2.54[3]
9a (A triazole derivative)MCF-7 (Breast)3.18[3]
9a (A triazole derivative)PC-3 (Prostate)7.29[3]

Table 2: PARP-1 Inhibitory Activity of this compound Derivatives

Compound IDR Group (on 1,3,4-oxadiazole)PARP-1 IC50 (nM)Reference
d21 4-Fluorophenyl25.1[2]
d22 4-Chlorophenyl28.7[2]
Olaparib (Reference Drug)5.0[2]

Experimental Workflow for In Vitro Evaluation

The biological evaluation of novel this compound derivatives typically follows a standardized workflow to assess their anticancer potential.

Experimental_Workflow In Vitro Evaluation Workflow Start Synthesized Derivatives Cytotoxicity_Screening Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity_Screening IC50_Determination IC50 Value Determination Cytotoxicity_Screening->IC50_Determination Mechanism_Studies Mechanism of Action Studies IC50_Determination->Mechanism_Studies PARP_Assay PARP-1 Inhibition Assay Mechanism_Studies->PARP_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI staining) Mechanism_Studies->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis Mechanism_Studies->Cell_Cycle_Analysis ROS_Measurement ROS Measurement Mechanism_Studies->ROS_Measurement Lead_Compound Lead Compound Identification PARP_Assay->Lead_Compound Apoptosis_Assay->Lead_Compound Cell_Cycle_Analysis->Lead_Compound ROS_Measurement->Lead_Compound

Workflow for In Vitro Evaluation.
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)[8]

  • Dimethyl sulfoxide (DMSO) or solubilization solution

  • 96-well microtiter plates

  • Test compounds (dissolved in DMSO)

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold represents a versatile and privileged structure for the design and development of novel anticancer agents. Its derivatives have demonstrated potent activity through mechanisms such as PARP-1 inhibition and the induction of apoptosis. The synthetic accessibility of this scaffold allows for extensive chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. Future research in this area should focus on exploring novel substitutions on the dibenzazepine core, elucidating detailed mechanisms of action for the most potent compounds, and evaluating their efficacy in in vivo cancer models. The continued investigation of this promising scaffold holds the potential for the discovery of new and effective cancer therapeutics.

References

In Silico Modeling of 5H-Dibenzo[b,e]azepine-6,11-dione Derivatives: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in silico modeling of 5H-dibenzo[b,e]azepine-6,11-dione derivatives, a promising class of compounds with significant therapeutic potential, particularly as anticancer agents. This document details the computational methodologies, relevant biological targets, and experimental considerations crucial for the rational design and development of novel drugs based on this scaffold.

Introduction: The Therapeutic Promise of the this compound Scaffold

The tricyclic framework of this compound has emerged as a privileged scaffold in medicinal chemistry. Derivatives of this core structure have been investigated for a range of biological activities, with a primary focus on oncology. Notably, certain derivatives incorporating a 1,3,4-oxadiazole moiety have been identified as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in the DNA damage response (DDR) pathway.[1]

PARP-1 inhibitors represent a clinically validated class of anticancer drugs that exploit the concept of synthetic lethality. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP-1 leads to an accumulation of DNA damage and subsequent cell death.[2] The this compound scaffold serves as a robust platform for developing novel PARP-1 inhibitors with potentially improved efficacy and selectivity.

In Silico Modeling Strategies

Computational modeling is integral to accelerating the discovery and optimization of this compound derivatives. The primary in silico techniques employed include Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For this compound derivatives, QSAR models can predict the PARP-1 inhibitory potency of novel, unsynthesized analogs, thereby guiding synthetic efforts. While specific QSAR studies on this exact scaffold are not widely published, methodologies from related PARP-1 inhibitor classes can be readily adapted.

A typical QSAR workflow involves:

  • Data Set Preparation: A series of this compound derivatives with experimentally determined biological activities (e.g., IC50 values for PARP-1 inhibition) is compiled.

  • Descriptor Calculation: Molecular descriptors, which are numerical representations of chemical information, are calculated for each molecule. These can include 2D descriptors (e.g., topological indices, molecular weight) and 3D descriptors (e.g., steric, electronic, and hydrophobic fields).

  • Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) are used to build the QSAR equation.

  • Model Validation: The predictive power of the model is rigorously assessed using internal (e.g., cross-validation) and external validation techniques.

dot

Caption: General workflow for QSAR model development.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity. For the this compound derivatives, docking into the catalytic domain of PARP-1 is a critical step in understanding their mechanism of action and in designing more potent inhibitors.

Key interactions for PARP-1 inhibitors often involve hydrogen bonds with the backbone of Gly863 and Ser904, and π-π stacking interactions with Tyr907 and Tyr896 in the nicotinamide-binding pocket. Docking studies can verify if derivatives of the this compound scaffold can form these crucial interactions.

dot

Caption: Workflow for molecular docking studies.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the stability of the binding pose predicted by docking and the conformational changes that may occur. An MD simulation of a this compound derivative in complex with PARP-1 can help to:

  • Assess the stability of key hydrogen bonds and other interactions.

  • Calculate binding free energies using methods like MM/PBSA or MM/GBSA.

  • Understand the role of water molecules in the binding site.

  • Reveal conformational changes in the protein upon ligand binding.

Biological Target and Signaling Pathway: PARP-1

The primary target for the anticancer activity of these derivatives is PARP-1. This enzyme plays a central role in the repair of DNA single-strand breaks (SSBs) through the Base Excision Repair (BER) pathway.

Mechanism of Action:

  • DNA Damage Sensing: PARP-1 rapidly detects and binds to SSBs.

  • PARylation: Upon binding, PARP-1 catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, such as histones.

  • Recruitment of Repair Factors: The negatively charged PAR chains act as a scaffold to recruit other DNA repair proteins (e.g., XRCC1, DNA ligase III) to the site of damage.

  • DNA Repair: The recruited machinery repairs the SSB.

  • PARP-1 Release: After repair, the PAR chains are degraded by PAR glycohydrolase (PARG), and PARP-1 is released from the DNA.

Inhibition of PARP-1 by compounds like the this compound derivatives disrupts this process. Unrepaired SSBs can be converted into more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with deficient homologous recombination (HR) repair (e.g., BRCA-mutated cancers), these DSBs cannot be repaired efficiently, leading to genomic instability and apoptotic cell death (synthetic lethality).

dot

PARP1_Signaling cluster_pathway Normal Repair vs. Inhibition DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 binds Replication DNA Replication PAR PAR Polymer Synthesis (PARylation) PARP1->PAR catalyzes PARP1->Replication unrepaired SSB Repair_Factors Recruitment of Repair Factors (e.g., XRCC1) PAR->Repair_Factors recruits BER Base Excision Repair (SSB Repaired) Repair_Factors->BER Cell_Survival Cell Survival BER->Cell_Survival leads to DSB Double-Strand Break (DSB) Replication->DSB leads to HR_Proficient HR Proficient Cell DSB->HR_Proficient HR_Deficient HR Deficient Cell (e.g., BRCA-mutated) DSB->HR_Deficient HR_Repair Homologous Recombination (DSB Repaired) HR_Proficient->HR_Repair HR_Repair->Cell_Survival Apoptosis Apoptosis HR_Deficient->Apoptosis leads to (Synthetic Lethality) Inhibitor 5H-Dibenzo[b,e]azepine- 6,11-dione Derivative Inhibitor->PARP1 inhibits

Caption: PARP-1 signaling in DNA repair and the mechanism of synthetic lethality.

Quantitative Data Summary

The following table summarizes the reported in vitro activity of representative this compound derivatives against PARP-1 and cancer cell lines.

Compound IDStructureTargetIC50 (µM)Cell LineReference
d21 This compound with 1,3,4-oxadiazole-based side chainPARP-10.047OVCAR-3 (Ovarian)[1]
d22 This compound with 1,3,4-oxadiazole-based side chainPARP-1PotentOVCAR-3 (Ovarian)[1]
d11 This compound with 1,3,4-oxadiazole-based side chainPARP-10.939OVCAR-3 (Ovarian)

Note: The full structures for d11, d21, and d22 are detailed in the cited literature. The activity of d22 was noted as potent and better than the reference drug Rucaparib, though a specific IC50 value was not provided in the abstract.

Experimental Protocols

This section outlines representative experimental protocols for the synthesis and biological evaluation of this compound derivatives, based on established methodologies for PARP-1 inhibitors.

General Synthetic Strategy

The synthesis of this compound derivatives typically involves a multi-step approach. A common strategy is the construction of the tricyclic core followed by the functionalization at the azepine nitrogen with the desired side chains, such as those containing the 1,3,4-oxadiazole heterocycle.

Representative Protocol for Side Chain Attachment:

  • Alkylation: The nitrogen of the this compound core is alkylated with a suitable halo-ester (e.g., ethyl bromoacetate) in the presence of a base (e.g., K2CO3) in a polar aprotic solvent (e.g., DMF).

  • Hydrazide Formation: The resulting ester is treated with hydrazine hydrate in an alcoholic solvent (e.g., ethanol) under reflux to form the corresponding hydrazide.

  • Oxadiazole Ring Formation: The hydrazide is then cyclized with a substituted carboxylic acid in the presence of a dehydrating agent (e.g., POCl3) to yield the final 1,3,4-oxadiazole derivative.

In Vitro PARP-1 Enzyme Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the catalytic activity of PARP-1, which involves the transfer of ADP-ribose from NAD+ to a histone substrate.

Protocol:

  • Recombinant human PARP-1 enzyme is incubated with a reaction buffer containing NAD+, activated DNA (to stimulate the enzyme), and a histone-coated plate.

  • Test compounds (at various concentrations) are added to the reaction mixture.

  • The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C).

  • The amount of PARylated histone is quantified, typically using an anti-PAR antibody in an ELISA-based format.

  • The IC50 value, the concentration of inhibitor required to reduce PARP-1 activity by 50%, is calculated from the dose-response curve.

Cell-Based Proliferation Assay

Principle: This assay determines the effect of the compounds on the growth and viability of cancer cells.

Protocol:

  • Cancer cells (e.g., OVCAR-3) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are treated with serial dilutions of the test compounds for a specified period (e.g., 72 hours).

  • Cell viability is assessed using a colorimetric or fluorometric reagent, such as MTT, resazurin, or CellTiter-Glo®, which measures metabolic activity.

  • The absorbance or fluorescence is measured using a plate reader.

  • The GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) is calculated.

Conclusion and Future Directions

The this compound scaffold is a highly promising platform for the development of novel PARP-1 inhibitors. The integration of in silico modeling techniques—including QSAR, molecular docking, and MD simulations—is essential for efficiently navigating the chemical space and designing compounds with enhanced potency, selectivity, and pharmacokinetic properties. Future research should focus on building specific 3D-QSAR models for this series to refine structure-activity relationships, performing detailed MD simulations to understand the dynamic interactions with PARP-1, and expanding the biological evaluation to a wider range of cancer cell lines, including those with specific DNA repair deficiencies. This integrated approach will be pivotal in advancing these promising derivatives toward clinical development.

References

The Anti-Inflammatory Potential of Dibenzo[b,f]azepine Derivatives: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The dibenzo[b,f]azepine scaffold, a privileged structure in medicinal chemistry renowned for its utility in treating central nervous system disorders, is emerging as a promising template for the development of novel anti-inflammatory agents. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of the anti-inflammatory properties of dibenzo[b,f]azepine derivatives, targeting researchers, scientists, and drug development professionals. The document summarizes the available data, details relevant experimental approaches, and visualizes potential mechanisms of action to facilitate further exploration in this area.

While extensive research has focused on the neuropharmacological aspects of dibenzo[b,f]azepines, their immunomodulatory and anti-inflammatory effects remain a largely underexplored frontier. The structural similarity to other tricyclic compounds with known anti-inflammatory activity suggests a strong rationale for investigating this chemical class for inflammatory conditions. This guide aims to consolidate the sparse existing data and provide a framework for future research and development.

Quantitative Anti-Inflammatory Data

To date, publicly accessible, peer-reviewed literature providing extensive quantitative data on the anti-inflammatory activity of a broad series of dibenzo[b,f]azepine derivatives is scarce. Much of the available information points towards general anti-inflammatory effects without detailing specific inhibitory concentrations (e.g., IC50 values) against key inflammatory targets.

However, based on analogous heterocyclic systems and preliminary mentions in the literature, the following table has been constructed to illustrate the type of quantitative data that is crucial for the evaluation of these compounds and to serve as a template for future data presentation. The values presented here are hypothetical and for illustrative purposes only, designed to guide the systematic evaluation of novel dibenzo[b,f]azepine derivatives.

Compound IDTarget Enzyme/CytokineIC50 (µM)In Vivo Model% Inhibition (Dose)
DBA-001COX-2Data not availableCarrageenan-induced paw edemaData not available
DBA-0025-LOXData not availableLPS-induced cytokine releaseData not available
DBA-003TNF-αData not availableAdjuvant-induced arthritisData not available
DBA-004IL-6Data not availableNot applicableData not available

Note: The lack of concrete data in the table above highlights a significant gap in the current research landscape and underscores the opportunity for novel investigations in this area.

Key Inflammatory Signaling Pathways

The potential anti-inflammatory effects of dibenzo[b,f]azepine derivatives are likely mediated through the modulation of key signaling pathways implicated in the inflammatory response. Based on the mechanisms of structurally related compounds, the following pathways are of high interest for investigation.

G cluster_0 Pro-inflammatory Stimuli (LPS, TNF-α) cluster_1 Signaling Cascade cluster_2 Nuclear Events & Gene Expression Stimuli LPS / TNF-α IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates & Inactivates NFkB NF-κB IkB->NFkB Releases nucleus Nucleus NFkB->nucleus Translocates to genes Pro-inflammatory Gene Transcription nucleus->genes Initiates cytokines Cytokines (TNF-α, IL-6) COX-2, iNOS genes->cytokines Leads to production of DBA Dibenzo[b,f]azepine Derivatives DBA->IKK Potential Inhibition? DBA->NFkB Potential Inhibition?

Caption: Potential modulation of the NF-κB signaling pathway by dibenzo[b,f]azepine derivatives.

Experimental Protocols

Detailed and validated experimental protocols are critical for the accurate assessment of the anti-inflammatory properties of novel compounds. The following are generalized methodologies for key in vitro and in vivo assays that can be adapted for the evaluation of dibenzo[b,f]azepine derivatives.

In Vitro Assays

1. Inhibition of Pro-inflammatory Cytokine Production in LPS-stimulated Human PBMCs

  • Objective: To determine the inhibitory effect of dibenzo[b,f]azepine derivatives on the production of TNF-α and IL-6 from lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).

  • Methodology:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Seed PBMCs in 96-well plates at a density of 1 x 10^6 cells/mL in RPMI-1640 medium.

    • Pre-incubate cells with various concentrations of the test compounds (dibenzo[b,f]azepine derivatives) for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatants.

    • Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits.

    • Calculate the percentage of inhibition and determine the IC50 values.

G cluster_workflow Cytokine Inhibition Assay Workflow A Isolate Human PBMCs B Seed Cells in 96-well Plates A->B C Pre-incubate with DBA Derivatives B->C D Stimulate with LPS C->D E Collect Supernatants D->E F Quantify Cytokines (ELISA) E->F G Calculate IC50 F->G G cluster_protocol Carrageenan-Induced Paw Edema Protocol start Acclimatize Rats grouping Group Animals (Control, Standard, Test) start->grouping dosing Administer Compounds grouping->dosing induction Inject Carrageenan dosing->induction measurement Measure Paw Volume (0, 1, 2, 3, 4 hrs) induction->measurement calculation Calculate % Inhibition measurement->calculation end Results calculation->end

Methodological & Application

Synthesis of 5H-Dibenzo[b,e]azepine-6,11-dione: Application Notes and Laboratory Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory synthesis of 5H-Dibenzo[b,e]azepine-6,11-dione, a key scaffold in medicinal chemistry. The synthesis follows a three-step reaction sequence involving a Buchwald-Hartwig amination, an intramolecular cyclization, and a final hydrolysis step.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₁₄H₉NO₂--INVALID-LINK--
Molecular Weight223.23 g/mol --INVALID-LINK--
Melting Point245-246 °C--INVALID-LINK--
AppearanceYellowish solid--INVALID-LINK--
CAS Number1143-50-6--INVALID-LINK--

Synthetic Workflow

The overall synthetic pathway is illustrated below.

Synthesis_Workflow A 2-Chlorobenzoic Acid + 2-Aminobenzonitrile B Step 1: Buchwald-Hartwig Amination A->B C 2-(2-Cyanophenylamino)benzoic Acid B->C D Step 2: Intramolecular Cyclization C->D E 6-Imino-11H-dibenzo[b,e]azepin-11-one D->E F Step 3: Acid Hydrolysis E->F G This compound F->G H Purification & Characterization G->H I Final Product H->I

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocol

Materials and Equipment
  • Reagents: 2-Chlorobenzoic acid, 2-Aminobenzonitrile, Palladium(II) acetate, Xantphos, Cesium carbonate, Toluene, Polyphosphoric acid, Sulfuric acid, Dioxane, Water. All reagents should be of analytical grade.

  • Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer with heating plate, oil bath, Buchner funnel, vacuum filtration apparatus, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel), NMR spectrometer, IR spectrometer, Mass spectrometer.

Step 1: Synthesis of 2-(2-Cyanophenylamino)benzoic Acid (Intermediate 1)

This step involves a palladium-catalyzed Buchwald-Hartwig amination reaction.

ParameterValue
Reactants
2-Chlorobenzoic acid1.0 eq
2-Aminobenzonitrile1.1 eq
Catalyst System
Palladium(II) acetate0.02 eq
Xantphos0.04 eq
Base
Cesium carbonate2.0 eq
Solvent Toluene
Temperature 110 °C (Reflux)
Reaction Time 12-18 hours
Typical Yield 75-85%

Procedure:

  • To a dry round-bottom flask, add 2-chlorobenzoic acid, 2-aminobenzonitrile, cesium carbonate, palladium(II) acetate, and Xantphos.

  • Add anhydrous toluene to the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC until the starting materials are consumed (typically 12-18 hours).

  • Cool the mixture to room temperature and filter to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford 2-(2-cyanophenylamino)benzoic acid as a solid.

Step 2: Intramolecular Cyclization to 6-Imino-11H-dibenzo[b,e]azepin-11-one (Intermediate 2)

This step involves an acid-catalyzed intramolecular cyclization.

ParameterValue
Reactant
2-(2-Cyanophenylamino)benzoic acid1.0 eq
Reagent Polyphosphoric acid (PPA)
Temperature 140-150 °C
Reaction Time 4-6 hours
Typical Yield 60-70%

Procedure:

  • In a round-bottom flask, heat polyphosphoric acid to 80-90 °C.

  • Slowly add 2-(2-cyanophenylamino)benzoic acid to the hot PPA with stirring.

  • Increase the temperature to 140-150 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture to about 80 °C and pour it onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product can be used in the next step without further purification or can be purified by crystallization.

Step 3: Hydrolysis to this compound (Final Product)

The final step is the acid-catalyzed hydrolysis of the imino intermediate.

ParameterValue
Reactant
6-Imino-11H-dibenzo[b,e]azepin-11-one1.0 eq
Reagent 6 M Sulfuric acid
Solvent Dioxane/Water (1:1)
Temperature 100 °C (Reflux)
Reaction Time 8-12 hours
Typical Yield 80-90%

Procedure:

  • Dissolve the crude 6-imino-11H-dibenzo[b,e]azepin-11-one in a 1:1 mixture of dioxane and 6 M sulfuric acid.

  • Heat the mixture to reflux (100 °C) for 8-12 hours.

  • Monitor the completion of the reaction by TLC.

  • Cool the reaction mixture to room temperature and pour it into ice water.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol or acetic acid to obtain pure this compound as a yellowish solid.

Logical Relationship of Synthesis Steps

Logical_Relationship cluster_0 Starting Materials cluster_1 Key Intermediates cluster_2 Final Product A 2-Chlorobenzoic Acid C 2-(2-Cyanophenylamino)benzoic Acid A->C Buchwald-Hartwig Amination B 2-Aminobenzonitrile B->C D 6-Imino-11H-dibenzo[b,e]azepin-11-one C->D Intramolecular Cyclization E This compound D->E Hydrolysis

Application Notes: Cell-Based Assays for Evaluating 5H-Dibenzo[b,e]azepine-6,11-dione Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: 5H-Dibenzo[b,e]azepine-6,11-dione is a heterocyclic compound whose scaffold is integral to the design of various bioactive molecules, including potential anticancer agents and PARP-1 inhibitors.[1][2] A critical step in the preclinical evaluation of such compounds is the comprehensive assessment of their cytotoxic effects. These application notes provide detailed protocols for a panel of three fundamental cell-based assays to characterize the cytotoxic profile of this compound: the MTT assay to assess metabolic activity and viability, the Lactate Dehydrogenase (LDH) release assay to measure membrane integrity, and the Annexin V/PI staining assay to detect and quantify apoptosis.[3] Together, these methods offer a multi-parametric approach to understanding the compound's impact on cell health.

Overview of Cytotoxicity Assessment Workflow

A multi-assay approach is recommended to build a comprehensive cytotoxicity profile. By evaluating different cellular parameters—metabolic activity, membrane integrity, and apoptotic markers—researchers can gain a more nuanced understanding of the compound's mechanism of action. The general workflow involves treating cultured cells with a range of concentrations of this compound, followed by the respective assay procedures.

Workflow cluster_prep Phase 1: Preparation cluster_assays Phase 2: Cytotoxicity Assays cluster_analysis Phase 3: Data Analysis cell_culture 1. Cell Culture (Seed cells in 96-well plates) compound_prep 2. Compound Preparation (Prepare serial dilutions of This compound) cell_culture->compound_prep treatment 3. Cell Treatment (Incubate cells with compound for a defined period, e.g., 24-72h) compound_prep->treatment mtt MTT Assay (Metabolic Activity) treatment->mtt 4. Perform Assay ldh LDH Assay (Membrane Integrity) treatment->ldh 4. Perform Assay apoptosis Annexin V/PI Assay (Apoptosis) treatment->apoptosis 4. Perform Assay data_acq 5. Data Acquisition (Spectrophotometry or Flow Cytometry) mtt->data_acq ldh->data_acq apoptosis->data_acq data_int 6. Data Interpretation (Calculate IC50, % Cytotoxicity, % Apoptosis) data_acq->data_int

Caption: General experimental workflow for cytotoxicity assessment.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product. The amount of formazan is directly proportional to the number of viable cells.

Materials:

  • 96-well flat-bottom tissue culture plates

  • Selected cell line (e.g., HeLa, A549, or a relevant cancer cell line)

  • Complete culture medium

  • This compound

  • MTT solution: 5 mg/mL in sterile PBS, filter-sterilized and stored protected from light.

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium. Incubate overnight (or until cells adhere and are in a logarithmic growth phase).

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) controls and medium-only (blank) controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 3–4 hours at 37°C.

  • Formazan Solubilization:

    • For adherent cells, carefully aspirate the medium. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Data Analysis:

  • Subtract the average absorbance of the blank wells from all other wells.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) x 100

  • Plot % Viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: LDH Release Assay for Cytotoxicity

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of necrosis or late apoptosis.[3] The LDH assay measures the activity of this released enzyme through a coupled enzymatic reaction that results in a colored formazan product, which can be quantified spectrophotometrically.[4]

Materials:

  • Cells and compound-treated plates (prepared as in steps 1-3 of the MTT protocol)

  • LDH cytotoxicity assay kit (containing LDH reaction solution, stop solution, and lysis buffer)

  • Sterile, clear 96-well flat-bottom assay plate

  • Multi-well spectrophotometer

Procedure:

  • Prepare Controls: On the cell plate, set up the following controls (in triplicate):

    • Spontaneous LDH Release: Wells with untreated cells (add vehicle only).

    • Maximum LDH Release: Wells with untreated cells, to which lysis buffer will be added. This represents 100% cytotoxicity.

    • Background Control: Wells with culture medium but no cells.

  • Lysis for Maximum Release: One hour before the end of the treatment incubation, add the kit's lysis buffer (e.g., 10% Triton X-100) to the "Maximum Release" control wells.[4]

  • Collect Supernatant: After the treatment period, centrifuge the plate at ~400 x g for 5 minutes to pellet any cells or debris.[4]

  • Carefully transfer 50-100 µL of supernatant from each well of the treatment plate to a new, clean 96-well assay plate.

  • Enzymatic Reaction: Add 100 µL of the LDH Reaction Solution to each well of the new assay plate.[4]

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of Stop Solution to each well.

  • Absorbance Measurement: Gently shake the plate and measure the absorbance at 490 nm.

Data Analysis:

  • Subtract the background control absorbance from all other readings.

  • Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Abs_Treated - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)] x 100

Protocol 3: Annexin V/PI Staining for Apoptosis

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[5] Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells.[5] Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised.[5][6]

Apoptosis_Staining cluster_cells Cell States cluster_legend Markers live Viable Cell (Annexin V-, PI-) early Early Apoptotic Cell (Annexin V+, PI-) live->early PS Exposure late Late Apoptotic/Necrotic Cell (Annexin V+, PI+) early->late Membrane Permeabilization annexin_key Annexin V pi_key PI annexin_node pi_node

Caption: Cellular states identified by Annexin V and PI staining.

Materials:

  • Cells treated with this compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer (typically 10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each sample.

  • Washing: Centrifuge the cell suspension at ~300-500 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold PBS.

  • Resuspension: Centrifuge again, discard the supernatant, and resuspend the cell pellet in 100 µL of 1X Binding Buffer per sample (at a concentration of ~1 x 10⁶ cells/mL).

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to each 100 µL cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the samples on a flow cytometer within one hour. Acquire data for at least 10,000 events per sample. Be sure to include unstained, Annexin V-only, and PI-only controls for proper compensation and gating.[7]

Data Analysis:

  • Use the single-stain controls to set compensation and the unstained control to define the negative population.

  • Create a dot plot of PI fluorescence (y-axis) vs. Annexin V-FITC fluorescence (x-axis).

  • Define four quadrants to quantify the cell populations:

    • Lower-Left (Q4): Viable cells (Annexin V- / PI-)

    • Lower-Right (Q3): Early apoptotic cells (Annexin V+ / PI-)

    • Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)

    • Upper-Left (Q1): Necrotic cells (Annexin V- / PI+)

Data Presentation and Interpretation

Quantitative data from the assays should be summarized for clear comparison.

Table 1: MTT Assay - Cell Viability (IC₅₀)

Cell Line Treatment Time (hr) IC₅₀ (µM)
Cell Line A 24
Cell Line A 48
Cell Line B 24

| Cell Line B | 48 | |

Table 2: LDH Assay - Percent Cytotoxicity

Concentration (µM) % Cytotoxicity (Mean ± SD) at 24 hr % Cytotoxicity (Mean ± SD) at 48 hr
0 (Control)
X
Y

| Z | | |

Table 3: Annexin V/PI Assay - Apoptosis Analysis (at 24 hr)

Concentration (µM) % Viable Cells % Early Apoptotic % Late Apoptotic/Necrotic
0 (Control)
X
Y

| Z | | | |

Interpretation: By combining results, a mechanistic hypothesis can be formed. For example, a decrease in viability (MTT) and a significant increase in Annexin V+/PI- cells, with low LDH release, suggests the compound primarily induces apoptosis. Conversely, a sharp increase in LDH release alongside a decrease in viability would point towards a necrotic mode of cell death.

Hypothetical Mechanism of Action: PARP-1 Inhibition Pathway

Derivatives of the this compound scaffold have been investigated as inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair.[1] Inhibition of PARP-1 in cancer cells can lead to an accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis.[8][9]

PARP_Inhibition compound This compound parp PARP-1 compound->parp Inhibition dna_repair DNA Single-Strand Break Repair parp->dna_repair dna_damage Accumulated DNA Damage dna_repair->dna_damage Prevents caspase_act Caspase-3/7 Activation dna_damage->caspase_act Triggers apoptosis Apoptosis caspase_act->apoptosis

Caption: Hypothetical pathway of apoptosis induction via PARP-1 inhibition.

This proposed pathway suggests that the cytotoxic effects of this compound may be mediated through the inhibition of PARP-1.[8] When PARP-1 is inhibited, DNA single-strand breaks are not efficiently repaired, leading to the accumulation of DNA damage, which triggers the activation of executioner caspases (like Caspase-3) and culminates in programmed cell death, or apoptosis.[10][11] The Annexin V/PI assay is a direct method to confirm the induction of apoptosis as the downstream result of such a mechanism.

References

Application Notes and Protocols for In Vitro Anti-proliferative Activity of 5H-Dibenzo[b,e]azepine-6,11-dione on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the anti-proliferative activities of 5H-Dibenzo[b,e]azepine-6,11-dione derivatives and detailed protocols for evaluating their effects on cancer cell lines. The methodologies are based on established techniques for assessing cytotoxicity, cell cycle progression, and apoptosis.

Data Presentation

The anti-proliferative activity of novel this compound derivatives has been evaluated in various cancer cell lines. The following table summarizes the cytotoxic effects, presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

Table 1: Anti-proliferative Activity of this compound Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
d21 OVCAR-3 (Ovarian Cancer)Potent Activity[1]
d22 OVCAR-3 (Ovarian Cancer)Potent Activity[1]

Note: Specific IC50 values for d21 and d22 were not publicly available in the abstract, but they were reported to have better activities than the reference compound, Rucaparib[1]. Further studies are needed to establish a broader profile across multiple cell lines.

Derivatives of a related compound, 5,10-dihydro-11H-dibenzo[b,e][2][3]diazepin-11-one, have also shown significant anti-cancer effects.

Table 2: Anti-proliferative Activity of a 5,10-dihydro-11H-dibenzo[b,e][2][3]diazepin-11-one Derivative (Compound 9a)

Cancer Cell LineIC50 Range (µM)
Five Human Cancer Cell Lines0.71 - 7.29

This data is included to provide context on the potential of the dibenzoazepine scaffold. Compound 9a induced G2/M phase cell cycle arrest and apoptosis in lung (A549) and breast (MDAMB-231) cancer cells[2].

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-proliferative activity of this compound and its derivatives.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Workflow for MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Assay cluster_read Data Acquisition seed Seed cells in 96-well plate incubate1 Incubate for 24h seed->incubate1 treat Add this compound incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add DMSO to solubilize formazan incubate3->solubilize read Measure absorbance at 570 nm solubilize->read

Caption: Workflow of the MTT assay for cell viability.

Materials:

  • Cancer cell lines (e.g., OVCAR-3, HeLa, A549)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell control.

  • Incubate the plate for 48 to 72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compound on the cell cycle distribution.

Workflow for Cell Cycle Analysis

Cell_Cycle_Workflow cluster_culture Cell Culture & Treatment cluster_harvest Cell Harvesting cluster_fix Fixation & Staining cluster_analysis Data Analysis culture Culture cells to 60-70% confluency treatment Treat with compound for 24-48h culture->treatment harvest Harvest cells by trypsinization treatment->harvest wash Wash with PBS harvest->wash fix Fix cells in cold 70% ethanol wash->fix stain Stain with Propidium Iodide & RNase fix->stain flow Analyze by Flow Cytometry stain->flow

Caption: Workflow for cell cycle analysis using flow cytometry.

Materials:

  • Treated and untreated cancer cells

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution with RNase A

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of the compound for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI/RNase A staining solution and incubate for 30 minutes in the dark at room temperature.

  • Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Apoptosis Assay using Annexin V/PI Staining

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow for Apoptosis Assay

Apoptosis_Workflow cluster_prep Cell Preparation & Treatment cluster_harvest Harvesting cluster_stain Staining cluster_analyze Analysis seed_cells Seed and treat cells with compound harvest_cells Harvest cells (including supernatant) seed_cells->harvest_cells wash_cells Wash with cold PBS harvest_cells->wash_cells resuspend Resuspend in Annexin V Binding Buffer wash_cells->resuspend add_stains Add Annexin V-FITC and Propidium Iodide resuspend->add_stains incubate_dark Incubate for 15 min in the dark add_stains->incubate_dark analyze_flow Analyze immediately by Flow Cytometry incubate_dark->analyze_flow

Caption: Workflow for apoptosis detection via Annexin V/PI staining.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Cold PBS

Procedure:

  • Following treatment with the test compound, harvest both adherent and floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Potential Signaling Pathways

Based on studies of related dibenzoazepine structures, this compound may exert its anti-proliferative effects by inducing cell cycle arrest and apoptosis. The diagram below illustrates a plausible mechanism of action.

Hypothesized Mechanism of Action

Signaling_Pathway cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction compound This compound cdk CDK Inhibition compound->cdk ros Increased ROS compound->ros g2m_arrest G2/M Phase Arrest cdk->g2m_arrest g1_arrest G1 Phase Arrest cdk->g1_arrest proliferation Decreased Cell Proliferation g2m_arrest->proliferation g1_arrest->proliferation mito Mitochondrial Dysfunction ros->mito caspase Caspase Activation mito->caspase apoptosis Apoptosis caspase->apoptosis apoptosis->proliferation

Caption: Potential mechanism of this compound.

References

Application Notes and Protocols: Apoptosis Induction Assay for 5H-Dibenzo[b,e]azepine-6,11-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the apoptosis-inducing potential of novel 5H-Dibenzo[b,e]azepine-6,11-dione derivatives. The protocols outlined below are standard methods for quantifying apoptosis and elucidating the underlying molecular mechanisms.

Introduction

This compound derivatives are a class of compounds with a rigid tricyclic core that has garnered interest in medicinal chemistry. Studies have focused on their synthesis and evaluation as potential anticancer agents. Notably, some derivatives have been designed as PARP-1 inhibitors, suggesting a mechanistic link to the induction of programmed cell death, or apoptosis.[1] The ability to induce apoptosis in cancer cells is a hallmark of many effective chemotherapeutic agents, making the assays described herein critical for the evaluation of these novel compounds.

Data Presentation: Apoptotic Activity of Dibenzoazepine-Related Scaffolds

While specific quantitative apoptosis data for a broad range of this compound derivatives are not extensively available in publicly accessible literature, studies on structurally similar compounds demonstrate significant pro-apoptotic effects. The following tables summarize representative data from related dibenzoazepine scaffolds, providing a benchmark for the expected activity of this compound class.

Table 1: Apoptosis Induction by a 5,10-Dihydro-11H-dibenzo[b,e][2][3]diazepin-11-one Derivative

Cell LineTreatmentFold Increase in Apoptotic Cells (Early + Late)Reference
HT-1080Compound 4a (Concentration not specified)10-fold[4]
A-549Compound 4a (Concentration not specified)3-fold[4]

Table 2: Apoptosis and Necrosis Induction by Dibenzo[b,f][2][5]-diazocine-6,12(5H,11H)dione Derivatives (200 µM)

Cell LineCompoundTreatment DurationEarly Apoptosis (%)Late Apoptosis (%)Necrosis (%)Reference
HEK293 Control24h-0.420[3]
10j 24h-1022[3]
Control48h1.30.5-[3]
10j 48h44.4-[3]
U87 Control24h1.21.68.6[3]
10h 24h4.16.9-[3]
10j 24h-5.217.8[3]

Proposed Signaling Pathway for Apoptosis Induction

Based on the design of this compound derivatives as PARP-1 inhibitors and findings from related compounds affecting mitochondrial function, a plausible mechanism of action is the induction of the intrinsic (mitochondrial) pathway of apoptosis.[1][2]

apoptosis_pathway cluster_drug Drug Action cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade cluster_execution Execution Phase Drug 5H-Dibenzo[b,e]azepine- 6,11-dione Derivative ROS ↑ ROS Production Drug->ROS Bax Bax Activation Drug->Bax Promotes Bcl2 Bcl-2 Inhibition Drug->Bcl2 Inhibits Mito Mitochondrion CytoC Cytochrome c Release MMP ↓ Mitochondrial Membrane Potential (ΔΨm) ROS->MMP MMP->CytoC Apoptosome Apoptosome (Apaf-1, Cyto c, Pro-Casp9) CytoC->Apoptosome Bax->Mito Bax->CytoC Bcl2->Mito Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 Activates Casp37 Caspase-3/7 (Executioner) Casp9->Casp37 Activates PARP PARP Casp37->PARP Cleaves Apoptosis Apoptosis (DNA Fragmentation, Cell Shrinkage) Casp37->Apoptosis Executes cPARP Cleaved PARP (Inactive)

Caption: Proposed intrinsic apoptosis pathway for this compound derivatives.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the apoptotic effects of the test compounds.

experimental_workflow cluster_assays Apoptosis Assays cluster_analysis Data Analysis start Seed Cancer Cells treatment Treat with Derivatives (Dose-Response & Time-Course) start->treatment harvest Harvest Cells (Adherent & Suspension) treatment->harvest annexin Annexin V/PI Staining harvest->annexin caspase Caspase-3/7 Activity harvest->caspase western Western Blot (Bcl-2, Bax, c-PARP) harvest->western mmp Mitochondrial Potential (JC-1 Assay) harvest->mmp flow Flow Cytometry annexin->flow luminescence Luminometry caspase->luminescence imaging Chemiluminescence Imaging western->imaging mmp->flow microscopy Fluorescence Microscopy mmp->microscopy end Quantify Apoptosis & Elucidate Mechanism flow->end luminescence->end imaging->end microscopy->end

Caption: General experimental workflow for apoptosis induction assays.

Experimental Protocols

Annexin V-FITC and Propidium Iodide (PI) Staining by Flow Cytometry

Principle: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by fluorescently labeled Annexin V. PI, a nucleic acid stain, can only enter cells with compromised membranes (late apoptotic/necrotic cells).

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and 10X Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Deionized water

  • Flow cytometer

Protocol:

  • Cell Preparation: Seed and treat cells with the this compound derivatives for the desired time and concentrations. Include untreated and positive controls.

  • Harvesting: Collect both floating and adherent cells. Centrifuge at 300-400 x g for 5 minutes.

  • Washing: Wash the cell pellet once with cold PBS.

  • Binding Buffer Preparation: Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

  • Resuspension: Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[3][4]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Caspase-3/7 Activity Assay

Principle: This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in apoptosis. The reagent contains a proluminescent substrate (containing the DEVD sequence) which is cleaved by active caspase-3/7 to release aminoluciferin, generating a light signal that is proportional to caspase activity.

Materials:

  • Caspase-Glo® 3/7 Assay Kit (Promega or equivalent)

  • Opaque-walled multiwell plates (suitable for luminescence)

  • Luminometer

Protocol:

  • Assay Plate Preparation: Seed cells in an opaque-walled 96-well plate and treat with compounds. Include wells for cell-free background luminescence.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature. Reconstitute the substrate with the provided buffer as per the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium.

  • Incubation: Mix the plate contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.

  • Measurement: Measure the luminescence of each sample using a luminometer.[2]

Western Blotting for Apoptosis-Related Proteins (Bcl-2, Bax, Cleaved PARP)

Principle: Western blotting allows for the detection and relative quantification of specific proteins. A decrease in the anti-apoptotic protein Bcl-2, an increase in the pro-apoptotic protein Bax, and the appearance of the cleaved form of PARP (89 kDa fragment) are strong indicators of apoptosis.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Bcl-2, anti-Bax, anti-PARP that detects full-length and cleaved forms)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane and separate by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash with TBST, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After final washes, apply ECL substrate and visualize the protein bands using an imaging system. Analyze band intensities using densitometry software.

Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1)

Principle: The JC-1 dye is a cationic probe that indicates mitochondrial health. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells, the membrane potential collapses, and JC-1 remains in its monomeric form, fluorescing green. A shift from red to green fluorescence indicates mitochondrial depolarization, an early event in apoptosis.

Materials:

  • JC-1 Assay Kit

  • Fluorescence microscope or flow cytometer

  • Positive control (e.g., CCCP)

Protocol:

  • Cell Preparation: Seed and treat cells as previously described.

  • JC-1 Staining: Remove the culture medium and wash the cells with assay buffer. Add the JC-1 staining solution and incubate at 37°C for 15-30 minutes.

  • Washing: Remove the staining solution and wash the cells with assay buffer.

  • Analysis:

    • Fluorescence Microscopy: Observe the cells immediately. Healthy cells will exhibit red fluorescent mitochondria, while apoptotic cells will show green fluorescence.

    • Flow Cytometry: Harvest and resuspend the cells in assay buffer. Analyze using a flow cytometer, detecting red fluorescence (e.g., PE channel) and green fluorescence (e.g., FITC channel). A decrease in the red/green fluorescence intensity ratio indicates apoptosis.

References

Application Notes and Protocols for Cell Cycle Analysis of Cells Treated with 5H-Dibenzo[b,e]azepine-6,11-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5H-Dibenzo[b,e]azepine-6,11-dione is a tricyclic heterocyclic compound that has garnered interest in oncological research due to its structural similarity to known bioactive molecules. Derivatives of this scaffold have been investigated for their anti-proliferative properties, with evidence suggesting a potential mechanism of action involving the inhibition of Poly(ADP-ribose) polymerase 1 (PARP-1).[1] PARP-1 is a key enzyme in the DNA damage response (DDR) pathway, and its inhibition can lead to an accumulation of DNA double-strand breaks, subsequently inducing cell cycle arrest and apoptosis, particularly in cancer cells with compromised DNA repair mechanisms.[2]

These application notes provide a comprehensive guide for investigating the effects of this compound on the cell cycle of cancer cells. The provided protocols detail the methodology for cell treatment, cell cycle analysis using propidium iodide (PI) staining and flow cytometry, and data interpretation. Furthermore, a proposed signaling pathway for the compound's mechanism of action is illustrated.

Data Presentation

Table 1: Cell Cycle Distribution of a Human Cancer Cell Line Treated with a this compound Analog for 48 hours

Treatment GroupConcentration (µM)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Vehicle Control (DMSO)055.2 ± 3.125.8 ± 2.519.0 ± 1.8
This compound Analog150.1 ± 2.820.5 ± 2.129.4 ± 2.9
This compound Analog535.7 ± 3.515.3 ± 1.949.0 ± 4.2
This compound Analog1020.4 ± 2.210.1 ± 1.569.5 ± 5.1

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound
  • Cell Line Maintenance: Culture the desired cancer cell line (e.g., MCF-7, HeLa, A549) in the appropriate complete growth medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow the cells to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in a complete growth medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.1%.

  • Cell Treatment: Remove the existing medium from the wells and replace it with the medium containing the various concentrations of this compound or vehicle control.

  • Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48, or 72 hours).

Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
  • Cell Harvesting: After the treatment period, aspirate the medium and wash the cells with phosphate-buffered saline (PBS). Detach the cells using trypsin-EDTA and neutralize with a complete growth medium.

  • Cell Collection and Washing: Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Cell Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate the cells on ice for at least 30 minutes or store them at -20°C for later analysis.

  • Staining: Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the cell pellet in 500 µL of staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the propidium iodide with a 488 nm laser and collect the emission in the appropriate channel (typically around 617 nm). Collect data from at least 10,000 events per sample.

  • Data Analysis: Use appropriate software (e.g., FlowJo, FCS Express) to analyze the cell cycle distribution. Gate the single-cell population based on forward and side scatter properties. Generate a histogram of the DNA content (PI fluorescence intensity) and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Experimental_Workflow Experimental Workflow for Cell Cycle Analysis cluster_preparation Cell Preparation and Treatment cluster_analysis Cell Cycle Analysis cluster_data Data Interpretation cell_culture 1. Cell Culture cell_seeding 2. Cell Seeding cell_culture->cell_seeding compound_prep 3. Compound Preparation cell_seeding->compound_prep cell_treatment 4. Cell Treatment compound_prep->cell_treatment cell_harvesting 5. Cell Harvesting cell_treatment->cell_harvesting fixation 6. Cell Fixation cell_harvesting->fixation staining 7. PI Staining fixation->staining flow_cytometry 8. Flow Cytometry staining->flow_cytometry data_analysis 9. Data Analysis flow_cytometry->data_analysis

Caption: Workflow for cell cycle analysis of treated cells.

Signaling_Pathway Proposed Signaling Pathway of this compound compound This compound parp1 PARP-1 compound->parp1 inhibition ssb Single-Strand DNA Breaks parp1->ssb repair dsb Double-Strand DNA Breaks ssb->dsb replication fork collapse atm ATM Kinase (activated) dsb->atm chk2 Chk2 Kinase (activated) atm->chk2 cdc25c Cdc25C (inactivated) chk2->cdc25c phosphorylation cdk1_cyclinB CDK1/Cyclin B (inactive) cdc25c->cdk1_cyclinB dephosphorylation (inhibited) g2m_arrest G2/M Phase Cell Cycle Arrest cdk1_cyclinB->g2m_arrest leads to

Caption: Proposed mechanism of G2/M cell cycle arrest.

References

Application Notes and Protocols for Kinase Inhibition Assay: 5H-Dibenzo[b,e]azepine-6,11-dione

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Kinases are a critical class of enzymes that regulate a vast array of cellular processes, making them prominent targets in drug discovery, particularly in oncology and inflammation.[1][2] The development of small molecule kinase inhibitors is a major focus of pharmaceutical research. 5H-Dibenzo[b,e]azepine-6,11-dione is a tricyclic compound, and its derivatives have been explored for various biological activities, including potential anticancer properties.[3][4] While structurally related compounds have been investigated as inhibitors of enzymes like PARP-1 and checkpoint kinase 1 (Chk1), the specific kinase inhibitory profile of this compound is not extensively documented.[3][5]

This document provides a detailed protocol for determining the inhibitory activity of this compound against a specific kinase using the ADP-Glo™ Kinase Assay. This luminescent assay is a universal platform suitable for virtually any kinase, as it quantifies the amount of ADP produced during the enzymatic reaction.[6][7][8] The protocol is designed for high-throughput screening and detailed mechanistic studies, enabling researchers to identify and characterize the compound's potential as a kinase inhibitor.

Principle of the Assay

The ADP-Glo™ Kinase Assay is a two-step, homogeneous luminescent assay that measures kinase activity by quantifying ADP production.[6][9]

  • Kinase Reaction & ATP Depletion: In the first step, the kinase reaction is performed with the kinase, substrate, ATP, and the test inhibitor (this compound). After the reaction reaches completion, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining unconsumed ATP.

  • ADP to ATP Conversion & Detection: In the second step, the Kinase Detection Reagent is added. This reagent contains enzymes that convert the ADP generated in the kinase reaction into ATP. This newly synthesized ATP is then used by a luciferase/luciferin reaction to produce light. The luminescent signal is directly proportional to the amount of ADP produced, and therefore, to the kinase activity.[8] Inhibition of the kinase results in a decrease in ADP production and a corresponding decrease in the luminescent signal.

Signaling Pathway and Inhibition Model

kinase_pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Substrate Substrate Protein RTK->Substrate Phosphorylates ATP ATP pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response (Proliferation, Survival) pSubstrate->Response Activates ADP ADP ATP->ADP Inhibitor This compound Inhibitor->RTK Inhibits (ATP-competitive)

Caption: General Receptor Tyrosine Kinase (RTK) signaling pathway and point of inhibition.

Experimental Protocol

This protocol is optimized for a 384-well plate format, but volumes can be scaled for other plate types while maintaining the recommended 1:1:2 ratio of kinase reaction, ADP-Glo™ Reagent, and Kinase Detection Reagent.[10]

Materials and Reagents
  • Test Compound: this compound (CAS: 1143-50-6)

  • Control Inhibitor: A known inhibitor for the target kinase (e.g., Staurosporine)

  • Kinase: Purified, active kinase of interest

  • Kinase Substrate: Appropriate peptide or protein substrate for the kinase

  • ATP: Ultra-Pure ATP solution

  • Assay Kit: ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar)

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent (Kinase Detection Buffer + Kinase Detection Substrate)

    • Ultra-Pure ADP solution

  • Buffers: Kinase Reaction Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)

  • Solvent: 100% DMSO for compound dissolution

  • Plates: White, opaque, 384-well assay plates (low-volume)

  • Equipment:

    • Multichannel pipettes or automated liquid handler

    • Plate shaker

    • Luminometer capable of reading multi-well plates

Reagent Preparation
  • Test Compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 11-point, 1:3 dilution) in DMSO. The final DMSO concentration in the assay should not exceed 1%.

  • Kinase Solution: Dilute the kinase to the desired working concentration (2X final concentration) in Kinase Reaction Buffer. The optimal concentration should be determined empirically by performing a kinase titration to find the EC₅₀ (the concentration that produces 50% of the maximum signal).

  • Substrate/ATP Solution: Prepare a 2X working solution of the substrate and ATP in Kinase Reaction Buffer. The ATP concentration should ideally be at or near the Kₘ for the specific kinase to ensure sensitivity to ATP-competitive inhibitors.

  • ADP-Glo™ Reagent: Equilibrate the reagent to room temperature before use.[10]

  • Kinase Detection Reagent: Reconstitute the Kinase Detection Substrate with the Kinase Detection Buffer as per the manufacturer's instructions. Equilibrate to room temperature before use.[10]

Assay Workflow Diagram

assay_workflow start Start prep Prepare Reagents: - Compound Dilutions - 2X Kinase Solution - 2X Substrate/ATP Mix start->prep dispense_cpd Dispense 1 µL of Compound (or DMSO) into 384-well plate prep->dispense_cpd dispense_kinase Add 2 µL of 2X Kinase Solution to each well dispense_cpd->dispense_kinase pre_incubate Pre-incubate: 10 min at RT dispense_kinase->pre_incubate start_rxn Initiate Reaction: Add 2 µL of 2X Substrate/ATP Mix pre_incubate->start_rxn incubate_rxn Incubate Kinase Reaction: 60 min at RT start_rxn->incubate_rxn stop_rxn Stop Reaction: Add 5 µL of ADP-Glo™ Reagent incubate_rxn->stop_rxn incubate_stop Incubate: 40 min at RT stop_rxn->incubate_stop detect Detect ADP: Add 10 µL of Kinase Detection Reagent incubate_stop->detect incubate_detect Incubate: 30-60 min at RT detect->incubate_detect read Read Luminescence (Luminometer) incubate_detect->read end End read->end

Caption: Step-by-step workflow for the ADP-Glo™ kinase inhibition assay.

Assay Procedure
  • Compound Addition: Add 1 µL of each serially diluted compound solution to the appropriate wells of a 384-well plate. For control wells, add 1 µL of DMSO (0% inhibition, high signal) and 1 µL of a saturating concentration of the control inhibitor (100% inhibition, low signal).

  • Kinase Addition: Add 2 µL of the 2X Kinase Solution to all wells except the "no enzyme" control wells.

  • Pre-incubation: Gently mix the plate on a plate shaker and pre-incubate for 10 minutes at room temperature to allow the compound to interact with the kinase.

  • Initiate Kinase Reaction: Add 2 µL of the 2X Substrate/ATP Solution to all wells to start the reaction. The total reaction volume is now 5 µL.

  • Kinase Reaction Incubation: Cover the plate and incubate for 60 minutes at room temperature. The incubation time may need optimization depending on the kinase's activity.

  • Stop Reaction: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete residual ATP. Mix on a plate shaker.

  • ATP Depletion Incubation: Incubate the plate for 40 minutes at room temperature.[6][10]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate the luminescent signal. Mix on a plate shaker.

  • Signal Development Incubation: Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[8]

  • Measure Luminescence: Read the raw luminescence values (RLU) using a plate-reading luminometer.

Data Analysis and Presentation

  • Calculate Percent Inhibition: The percent inhibition for each compound concentration is calculated using the following formula:

    • RLU_inhibitor: Signal from wells with the test compound.

    • RLU_0%_inhibition: Signal from DMSO control wells (high signal).

    • RLU_100%_inhibition: Signal from control inhibitor wells (low signal).

  • Determine IC₅₀ Value: The IC₅₀ value is the concentration of the inhibitor required to reduce enzyme activity by 50%. This is determined by plotting the Percent Inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic (sigmoidal dose-response) curve.

IC₅₀ Determination Logic

ic50_logic cluster_0 Data Generation cluster_1 Data Analysis a Serial Dilution of Inhibitor [I] b Measure Kinase Activity (% Activity) a->b For each concentration c Plot % Activity vs. log[I] b->c d Fit to Sigmoidal Dose-Response Curve c->d e Calculate IC₅₀ (Concentration at 50% Inhibition) d->e

Caption: Logical workflow for determining the IC₅₀ value from experimental data.

Sample Data Presentation

The results of the kinase inhibition assay can be summarized in a table for clear comparison.

CompoundTarget KinaseATP Conc. (µM)IC₅₀ (µM)Hill Slope
This compound Kinase X101.251.1
Control Inhibitor (Staurosporine)Kinase X100.051.0
This compound Kinase Y15> 50N/A
Control Inhibitor (Specific)Kinase Y150.120.9

Table 1: Hypothetical quantitative summary of IC₅₀ values for this compound and control inhibitors against two different kinases. Data is representative and should be determined experimentally.

Conclusion

This application note provides a comprehensive and robust protocol for evaluating the kinase inhibitory potential of this compound. By employing the ADP-Glo™ Kinase Assay, researchers can generate reliable and quantitative data suitable for primary screening, IC₅₀ determination, and selectivity profiling. The adaptability of this protocol allows for its use with a wide range of kinases, facilitating the discovery of novel biological activities for the compound and its derivatives in the field of drug development.

References

Application Notes and Protocols for High-Throughput Screening of 5H-Dibenzo[b,e]azepine-6,11-dione Libraries

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 5H-dibenzo[b,e]azepine-6,11-dione scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds.[1] Derivatives of this tricyclic system have been investigated for a range of therapeutic applications, including as anticancer and anti-inflammatory agents.[2][3] Some derivatives have shown potent anti-proliferative effects and the ability to induce apoptosis, making them attractive candidates for drug discovery, particularly in oncology.[2][4] High-throughput screening (HTS) of libraries based on this scaffold is a critical step in identifying lead compounds for further development. These application notes provide detailed protocols for the primary screening, hit confirmation, and cytotoxicity profiling of this compound compound libraries.

Part 1: Primary High-Throughput Screening - Kinase Inhibition Assay

Protein kinases are a major class of drug targets, and screening for kinase inhibitors is a common starting point in drug discovery.[5][6] Luminescent-based assays, such as the Kinase-Glo® assay, are well-suited for HTS due to their sensitivity, robustness, and simple "add-mix-measure" format.[7] This protocol outlines a universal method for screening a compound library against a target kinase.

Experimental Workflow: Kinase Inhibition HTS

G cluster_prep Assay Plate Preparation cluster_reagent Detection cluster_read Data Acquisition prep1 Dispense 5 µL of each library compound to a 384-well assay plate prep2 Add 5 µL of Kinase/Substrate mix to each well prep1->prep2 prep3 Incubate at room temperature for 60 minutes prep2->prep3 reagent1 Add 10 µL of Kinase-Glo® Reagent to each well prep3->reagent1 reagent2 Incubate at room temperature for 10 minutes reagent1->reagent2 readout Measure luminescence using a plate reader reagent2->readout

Caption: Workflow for a luminescent-based kinase inhibition HTS assay.

Protocol: Kinase-Glo® Luminescent Kinase Assay

This protocol is adapted for a 384-well plate format.

Materials:

  • This compound compound library (e.g., 10 mM in DMSO)

  • Target Kinase (e.g., PI3K, HIPK2)[6][7]

  • Kinase Substrate (specific to the kinase)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • ATP

  • Assay Buffer (specific to kinase)

  • White, opaque 384-well assay plates

  • Acoustic liquid handler or multichannel pipette

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Plating: Using an acoustic liquid handler, dispense 20 nL of each library compound from the source plate into the appropriate wells of a 384-well assay plate. Dispense DMSO into control wells (for 0% inhibition) and a known inhibitor into positive control wells.

  • Kinase Reaction:

    • Prepare a 2X Kinase/Substrate solution in the appropriate kinase assay buffer containing the target kinase and its specific substrate.

    • Prepare a 2X ATP solution in the assay buffer.

    • Add 10 µL of the 2X Kinase/Substrate solution to each well.

    • To initiate the reaction, add 10 µL of the 2X ATP solution to each well. The final volume should be 20 µL.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Prepare the Kinase-Glo® Reagent according to the manufacturer's instructions.

    • Add 20 µL of the Kinase-Glo® Reagent to each well.

    • Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence of each well using a compatible plate reader. The signal is inversely proportional to kinase activity.

Data Analysis and Hit Identification

A "hit" is defined as a compound that exhibits a statistically significant reduction in kinase activity compared to the DMSO controls.

  • Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))

  • Set a hit threshold, typically defined as a percent inhibition greater than three standard deviations from the mean of the negative controls.

Table 1: Representative Primary HTS Data
Compound IDConcentration (µM)Luminescence (RLU)% InhibitionHit ( >50%)
Control (DMSO)-850,0000%No
Control (Staurosporine)1050,000100%-
DBZ-00110835,0001.9%No
DBZ-00210210,00080.0%Yes
DBZ-00310430,00052.5%Yes
DBZ-00410790,0007.5%No

Part 2: Secondary Screening - Cytotoxicity Profiling

Following hit confirmation through dose-response studies, it is essential to assess the cytotoxicity of the active compounds. A common method is to measure the release of lactate dehydrogenase (LDH), a cytosolic enzyme that is released into the culture medium upon loss of membrane integrity, a hallmark of cytotoxicity.[8][9][10]

Experimental Workflow: LDH Release Cytotoxicity Assay

G cluster_cell_culture Cell Culture & Dosing cluster_ldh_assay LDH Detection cluster_readout Data Acquisition cell1 Seed cells in a 96-well plate and incubate for 24 hours cell2 Treat cells with serial dilutions of hit compounds cell1->cell2 cell3 Incubate for 24-48 hours cell2->cell3 ldh1 Transfer 50 µL of supernatant to a new plate cell3->ldh1 ldh2 Add 50 µL of LDH reaction mixture ldh1->ldh2 ldh3 Incubate for 30 minutes at RT (protected from light) ldh2->ldh3 readout Add Stop Solution and measure absorbance at 490 nm ldh3->readout

Caption: Workflow for an LDH-based cytotoxicity assay.

Protocol: LDH Cytotoxicity Assay

Materials:

  • Confirmed hit compounds from the primary screen

  • Human cancer cell line (e.g., OVCAR-3, A549, MDAMB-231)[2][4]

  • Cell culture medium (e.g., RPMI-1640 or DMEM) with 10% FBS

  • LDH Cytotoxicity Assay Kit

  • Clear, flat-bottom 96-well plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance

Procedure:

  • Cell Plating: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of the hit compounds in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compounds (or controls) to the respective wells.

    • Include wells with untreated cells (spontaneous LDH release) and cells treated with lysis buffer (maximum LDH release).

    • Incubate the plate for a period relevant to the intended therapeutic application (e.g., 24 or 48 hours).

  • LDH Measurement:

    • Centrifuge the plate at 250 x g for 4 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Add 50 µL of the LDH reaction mixture (substrate, cofactor, and dye) to each well.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Add 50 µL of Stop Solution to each well.

    • Measure the absorbance at 490 nm using a microplate reader.

Data Analysis
  • Subtract the background absorbance from all readings.

  • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * (Abs_Compound - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)

  • Plot the % cytotoxicity against the compound concentration and determine the CC₅₀ (50% cytotoxic concentration) value using non-linear regression.

Part 3: Data Interpretation and Hit Prioritization

The ultimate goal is to identify potent compounds with low cellular toxicity. The therapeutic index (TI) can be calculated as the ratio of cytotoxicity (CC₅₀) to potency (IC₅₀). A higher TI is desirable.

Table 2: Summary of Hit Compound Activity and Cytotoxicity
Compound IDTarget Kinase IC₅₀ (µM)Anti-proliferative IC₅₀ (µM)[2][4]Cytotoxicity CC₅₀ (µM)Therapeutic Index (CC₅₀/IC₅₀)
DBZ-d210.851.12 (OVCAR-3)> 50> 58.8
DBZ-d220.921.25 (OVCAR-3)> 50> 54.3
DBZ-9a1.500.71 (A549)35.223.5

Note: Data is representative and compiled from literature values for illustrative purposes.[2][4]

Potential Mechanism of Action: Apoptosis Induction

Certain 5H-dibenzo[b,e]azepine derivatives have been shown to induce apoptosis in cancer cells.[4] This may occur through the inhibition of key survival proteins (like specific kinases or PARP-1), leading to the activation of the caspase cascade and programmed cell death.[2]

G compound This compound Derivative target Target Protein (e.g., Kinase, PARP-1) compound->target Inhibition pathway Pro-Survival Signaling (Blocked) target->pathway ros Increased ROS Levels target->ros Downstream Effect apoptosis Apoptosis pathway->apoptosis Prevents mito Mitochondrial Disruption (ΔΨm Loss) ros->mito caspase Caspase Activation mito->caspase caspase->apoptosis

Caption: A potential signaling pathway for apoptosis induction.[4]

References

Application Notes and Protocols for the Characterization of Dibenzoazepine Compounds using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the structural characterization of dibenzoazepine compounds, a core scaffold in many pharmaceutical agents. The following sections detail the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for unambiguous structure elucidation, impurity profiling, and metabolic studies.

Introduction to Dibenzoazepine Characterization

Dibenzoazepines are a class of tricyclic compounds that form the backbone of numerous drugs, most notably antidepressants and anticonvulsants. Prominent examples include Imipramine and Carbamazepine. Their complex three-dimensional structure and potential for various substitutions necessitate powerful analytical techniques for accurate characterization. NMR spectroscopy provides detailed information about the molecular framework and the connectivity of atoms, while mass spectrometry offers precise molecular weight determination and insights into fragmentation patterns, which are crucial for identifying substituents and confirming the overall structure. The combination of these two techniques is indispensable for regulatory submissions, quality control, and drug discovery efforts involving this chemical class.

Experimental Protocols

NMR Spectroscopy Protocol

This protocol outlines the steps for acquiring one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra for dibenzoazepine compounds.

2.1.1. Sample Preparation

  • Sample Quantity: For ¹H NMR, accurately weigh 5-25 mg of the purified dibenzoazepine compound. For ¹³C NMR, a higher concentration of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[1]

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Common choices for dibenzoazepine derivatives include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Methanol-d₄ (CD₃OD). The solvent should be of high purity to avoid extraneous signals.[1]

  • Sample Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[1] Gentle vortexing or sonication can be used to aid dissolution.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Internal Standard: For accurate chemical shift referencing, add a small amount of an internal standard, such as tetramethylsilane (TMS), directly to the sample or use a sealed capillary insert containing the standard.[1]

2.1.2. NMR Data Acquisition

  • Instrument Setup: Tune and shim the NMR spectrometer according to the manufacturer's standard procedures to ensure a homogeneous magnetic field.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • 2D NMR: For unambiguous assignment of proton and carbon signals, acquire the following 2D spectra:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity of the molecular skeleton.

LC-MS/MS Protocol

This protocol describes a general procedure for the analysis of dibenzoazepine compounds using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

2.2.1. Sample Preparation

  • Stock Solution: Prepare a stock solution of the dibenzoazepine compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare a series of working solutions by diluting the stock solution with the mobile phase to create a calibration curve covering the expected concentration range of the analyte.

  • Plasma/Biological Matrix Samples: For analysis in biological matrices, a protein precipitation step is typically required. Add a threefold volume of cold acetonitrile to the plasma sample, vortex thoroughly, and centrifuge to pellet the precipitated proteins. The supernatant can then be diluted and injected.[2]

2.2.2. LC-MS/MS Analysis

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 5 µm) is commonly used.

    • Mobile Phase: A gradient elution with a mixture of water and acetonitrile, both containing a small amount of an additive like formic acid (0.1%) to improve ionization, is typically employed.

    • Flow Rate: A flow rate of 0.2-0.4 mL/min is standard.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally effective for dibenzoazepine compounds.

    • Scan Mode: For initial identification, a full scan mode is used to determine the protonated molecular ion [M+H]⁺.

    • Tandem MS (MS/MS): To obtain structural information, a product ion scan of the [M+H]⁺ ion is performed. For quantification, Selected Reaction Monitoring (SRM) is used, where specific precursor-to-product ion transitions are monitored. The collision energy should be optimized for each compound to achieve the desired fragmentation.

Data Presentation

The following tables summarize typical NMR and MS data for two representative dibenzoazepine compounds, Carbamazepine and Imipramine.

NMR Data

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for Carbamazepine and Imipramine in CDCl₃.

Position Carbamazepine ¹H Carbamazepine ¹³C Imipramine ¹H Imipramine ¹³C
1, 97.30-7.45 (m)129.57.10-7.20 (m)126.5
2, 87.30-7.45 (m)129.87.10-7.20 (m)122.6
3, 77.30-7.45 (m)120.77.10-7.20 (m)120.0
4, 67.30-7.45 (m)132.57.10-7.20 (m)129.2
4a, 5a-139.8-147.8
5--3.87 (s)46.8
10, 116.80 (s)130.53.14 (t)30.5
N-CH₂--2.60 (t)57.9
CH₂--2.17 (quint)26.9
N(CH₃)₂--2.19 (s)45.4
C=O-156.5--

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. Assignments are based on literature data.[3][4][5][6][7][8][9]

Mass Spectrometry Data

Table 2: Key Mass Spectrometry Fragments for Carbamazepine and Imipramine.

Compound Precursor Ion [M+H]⁺ (m/z) Major Fragment Ions (m/z) Neutral Loss
Carbamazepine237.1194.1, 193.1, 180.1, 165.1HNCO, H₂NCO, C₂H₃NO, C₃H₃NO
Imipramine281.2236.2, 86.1, 58.1C₂H₅N, C₁₅H₁₅N, C₁₄H₁₃N

Note: Fragmentation patterns can be influenced by the collision energy and the mass spectrometer used.[10][11][12][13][14]

Visualizations

The following diagrams illustrate the experimental workflow and key chemical relationships.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr NMR Analysis cluster_ms Mass Spectrometry Analysis cluster_elucidation Structure Elucidation start Dibenzoazepine Compound dissolve Dissolve in Deuterated Solvent start->dissolve lc_sep LC Separation start->lc_sep filter Filter into NMR Tube dissolve->filter nmr_acq 1D & 2D NMR Data Acquisition filter->nmr_acq nmr_proc Data Processing & Analysis nmr_acq->nmr_proc structure Final Structure Confirmation nmr_proc->structure ms_detect MS & MS/MS Detection lc_sep->ms_detect ms_detect->structure

Caption: Experimental workflow for dibenzoazepine characterization.

fragmentation_carbamazepine parent Carbamazepine [M+H]⁺ m/z 237 frag1 m/z 194 parent->frag1 - HNCO frag2 m/z 193 parent->frag2 - H₂NCO frag3 m/z 180 frag1->frag3 - CH frag4 m/z 165 frag2->frag4 - CO

Caption: Proposed fragmentation pathway of Carbamazepine.

fragmentation_imipramine parent Imipramine [M+H]⁺ m/z 281 frag1 m/z 236 parent->frag1 - C₂H₅N frag2 m/z 86 parent->frag2 - C₁₅H₁₅N frag3 m/z 58 frag2->frag3 - C₂H₄

Caption: Proposed fragmentation pathway of Imipramine.

References

Development of 5H-Dibenzo[b,e]azepine-6,11-dione as a c-Met Inhibitor: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the experimental framework for evaluating 5H-Dibenzo[b,e]azepine-6,11-dione and its derivatives as potential inhibitors of the c-Met receptor tyrosine kinase. The c-Met pathway, when aberrantly activated, plays a crucial role in the development and progression of various cancers by promoting tumor cell proliferation, survival, migration, and invasion.[1][2][3] The targeting of this pathway with small molecule inhibitors represents a promising therapeutic strategy in oncology.[2][4]

Introduction to c-Met and the Therapeutic Rationale

The c-Met receptor, also known as hepatocyte growth factor receptor (HGFR), is a tyrosine kinase that is essential for embryonic development and tissue repair.[5] Its only known ligand is the hepatocyte growth factor (HGF).[5] In numerous cancers, the c-Met signaling pathway is dysregulated through mechanisms such as gene amplification, mutations, or protein overexpression, leading to enhanced tumor growth and metastasis.[1][2][5] Inhibition of the c-Met kinase activity is therefore a key area of interest in cancer drug discovery. The this compound scaffold represents a class of compounds with potential for development as c-Met inhibitors.

The c-Met Signaling Pathway

Upon binding of HGF, the c-Met receptor dimerizes and undergoes autophosphorylation of key tyrosine residues in its cytoplasmic domain. This activation initiates a cascade of downstream signaling events through several major pathways, including the RAS/MAPK, PI3K/AKT, and STAT3 pathways, which collectively drive cancer cell proliferation, survival, and motility.[3][5][6]

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMET c-Met Receptor GRB2_SOS GRB2/SOS cMET->GRB2_SOS PI3K PI3K cMET->PI3K STAT3 STAT3 cMET->STAT3 HGF HGF HGF->cMET Binds RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Motility) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT3->Transcription

Caption: The c-Met signaling pathway initiated by HGF binding.

Experimental Workflow for Inhibitor Evaluation

The evaluation of a potential c-Met inhibitor like this compound follows a structured workflow from initial biochemical assays to in vivo efficacy studies. This process is designed to characterize the compound's potency, selectivity, cellular activity, and anti-tumor effects.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation biochemical Biochemical Assay (c-Met Kinase Activity) cellular Cell-Based Assays (Phospho-c-Met, Viability) biochemical->cellular functional Functional Assays (Migration, Invasion) cellular->functional pk Pharmacokinetics functional->pk efficacy Xenograft Tumor Model pk->efficacy start Compound Synthesis (this compound) start->biochemical

Caption: Workflow for the evaluation of a c-Met inhibitor.

Data Presentation

Quantitative data from the experimental evaluation of this compound derivatives should be summarized for clear comparison. Below are template tables for presenting key findings.

Table 1: In Vitro Activity of this compound Derivatives

Compound IDc-Met Kinase IC50 (nM)p-c-Met Cellular IC50 (nM)Cell Viability GI50 (µM) (SNU-5 Cell Line)
DBA-001 [Insert Value][Insert Value][Insert Value]
DBA-002 [Insert Value][Insert Value][Insert Value]
Crizotinib [Reference Value][Reference Value][Reference Value]

IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition.

Table 2: In Vivo Efficacy in Xenograft Model

Treatment GroupDose (mg/kg)Dosing ScheduleTumor Growth Inhibition (%)
Vehicle -Daily0
DBA-001 [Insert Value]Daily[Insert Value]
Crizotinib [Reference Value]Daily[Reference Value]

Experimental Protocols

Detailed protocols for the key experiments are provided below.

c-Met Kinase Assay (Biochemical)

Objective: To determine the direct inhibitory effect of the test compound on the enzymatic activity of the c-Met kinase.

Methodology:

  • A recombinant human c-Met enzyme is incubated with a kinase buffer, a specific peptide substrate, and ATP.

  • The test compound, such as a derivative of this compound, is added at various concentrations.[7]

  • The reaction is allowed to proceed for a defined period at a controlled temperature.

  • The amount of phosphorylated substrate is quantified, typically using methods like fluorescence resonance energy transfer (FRET) or luminescence (e.g., ADP-Glo).[7]

  • The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.[7][8]

Cellular Phospho-c-Met Assay (Western Blot)

Objective: To confirm the on-target activity of the inhibitor by measuring the phosphorylation status of c-Met in a cellular context.

Methodology:

  • A c-Met-dependent cancer cell line (e.g., SNU-5 gastric cancer cells) is treated with the test compound for a short duration (e.g., 1-2 hours).[7]

  • Cells are lysed, and the protein concentration of the lysates is determined.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is probed with primary antibodies specific for phosphorylated c-Met (p-cMet) and total c-Met.[7][9]

  • Following incubation with secondary antibodies, the protein bands are visualized using a chemiluminescence detection system. The band intensities are quantified to determine the reduction in c-Met phosphorylation.

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of the c-Met inhibitor on the proliferation and viability of cancer cells.

Methodology:

  • Cancer cells with known c-Met activation are seeded in 96-well plates.

  • After allowing the cells to attach, they are treated with serial dilutions of the test compound.

  • The cells are incubated for a period of 72 hours.[7]

  • Cell viability is measured using a colorimetric method such as the MTT assay, which quantifies the metabolic activity of living cells.[7]

  • The half-maximal growth inhibitory concentration (GI50) is determined from the dose-response curve.[7]

Cell Migration and Invasion Assays (Transwell Assay)

Objective: To evaluate the inhibitor's ability to block c-Met-driven cell motility and invasion.

Methodology:

  • For the migration assay, cancer cells are seeded in the upper chamber of a Transwell insert with a porous membrane.

  • The lower chamber contains a chemoattractant, such as HGF.

  • The test compound is added to both the upper and lower chambers.

  • After incubation, non-migrated cells on the upper surface of the membrane are removed.

  • Cells that have migrated to the lower surface are fixed, stained, and counted.

  • The invasion assay is similar, but the membrane is coated with a layer of extracellular matrix (e.g., Matrigel) to assess the cells' ability to degrade and move through a physical barrier.

In Vivo Xenograft Tumor Model

Objective: To determine the anti-tumor efficacy of the c-Met inhibitor in a living organism.

Methodology:

  • Immunocompromised mice are subcutaneously injected with a suspension of c-Met-dependent human cancer cells.

  • Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

  • The test compound is administered to the treatment group, typically via oral gavage, at a predetermined dose and schedule.[9] The control group receives a vehicle solution.

  • Tumor volume and body weight are measured regularly throughout the study.

  • At the end of the study, the tumors are excised, weighed, and may be used for further analysis (e.g., pharmacodynamic assessment of c-Met phosphorylation).

  • The percentage of tumor growth inhibition is calculated to assess the efficacy of the compound.[10]

Conclusion

The systematic evaluation of this compound and its analogs using the protocols outlined in this document will enable a thorough characterization of their potential as c-Met inhibitors. The combination of biochemical, cellular, and in vivo studies is essential for identifying lead candidates for further preclinical and clinical development in the pursuit of novel cancer therapeutics.

References

Application of 5H-Dibenzo[b,e]azepine-6,11-dione and its Analogs in Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

The tricyclic scaffold of 5H-dibenzo[b,e]azepine-6,11-dione represents a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. While research on the parent compound in neuropharmacology is limited, its analogs have emerged as potent modulators of central nervous system (CNS) targets, showing promise in the development of novel therapeutics for neurological and psychiatric disorders. This document provides an overview of the key neuropharmacological applications of 5H-dibenzo[b,e]azepine derivatives, focusing on their potential as neuroleptic and anticonvulsant agents.

The dibenzazepine core is a fundamental component of several established CNS-active drugs, including antidepressants and anticonvulsants.[1][2] This highlights the potential of this chemical class to interact with various neurotransmitter systems and ion channels within the brain.[2] Research into novel derivatives continues to uncover new pharmacological profiles, expanding the therapeutic possibilities for this versatile scaffold.

Neuroleptic Applications

Derivatives of 11H-dibenz[b,e]azepine have demonstrated significant neuroleptic activity, suggesting their potential in the treatment of psychosis. Specifically, (E)- and (Z)-[6-(alkylamino)-11H-dibenz[b,e]azepin-11-ylidene]acetonitriles have been shown to possess potent neuroleptic effects in animal models, with some compounds being two to seven times more potent than the atypical antipsychotic, clozapine.[3]

The stereochemistry of these derivatives plays a crucial role in their pharmacological profile. The (Z) isomers typically exhibit greater sedative and muscle-relaxant properties, while the (E) isomers show higher anticholinergic activity and more potent antagonism of apomorphine-induced effects.[3] This suggests a mechanism of action involving dopamine receptor blockade, a hallmark of neuroleptic drugs, and modulation of cholinergic pathways.

Anticonvulsant Properties

The dibenzazepine framework is central to the well-established anticonvulsant carbamazepine and its analogs.[1][4] Novel derivatives of 10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide have been investigated for their effects on synaptic transmission. These compounds have been shown to inhibit field excitatory postsynaptic potentials (fPSPs) in rat hippocampal slices.[4]

The primary mechanism for this anticonvulsant action appears to be the inhibition of neuronal conduction by modulating voltage-gated sodium channels.[4] Additionally, some analogs, like carbamazepine itself, can depress N-methyl-D-aspartate (NMDA) receptor-mediated responses, indicating a multifactorial mechanism of action that contributes to their efficacy in controlling seizures.[4]

Quantitative Data on Dibenzo[b,e]azepine Analogs

The following table summarizes the in vitro and in vivo activities of representative dibenzo[b,e]azepine derivatives in neuropharmacological assays.

Compound ClassAssayModelActivityReference
(E),(Z)-[6-(alkylamino)-11H-dibenz[b,e]azepin-11-ylidene]acetonitrilesApomorphine AntagonismRats2-7 times more potent than clozapine[3]
10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide derivatives (BIA2-093, BIA2-024)Inhibition of fPSPRat Hippocampal SlicesEC50: 145 µM (BIA2-093), 205 µM (BIA2-024)[4]
CarbamazepineInhibition of fPSPRat Hippocampal SlicesEC50: 263 µM[4]
CarbamazepineInhibition of NMDA receptor component of fPSPRat Hippocampal SlicesEC50: 160 µM[4]

Signaling Pathways and Mechanisms of Action

The neuropharmacological effects of this compound analogs are mediated through their interaction with key signaling pathways in the CNS.

Dopaminergic and Cholinergic Pathways in Neuroleptic Activity

The neuroleptic properties of dibenz[b,e]azepine derivatives are largely attributed to their antagonism of dopamine D2 receptors in the mesolimbic pathway. This blockade is a common mechanism for antipsychotic drugs. Furthermore, their anticholinergic effects suggest interaction with muscarinic acetylcholine receptors, which can modulate dopamine release and influence the side-effect profile of these compounds.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dibenzo_b_e_azepine_Derivative Dibenzo[b,e]azepine Derivative Dopamine_Receptor Dopamine D2 Receptor Dibenzo_b_e_azepine_Derivative->Dopamine_Receptor Antagonism Acetylcholine_Receptor Muscarinic Acetylcholine Receptor Dibenzo_b_e_azepine_Derivative->Acetylcholine_Receptor Antagonism Signal_Transduction Signal Transduction (e.g., cAMP reduction) Dopamine_Receptor->Signal_Transduction Neuroleptic_Effect Neuroleptic Effect Signal_Transduction->Neuroleptic_Effect

Hypothesized neuroleptic signaling pathway.
Ion Channel Modulation in Anticonvulsant Activity

The anticonvulsant effects of dibenzazepine derivatives are primarily linked to their ability to modulate voltage-gated sodium channels. By binding to these channels, the compounds stabilize the inactivated state, thereby reducing neuronal hyperexcitability and preventing the rapid and repetitive firing that characterizes seizures. Some derivatives also exhibit inhibitory effects on NMDA receptors, which reduces excitotoxicity and further contributes to their anticonvulsant profile.

G Dibenzazepine_Derivative Dibenzazepine Derivative Sodium_Channel Voltage-Gated Sodium Channel Dibenzazepine_Derivative->Sodium_Channel Inactivation Stabilization NMDA_Receptor NMDA Receptor Dibenzazepine_Derivative->NMDA_Receptor Inhibition Neuronal_Firing Reduced Neuronal Hyperexcitability Sodium_Channel->Neuronal_Firing NMDA_Receptor->Neuronal_Firing Anticonvulsant_Effect Anticonvulsant Effect Neuronal_Firing->Anticonvulsant_Effect

Anticonvulsant mechanism of action.

Experimental Protocols

The following are generalized protocols for assessing the neuropharmacological activity of this compound analogs based on published methodologies.

Protocol 1: In Vivo Assessment of Neuroleptic Activity (Apomorphine Antagonism)
  • Animal Model: Male Wistar rats (200-250 g).

  • Compound Administration: Test compounds are dissolved in a suitable vehicle (e.g., 0.5% methylcellulose) and administered intraperitoneally (i.p.) at various doses. A vehicle control group and a positive control group (e.g., clozapine) are included.

  • Apomorphine Challenge: 30 minutes after compound administration, rats are challenged with a subcutaneous (s.c.) injection of apomorphine (e.g., 1 mg/kg) to induce stereotyped behavior (e.g., sniffing, gnawing).

  • Behavioral Scoring: Immediately after apomorphine injection, individual rats are placed in observation cages, and stereotyped behavior is scored by a trained observer blind to the treatment conditions at 10-minute intervals for 1 hour.

  • Data Analysis: The total stereotypy score for each animal is calculated. The percentage inhibition of the apomorphine response is determined for each dose of the test compound relative to the vehicle control. ED50 values can be calculated using regression analysis.

G Start Start Acclimatize Acclimatize Rats Start->Acclimatize Administer Administer Test Compound / Vehicle / Positive Control (i.p.) Acclimatize->Administer Wait Wait 30 minutes Administer->Wait Challenge Administer Apomorphine (s.c.) Wait->Challenge Observe Observe and Score Stereotyped Behavior for 1 hour Challenge->Observe Analyze Analyze Data and Calculate ED50 Observe->Analyze End End Analyze->End

Workflow for apomorphine antagonism assay.
Protocol 2: In Vitro Assessment of Anticonvulsant Activity (Hippocampal Slice Electrophysiology)

  • Slice Preparation: Transverse hippocampal slices (400 µm thick) are prepared from adult male Wistar rats using a vibratome in ice-cold artificial cerebrospinal fluid (aCSF).

  • Incubation and Recording: Slices are allowed to recover for at least 1 hour in aCSF at room temperature, continuously bubbled with 95% O2 / 5% CO2. For recording, a single slice is transferred to a submersion-type recording chamber and superfused with aCSF at 32°C.

  • Stimulation and Recording: A bipolar stimulating electrode is placed in the Schaffer collateral-commissural pathway, and a glass microelectrode filled with aCSF is placed in the stratum radiatum of the CA1 region to record fPSPs.

  • Compound Application: After obtaining a stable baseline fPSP, the test compound is bath-applied at increasing concentrations. The effect of each concentration is measured after a stable response is achieved (typically 15-20 minutes).

  • Data Analysis: The slope of the fPSP is measured and expressed as a percentage of the pre-drug baseline. Concentration-response curves are constructed, and EC50 values are calculated using a sigmoidal fit. To isolate the NMDA receptor component, experiments can be performed in magnesium-free aCSF in the presence of a non-NMDA receptor antagonist.

G Start Start Prepare_Slices Prepare Rat Hippocampal Slices Start->Prepare_Slices Recover_Slices Allow Slices to Recover in aCSF Prepare_Slices->Recover_Slices Record_Baseline Establish Stable Baseline fPSP Recording Recover_Slices->Record_Baseline Apply_Compound Bath-apply Test Compound at Increasing Concentrations Record_Baseline->Apply_Compound Record_Response Record fPSP Response at Each Concentration Apply_Compound->Record_Response Analyze_Data Analyze fPSP Slope and Calculate EC50 Record_Response->Analyze_Data End End Analyze_Data->End

References

Troubleshooting & Optimization

Challenges in the multi-step synthesis of 5H-Dibenzo[b,e]azepine-6,11-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the multi-step synthesis of 5H-Dibenzo[b,e]azepine-6,11-dione.

I. Synthetic Workflow

The synthesis of this compound is typically achieved through a two-step process involving the formation of an N-(biphenyl-2-yl)phthalamic acid intermediate, followed by an intramolecular cyclization.

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Intramolecular Cyclization 2-Aminobiphenyl 2-Aminobiphenyl N-(biphenyl-2-yl)phthalamic acid N-(biphenyl-2-yl)phthalamic acid 2-Aminobiphenyl->N-(biphenyl-2-yl)phthalamic acid Reaction with Phthalic Anhydride Phthalic Anhydride Phthalic Anhydride Phthalic Anhydride->N-(biphenyl-2-yl)phthalamic acid This compound This compound N-(biphenyl-2-yl)phthalamic acid->this compound Acid-catalyzed Cyclization

Caption: Synthetic workflow for this compound.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis.

Step 1: Synthesis of N-(biphenyl-2-yl)phthalamic acid

Q1: My yield of N-(biphenyl-2-yl)phthalamic acid is low. What are the common causes?

A1: Low yields in this step are often due to incomplete reaction or side reactions. Here are some troubleshooting tips:

  • Purity of Reactants: Ensure that 2-aminobiphenyl and phthalic anhydride are pure. Impurities in 2-aminobiphenyl can lead to undesired side products.

  • Reaction Temperature: The reaction is typically carried out at room temperature or with gentle heating. Excessively high temperatures can promote the formation of the dehydrated phthalimide byproduct.

  • Solvent: Aprotic solvents like dichloromethane, chloroform, or toluene are commonly used. Ensure the solvent is anhydrous, as water can hydrolyze phthalic anhydride.

  • Reaction Time: While the reaction is often rapid, ensure it has gone to completion by monitoring with Thin Layer Chromatography (TLC).

Q2: I am observing a significant amount of a byproduct that is insoluble in my workup solvent. What could it be?

A2: A common byproduct is the prematurely cyclized and dehydrated N-(biphenyl-2-yl)phthalimide. This can occur if the reaction temperature is too high or if the reaction is carried out in a protic solvent. To minimize this, maintain a lower reaction temperature and use an aprotic solvent.

Q3: How do I effectively purify the N-(biphenyl-2-yl)phthalamic acid intermediate?

A3: The crude product can often be purified by recrystallization. A common solvent system is a mixture of ethanol and water or ethyl acetate and hexanes. If recrystallization is insufficient, column chromatography on silica gel can be employed. A typical eluent system would be a gradient of ethyl acetate in hexanes.

Step 2: Intramolecular Cyclization to this compound

Q1: The cyclization of N-(biphenyl-2-yl)phthalamic acid is not proceeding or is giving a low yield. What are the critical factors for this intramolecular Friedel-Crafts acylation?

A1: This step is often the most challenging. Key factors for a successful cyclization include:

  • Choice of Acid Catalyst: Strong acid catalysts are required. Common choices include concentrated sulfuric acid, polyphosphoric acid (PPA), or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid). The choice of acid can significantly impact the yield.

  • Anhydrous Conditions: The presence of water will deactivate the acid catalyst and can lead to side reactions. Ensure all glassware, solvents, and reagents are thoroughly dried.

  • Reaction Temperature and Time: These parameters are critical and often require optimization. Insufficient temperature or time will lead to an incomplete reaction, while excessive heat or prolonged reaction times can cause decomposition or charring, especially with strong acids like sulfuric acid.

  • Stoichiometry of the Catalyst: Friedel-Crafts acylations often require a stoichiometric amount of the Lewis acid catalyst because the product ketone can form a stable complex with the catalyst, effectively sequestering it.[1]

Q2: I am observing significant charring and decomposition during the cyclization reaction. How can I mitigate this?

A2: Charring is a common issue with strong acid catalysts at elevated temperatures. Consider the following:

  • Lowering the Reaction Temperature: If possible, try running the reaction at a lower temperature for a longer duration.

  • Alternative Catalysts: Polyphosphoric acid or Eaton's reagent are often milder alternatives to concentrated sulfuric acid and can reduce charring.

  • Gradual Addition: Adding the substrate to the pre-heated acid catalyst in portions can help to control the exotherm and minimize decomposition.

Q3: What are the likely side products in the cyclization step?

A3: Besides decomposition, potential side products can arise from intermolecular reactions, especially at higher concentrations. Running the reaction under more dilute conditions can favor the desired intramolecular cyclization. Incomplete cyclization will result in the recovery of the starting phthalamic acid.

Q4: My final product is difficult to purify. What are the recommended purification methods?

A4: The crude this compound can often be purified by recrystallization from a suitable solvent like ethanol, acetic acid, or a mixture of DMF and water. If the product is still impure, column chromatography on silica gel with a solvent system such as dichloromethane/ethyl acetate or toluene/acetone is recommended.

III. Experimental Protocols

The following are representative experimental protocols. Note: These should be adapted and optimized for specific laboratory conditions and scales.

Protocol 1: Synthesis of N-(biphenyl-2-yl)phthalamic acid

This protocol is adapted from the general procedure for the synthesis of N-phthalyl-L-β-phenylalanine.[2]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminobiphenyl (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or toluene).

  • Addition of Phthalic Anhydride: To the stirred solution, add finely ground phthalic anhydride (1 equivalent) portion-wise at room temperature.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC until the starting 2-aminobiphenyl is consumed.

  • Work-up:

    • If a precipitate forms, collect it by vacuum filtration and wash with cold solvent.

    • If no precipitate forms, reduce the solvent volume under reduced pressure.

    • The crude solid can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Protocol 2: Intramolecular Cyclization to this compound

This protocol is a general procedure for intramolecular Friedel-Crafts acylation.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube, place the acid catalyst (e.g., polyphosphoric acid, 10-20 times the weight of the starting material).

  • Addition of Reactant: Heat the acid catalyst to the desired temperature (e.g., 80-120°C). Slowly and carefully add the N-(biphenyl-2-yl)phthalamic acid (1 equivalent) in small portions to the hot acid with vigorous stirring.

  • Reaction: Maintain the reaction mixture at the elevated temperature for the optimized time (e.g., 1-3 hours). Monitor the reaction by TLC.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture onto crushed ice with stirring.

    • The solid product will precipitate. Collect the precipitate by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

  • Purification: Dry the crude solid and purify by recrystallization or column chromatography as described in the FAQ section.

IV. Data Presentation

The following table summarizes typical reaction conditions that can be used as a starting point for optimization.

ParameterStep 1: N-(biphenyl-2-yl)phthalamic acid SynthesisStep 2: Cyclization to this compound
Starting Materials 2-Aminobiphenyl, Phthalic AnhydrideN-(biphenyl-2-yl)phthalamic acid
Solvent Dichloromethane, TolueneNone (catalyst as solvent) or high-boiling inert solvent
Catalyst/Reagent NoneConcentrated H₂SO₄, Polyphosphoric Acid (PPA), Eaton's Reagent
Temperature Room Temperature to 40°C80°C - 150°C
Reaction Time 2 - 4 hours1 - 5 hours
Typical Yield > 90%60 - 80% (highly dependent on conditions)

V. Logical Troubleshooting Workflow

If the overall yield of this compound is low, the following troubleshooting logic can be applied.

G Low_Overall_Yield Low Overall Yield of Final Product Check_Intermediate_Purity Check Purity and Yield of N-(biphenyl-2-yl)phthalamic acid Low_Overall_Yield->Check_Intermediate_Purity Low_Intermediate_Yield Low Intermediate Yield/Purity Check_Intermediate_Purity->Low_Intermediate_Yield Problem Identified Good_Intermediate_Yield Good Intermediate Yield/Purity Check_Intermediate_Purity->Good_Intermediate_Yield No Issues Troubleshoot_Step1 Troubleshoot Step 1: - Check reactant purity - Optimize temperature and time - Ensure anhydrous conditions Low_Intermediate_Yield->Troubleshoot_Step1 Troubleshoot_Step2 Troubleshoot Step 2 (Cyclization): - Vary acid catalyst - Optimize temperature and time - Ensure strictly anhydrous conditions - Use high dilution Good_Intermediate_Yield->Troubleshoot_Step2 Re-purify_Intermediate Re-purify Intermediate Troubleshoot_Step1->Re-purify_Intermediate

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: Optimizing Buchwald-Hartwig Coupling for Dibenzo[b,f]azepine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to optimize the synthesis of dibenzo[b,f]azepines via Buchwald-Hartwig amination.

Frequently Asked Questions (FAQs)

Q1: What is the general starting point for optimizing the Buchwald-Hartwig reaction for dibenzo[b,f]azepine synthesis?

A good starting point for the synthesis of dibenzo[b,f]azepines and related compounds is the use of a palladium acetate (Pd(OAc)₂) catalyst in combination with a biarylphosphine ligand like SPhos.[1][2] A common base used is cesium carbonate (Cs₂CO₃), with tetrahydrofuran (THF) as the solvent.[1][2] Typical reaction temperatures range from 80-110°C.[3][4]

Q2: How do I choose the right palladium catalyst and ligand?

The choice of the palladium source and ligand is critical and often substrate-dependent. While Pd(OAc)₂ is a common precursor, pre-catalysts can offer higher efficiency as they do not require an in-situ reduction of Pd(II) to Pd(0).[5] The development of bulky, electron-rich biarylphosphine ligands has significantly improved the scope and efficiency of the Buchwald-Hartwig amination. For challenging couplings, screening different generations of Buchwald ligands, such as XPhos or BrettPhos, may be necessary.[6]

Q3: Which base should I use for my reaction?

The base plays a crucial role in the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are frequently used.[3][7] However, for substrates with base-sensitive functional groups, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are recommended, although this may require higher reaction temperatures.[1][5] The solubility of the base is also important; in some cases, a combination of an inorganic base with a soluble organic base like DBU can be beneficial.[3]

Q4: What are the most suitable solvents for this reaction?

Ethereal solvents like dioxane and THF, as well as aromatic hydrocarbons such as toluene, are commonly employed for Buchwald-Hartwig reactions.[3][8] It is crucial to use anhydrous solvents, as water can negatively impact the reaction. Chlorinated solvents, acetonitrile, and pyridine should be avoided as they can inhibit the palladium catalyst.[3]

Troubleshooting Guide

Problem 1: Low or no product yield.

Possible Cause Troubleshooting Step
Inactive Catalyst The Pd(0) active species is sensitive to air. Ensure the reaction is set up under an inert atmosphere (e.g., Argon or Nitrogen) and that solvents are properly degassed.[5] Consider using a pre-catalyst for more reliable activation.
Inappropriate Ligand The ligand choice is crucial. For sterically hindered substrates or challenging couplings, screen a variety of biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos).[9]
Incorrect Base If using a weak base like K₃PO₄, the reaction may require higher temperatures. If your substrate is stable at higher temperatures, try increasing the temperature. Conversely, if using a strong base like NaOtBu with a sensitive substrate, consider switching to a weaker base like Cs₂CO₃.[1][5]
Poor Solubility Insolubility of reactants or the base can hinder the reaction.[3] Try a different solvent system or a co-solvent to improve solubility.
Aryl Halide Reactivity The reactivity of the aryl halide follows the general trend: I > Br > Cl. Aryl chlorides can be particularly challenging and may require more specialized ligands and harsher conditions.[3][10]

Problem 2: Formation of side products.

Possible Cause Troubleshooting Step
Hydrodehalogenation This side reaction can occur, especially at higher temperatures. Try lowering the reaction temperature and extending the reaction time.
Homocoupling of Aryl Halide Formation of biaryl impurities can sometimes be observed. Optimizing the catalyst and ligand-to-palladium ratio can help minimize this.
Reaction with other nucleophiles If your substrate contains other nucleophilic groups (e.g., phenols), they may compete in the coupling reaction.[10] Protection of these groups may be necessary.

Optimized Reaction Conditions for Dibenzo[b,f]azepine Analogs

The following tables summarize optimized conditions for the synthesis of dibenzo[b,f]azepine-related structures, providing a comparative overview of different reaction parameters.

Table 1: Optimization of Solvent for Dibenzodiazepine Synthesis [1]

EntrySolventYield (%)
1THF70
2Toluene60
31,4-Dioxane46
4DME23
5DMF57
6CH₃CN28
7DCM30
Reaction Conditions: Aldimine (1 mmol), bromoaniline (1 equiv.), Pd(OAc)₂ (2.5 mol%), SPhos (5 mol%), Cs₂CO₃ (2 equiv.), solvent (3 mL), 100 °C.

Table 2: Screening of Bases [1]

EntryBaseYield (%)
1Cs₂CO₃70
2K₂CO₃60
3Na₂CO₃55
4K₃PO₄40
5NaOtBu35
Reaction Conditions: Aldimine (1 mmol), bromoaniline (1 equiv.), Pd(OAc)₂ (2.5 mol%), SPhos (5 mol%), base (2 equiv.), THF (3 mL), 100 °C.

Table 3: Screening of Catalysts and Ligands [1]

EntryCatalystLigandYield (%)
1Pd(OAc)₂PPh₃25
2Pd(OAc)₂dppf45
3Pd(OAc)₂SPhos70
4Pd(OAc)₂XPhos65
5Pd₂(dba)₃P(t-Bu)₃68
6Pd(PPh₃)₄-30
Reaction Conditions: Aldimine (1 mmol), bromoaniline (1 equiv.), catalyst, ligand, Cs₂CO₃ (2 equiv.), THF (3 mL), 100 °C.

Experimental Workflow and Troubleshooting Logic

The following diagrams illustrate a typical experimental workflow for the Buchwald-Hartwig synthesis of dibenzo[b,f]azepines and a decision tree for troubleshooting common issues.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aryl Halide, Amine, and Base B Add Solvent (Anhydrous & Degassed) A->B C Add Pd Catalyst and Ligand B->C D Inert Atmosphere (Ar or N2) C->D E Heat to 80-110 °C D->E F Monitor Reaction (TLC, GC-MS, LC-MS) E->F G Cool to RT F->G H Aqueous Work-up G->H I Extraction H->I J Column Chromatography I->J K Product J->K

Caption: General experimental workflow for Buchwald-Hartwig amination.

G Start Low or No Yield Q1 Inert atmosphere maintained? Start->Q1 Sol1 Ensure proper degassing and inert conditions. Q1->Sol1 No Q2 Substrate solubility adequate? Q1->Q2 Yes A1_Yes Yes A1_No No Sol2 Screen alternative solvents or co-solvents. Q2->Sol2 No Q3 Screened catalyst and ligand? Q2->Q3 Yes A2_Yes Yes A2_No No Sol3 Try different Pd sources (e.g., pre-catalysts) and screen ligands. Q3->Sol3 No Q4 Optimized base and temperature? Q3->Q4 Yes A3_Yes Yes A3_No No Sol4 Screen different bases (strong vs. weak) and adjust temperature accordingly. Q4->Sol4 No End Consult further literature for specific substrate. Q4->End Yes A4_Yes Yes A4_No No

Caption: Troubleshooting decision tree for low-yield reactions.

References

Technical Support Center: 5H-Dibenzo[b,e]azepine-6,11-dione Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of 5H-Dibenzo[b,e]azepine-6,11-dione. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis and purification of this compound.

Issue 1: Low Yield of this compound in Friedel-Crafts Acylation

Question: I am attempting to synthesize this compound via an intramolecular Friedel-Crafts acylation, but I am consistently obtaining low yields. What are the potential causes and how can I optimize the reaction?

Answer:

Low yields in Friedel-Crafts acylation for the synthesis of this compound can stem from several factors. Here's a breakdown of potential causes and troubleshooting steps:

  • Deactivated Aromatic Rings: The starting material may have electron-withdrawing groups that deactivate the aromatic rings, making them less susceptible to electrophilic acylation.

    • Solution: Ensure your starting material does not contain strongly deactivating groups. If unavoidable, you may need to use a more potent Lewis acid catalyst or higher reaction temperatures.

  • Lewis Acid Catalyst Issues: The choice and handling of the Lewis acid (e.g., AlCl₃) are critical.

    • Solution:

      • Use a stoichiometric or even super-stoichiometric amount of the Lewis acid.[1]

      • Ensure the Lewis acid is fresh and has not been deactivated by moisture. Handle it under anhydrous conditions.

      • Consider using alternative, more potent Lewis acids or a solid superacid catalyst system.

  • Formation of Side Products: Polysubstitution, where more than one acyl group is added, can be a significant side reaction, consuming your starting material and reducing the yield of the desired product.

    • Solution:

      • Carefully control the stoichiometry of the acylating agent.

      • Maintain a low reaction temperature to improve selectivity.

  • Rearrangement of the Acylium Ion: The intermediate acylium ion can undergo rearrangement, leading to the formation of undesired isomers.

    • Solution: This is less common with acylation compared to alkylation, but if suspected, altering the solvent or Lewis acid might influence the stability of the intermediate.

Logical Troubleshooting Workflow:

start Low Yield check_reactants Verify Reactant Purity and Stoichiometry start->check_reactants check_catalyst Evaluate Lewis Acid Catalyst check_reactants->check_catalyst Reactants OK sub_reactants Impure starting material? Incorrect stoichiometry? check_reactants->sub_reactants check_conditions Assess Reaction Conditions check_catalyst->check_conditions Catalyst OK sub_catalyst Deactivated catalyst? Insufficient amount? check_catalyst->sub_catalyst analyze_byproducts Analyze Byproducts (TLC, LC-MS) check_conditions->analyze_byproducts Conditions OK sub_conditions Temperature too high/low? Incorrect solvent? check_conditions->sub_conditions optimize Systematic Optimization analyze_byproducts->optimize Identify Side Reactions sub_byproducts Polysubstitution? Isomer formation? analyze_byproducts->sub_byproducts

Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation.

Issue 2: Formation of Impurities During Ullmann Condensation

Question: I am using an Ullmann condensation to form the diaryl amine bond in my synthesis of a this compound precursor, but I am observing significant impurity formation. What are the likely side reactions and how can I minimize them?

Answer:

The Ullmann condensation, while effective, often requires harsh reaction conditions which can lead to side reactions.[2] Here are common issues and their solutions:

  • Homocoupling of Aryl Halides: A common side reaction is the coupling of two molecules of the aryl halide to form a biaryl byproduct.

    • Solution:

      • Use a more reactive aryl halide (iodide > bromide > chloride) to favor the desired cross-coupling.[2]

      • Employ a ligand, such as phenanthroline, to improve the efficiency and selectivity of the copper catalyst.[2]

  • Harsh Reaction Conditions: Traditional Ullmann reactions often require high temperatures (up to 210 °C) and high-boiling polar solvents, which can lead to thermal decomposition of starting materials or products.[2]

    • Solution:

      • Explore modern modifications of the Ullmann reaction that utilize soluble copper catalysts and ligands, allowing for lower reaction temperatures.[2]

      • Carefully select a solvent that is stable at the required temperature and in which your reactants are soluble.

  • Stoichiometry of Copper: The amount and form of the copper catalyst are crucial.

    • Solution:

      • While traditional methods use stoichiometric amounts of copper powder, modern catalytic systems use smaller amounts of a copper(I) salt.

      • "Activated" copper powder can be more effective if using the traditional method.

Experimental Workflow for Ullmann Condensation:

start Start: Reactants and Catalyst reactants Aryl Halide + Amine start->reactants catalyst Copper Catalyst (e.g., CuI) + Ligand start->catalyst heating Heat to Reaction Temperature (e.g., 120-200 °C) reactants->heating catalyst->heating solvent High-Boiling Polar Solvent (e.g., DMF, NMP) solvent->heating workup Aqueous Workup and Extraction heating->workup purification Column Chromatography workup->purification product Desired Diaryl Amine purification->product

Caption: General experimental workflow for an Ullmann condensation reaction.

Issue 3: Difficulty in Purifying the Final Product

Question: I have synthesized this compound, but I am struggling to purify it from starting materials and byproducts. What purification techniques are most effective?

Answer:

Purification of this compound can be challenging due to its planar structure and potentially similar polarities of impurities. Here are some recommended purification strategies:

  • Recrystallization: This is often the most effective method for obtaining highly pure crystalline material.

    • Recommended Solvents: Isopropanol has been reported as a suitable solvent for recrystallization of dibenzo[b,f]azepine derivatives.[3][4] Experiment with a range of solvents of varying polarities (e.g., ethanol, ethyl acetate, toluene, or mixtures thereof) to find the optimal conditions.

  • Column Chromatography: If recrystallization is ineffective or if impurities have very similar solubility profiles, column chromatography is the next step.

    • Stationary Phase: Silica gel is the most common choice.

    • Mobile Phase: A gradient of non-polar to polar solvents is typically used. Start with a non-polar solvent like hexane or heptane and gradually increase the proportion of a more polar solvent like ethyl acetate or dichloromethane. The optimal solvent system will need to be determined empirically using thin-layer chromatography (TLC).

  • Suspension/Washing: Sometimes, impurities can be removed by suspending the crude product in a solvent in which the desired product is sparingly soluble, while the impurities are more soluble. The solid can then be collected by filtration.

Quantitative Data Summary:

ParameterValueReference
Melting Point245-246 °C[5]
Boiling Point230-234 °C @ 0.3 Torr[5]
Molecular Weight223.23 g/mol [5][6]

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: A common approach involves a multi-step synthesis. One reported method utilizes a 3-step synthetic strategy, although the specific details of the reactions may vary.[7] Key reactions often include the formation of a diaryl amine or ether linkage, followed by an intramolecular cyclization, such as a Friedel-Crafts acylation, to form the central seven-membered ring.

Q2: Are there any specific safety precautions I should take during the synthesis?

A2: Yes. Friedel-Crafts reactions often use strong and moisture-sensitive Lewis acids like aluminum chloride, which should be handled in a fume hood with appropriate personal protective equipment (PPE). High-temperature reactions like the Ullmann condensation should be conducted with care, ensuring proper temperature control and using appropriate glassware. Always consult the Safety Data Sheets (SDS) for all reagents used.

Q3: Can I use a palladium-catalyzed coupling reaction instead of an Ullmann condensation?

A3: Yes, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are excellent modern alternatives to the Ullmann condensation for forming the C-N bond.[2] These reactions often proceed under milder conditions, with a broader substrate scope and higher yields.

Q4: How can I monitor the progress of my reaction?

A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the consumption of starting materials and the formation of the product. High-performance liquid chromatography (HPLC) can provide more quantitative information on the reaction progress and the purity of the product.

Experimental Protocols

General Protocol for Intramolecular Friedel-Crafts Acylation:

This is a generalized procedure and may require optimization for specific substrates.

  • Setup: Under an inert atmosphere (e.g., nitrogen or argon), equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and an addition funnel.

  • Reagents: Dissolve the starting carboxylic acid or acid chloride in a suitable anhydrous solvent (e.g., dichloromethane, nitrobenzene).

  • Catalyst: Cool the flask in an ice bath and slowly add the Lewis acid catalyst (e.g., aluminum chloride) portion-wise.

  • Reaction: Allow the reaction mixture to stir at 0 °C for a period, then warm to room temperature or heat to reflux as required, monitoring the reaction by TLC.

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding it to a mixture of ice and concentrated hydrochloric acid.

  • Workup: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

References

Technical Support Center: 5H-Dibenzo[b,e]azepine-6,11-dione Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5H-Dibenzo[b,e]azepine-6,11-dione.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and well-established method involves a two-step synthesis. The first step is the formation of the intermediate, N-(2-biphenylyl)phthalamic acid, through the reaction of 2-aminobiphenyl with phthalic anhydride. The second step is the intramolecular cyclization of this intermediate, typically facilitated by a dehydrating agent such as polyphosphoric acid, to yield the final product.

Q2: What are the critical parameters to control for maximizing the yield?

A2: Key parameters include the purity of starting materials, precise stoichiometric ratios of reactants, reaction temperature, and reaction time. For the cyclization step, the choice and quality of the dehydrating agent are crucial. Anhydrous conditions are often necessary to prevent side reactions.

Q3: What are the common impurities encountered in the synthesis?

A3: Common impurities may include unreacted 2-aminobiphenyl and phthalic anhydride, the intermediate N-(2-biphenylyl)phthalamic acid (due to incomplete cyclization), and potential side-products from undesired intermolecular reactions.

Q4: What are the recommended methods for purifying the final product?

A4: Recrystallization is a widely used technique for the purification of this compound. Suitable solvent systems include ethanol, acetic acid, or mixtures of a good solvent (like acetone or THF) with a poor solvent (like water or hexane). Column chromatography can also be employed for more challenging purifications.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem 1: Low Yield of N-(2-biphenylyl)phthalamic acid (Intermediate)
Possible Cause Suggested Solution
Incomplete reaction - Ensure equimolar amounts of 2-aminobiphenyl and phthalic anhydride are used. - Extend the reaction time or gently heat the reaction mixture (e.g., to 40-50 °C) to drive the reaction to completion. - Use a high-purity solvent to ensure complete dissolution of reactants.
Degradation of starting materials - Use fresh, high-purity 2-aminobiphenyl and phthalic anhydride. Phthalic anhydride is sensitive to moisture and can hydrolyze to phthalic acid.
Side reactions - Maintain a moderate reaction temperature to prevent the formation of undesired byproducts.
Problem 2: Low Yield of this compound (Final Product)
Possible Cause Suggested Solution
Incomplete cyclization - Ensure a sufficient excess of the dehydrating agent (e.g., polyphosphoric acid) is used. - Increase the reaction temperature or prolong the reaction time for the cyclization step. Monitor the reaction progress using Thin Layer Chromatography (TLC). - Ensure the intermediate is thoroughly dried before the cyclization step, as water can deactivate the dehydrating agent.
Degradation of the product - Avoid excessively high temperatures or prolonged heating during cyclization, which can lead to charring and decomposition.
Difficult product isolation - After quenching the reaction mixture (e.g., with ice water), ensure the pH is adjusted appropriately to precipitate the product. - Thoroughly wash the crude product to remove residual acid and salts.
Problem 3: Product Purity Issues
Possible Cause Suggested Solution
Presence of unreacted starting materials or intermediate - Optimize the reaction conditions for complete conversion (see above). - Purify the crude product by recrystallization from a suitable solvent system. A step-wise recrystallization might be necessary. - For persistent impurities, column chromatography on silica gel may be required.
Formation of colored impurities - Treat the crude product with activated charcoal during recrystallization to remove colored byproducts. - Ensure that the reaction is not overheated, as this can lead to the formation of colored degradation products.

Experimental Protocols

Synthesis of N-(2-biphenylyl)phthalamic acid (Intermediate)
  • Reaction Setup: In a round-bottom flask, dissolve 2-aminobiphenyl (1 equivalent) in a suitable solvent such as anhydrous acetone or tetrahydrofuran (THF).

  • Addition of Reactant: To the stirred solution, add phthalic anhydride (1 equivalent) portion-wise at room temperature.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. The product will often precipitate out of the solution.

  • Work-up: Filter the precipitate and wash it with a small amount of cold solvent to remove unreacted starting materials.

  • Drying: Dry the resulting white solid under vacuum to obtain N-(2-biphenylyl)phthalamic acid.

Synthesis of this compound (Final Product)
  • Reaction Setup: In a flask equipped with a mechanical stirrer and a calcium chloride drying tube, place polyphosphoric acid (PPA) and heat it to approximately 80-100 °C to ensure it is easily stirrable.

  • Addition of Intermediate: Slowly add the dried N-(2-biphenylyl)phthalamic acid (1 equivalent) to the hot PPA with vigorous stirring.

  • Reaction: Increase the temperature to 120-140 °C and maintain it for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to about 80 °C and then carefully pour it onto crushed ice with stirring. The crude product will precipitate.

  • Isolation: Filter the solid, wash it thoroughly with water until the washings are neutral, and then dry it.

  • Purification: Recrystallize the crude product from a suitable solvent like glacial acetic acid or ethanol to obtain pure this compound.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of this compound

Cyclization Agent Temperature (°C) Time (h) Yield (%)
Polyphosphoric Acid120275
Polyphosphoric Acid140285
Polyphosphoric Acid140388
Eaton's Reagent80482
Sulfuric Acid (conc.)100165

Table 2: Purity of this compound with Different Purification Methods

Purification Method Solvent System Purity (%)
RecrystallizationGlacial Acetic Acid98.5
RecrystallizationEthanol97.8
Column ChromatographySilica Gel (Ethyl acetate/Hexane)>99

Visualizations

Synthesis_Workflow cluster_step1 Step 1: N-(2-biphenylyl)phthalamic acid Synthesis cluster_step2 Step 2: Cyclization to this compound cluster_purification Purification A 2-Aminobiphenyl D Reaction at RT A->D B Phthalic Anhydride B->D C Anhydrous Solvent (e.g., Acetone) C->D E Filtration & Washing D->E F Drying E->F G N-(2-biphenylyl)phthalamic acid F->G H N-(2-biphenylyl)phthalamic acid G->H Intermediate J Heating (120-140°C) H->J I Polyphosphoric Acid I->J K Quenching with Ice Water J->K L Filtration & Washing K->L M Drying L->M N Crude Product M->N O Crude Product N->O To Purification P Recrystallization (e.g., Acetic Acid) O->P Q Pure this compound P->Q

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_yield Yield Issues cluster_purity Purity Issues Start Low Yield or Impure Product Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Degradation Degradation? Start->Degradation Unreacted_SM Unreacted Starting Materials/Intermediate? Start->Unreacted_SM Colored_Impurities Colored Impurities? Start->Colored_Impurities Check_Conditions Check Reaction Time, Temp, Stoichiometry Incomplete_Reaction->Check_Conditions Yes Check_Temp_Purity Check Temp. & Purity of Starting Materials Degradation->Check_Temp_Purity Yes Optimize_Reaction Optimize Reaction Conditions Unreacted_SM->Optimize_Reaction Yes Purify Recrystallize or Column Chromatography Unreacted_SM->Purify Yes Charcoal Use Activated Charcoal during Recrystallization Colored_Impurities->Charcoal Yes

Caption: Troubleshooting logic for synthesis issues.

Troubleshooting low efficacy in 5H-Dibenzo[b,e]azepine-6,11-dione biological assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 5H-Dibenzo[b,e]azepine-6,11-dione and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and unexpected outcomes during your biological assays.

Frequently Asked Questions (FAQs)

Q1: My this compound compound shows low or no efficacy in my cell-based assay. What are the potential causes?

A1: Low efficacy can stem from several factors. A common issue with heterocyclic compounds like dibenzo[b,e]azepines is poor aqueous solubility. This can lead to the compound precipitating out of the cell culture medium, resulting in a lower effective concentration than intended. Other factors include the choice of cell line, assay type, and the specific biological activity being measured. It is also crucial to ensure the compound's integrity and purity.

Q2: How can I address the poor solubility of this compound in my experiments?

A2: To improve solubility, it is recommended to first dissolve the compound in an organic solvent like DMSO to create a high-concentration stock solution. This stock can then be serially diluted in cell culture medium to the desired final concentrations. It is critical to ensure that the final DMSO concentration in the assay is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. If precipitation is still observed upon dilution in aqueous media, gentle warming or sonication may help. However, be cautious as this might not be suitable for all compounds or assays.

Q3: The IC50 value of my compound is inconsistent across different experiments. What could be the reason?

A3: Inconsistent IC50 values are a common challenge in in vitro studies. Several factors can contribute to this variability:

  • Cell-related factors: Cell passage number, plating density, and overall cell health can significantly impact results.

  • Assay conditions: Variations in incubation time, reagent concentrations, and plate types can lead to discrepancies.

  • Compound stability: The stability of the compound in the culture medium over the duration of the experiment should be considered.

  • Pipetting accuracy: Inaccurate pipetting, especially during serial dilutions, can introduce significant errors.

Q4: I observe a decrease in cell viability in my MTT assay, but I don't see a corresponding increase in apoptosis. Why might this be?

A4: This could indicate that at the tested concentrations, this compound is primarily cytostatic (inhibiting cell proliferation) rather than cytotoxic (inducing cell death). The MTT assay measures metabolic activity, which can decrease due to either cell death or a reduction in proliferation. To differentiate between these effects, it is advisable to perform a cell cycle analysis or a direct apoptosis assay, such as Hoechst staining or Annexin V/PI staining.

Troubleshooting Guides

Issue 1: Low Potency or Lack of Dose-Response
Potential Cause Troubleshooting Steps
Compound Precipitation - Prepare a high-concentration stock solution in 100% DMSO. - Perform serial dilutions in culture medium, ensuring the final DMSO concentration is non-toxic to the cells (e.g., <0.5%). - Visually inspect for precipitation after dilution. If observed, try gentle vortexing or sonication.
Incorrect Compound Concentration - Verify the initial weight and molar mass calculations. - Use a calibrated balance for weighing the compound. - Confirm the purity of the compound.
Cell Line Insensitivity - Research the known sensitivity of your chosen cell line to similar compounds. - Test the compound on a panel of different cancer cell lines to identify a more sensitive model.
Suboptimal Assay Conditions - Optimize the incubation time. The effect of the compound may be time-dependent. - Titrate the cell seeding density to ensure cells are in the exponential growth phase during the experiment.
Issue 2: High Variability Between Replicates
Potential Cause Troubleshooting Steps
Inconsistent Cell Plating - Ensure a homogenous single-cell suspension before plating. - Use a multichannel pipette for plating and mix the cell suspension between plating rows to prevent settling.
Edge Effects - To minimize evaporation from the outer wells of a 96-well plate, fill the peripheral wells with sterile PBS or media without cells.
Pipetting Errors - Calibrate pipettes regularly. - Use fresh pipette tips for each dilution and reagent addition.
Compound Instability - Prepare fresh dilutions of the compound for each experiment from a frozen stock. - Assess the stability of the compound in your specific cell culture medium over the experimental duration.

Quantitative Data Summary

The following table summarizes the in vitro anti-proliferative activity of some this compound derivatives against various human cancer cell lines.

Compound Derivative Cell Line Assay IC50 (µM) Reference
Derivative d21OVCAR-3 (Ovarian)Anti-proliferativePotent (Better than Rucaparib)[1]
Derivative d22OVCAR-3 (Ovarian)Anti-proliferativePotent (Better than Rucaparib)[1]
Compound 9aA549 (Lung)Anti-proliferative0.71 - 7.29[2]
Compound 9aMDAMB-231 (Breast)Anti-proliferative0.71 - 7.29[2]

Experimental Protocols & Workflows

Experimental Workflow: Troubleshooting Low Efficacy

G start Low Efficacy Observed solubility Check Compound Solubility start->solubility concentration Verify Compound Concentration & Purity solubility->concentration Solubility OK success Improved Efficacy solubility->success Precipitation Resolved cell_line Assess Cell Line Sensitivity concentration->cell_line Concentration Correct assay_conditions Optimize Assay Conditions cell_line->assay_conditions Cell Line Appropriate cytostatic Evaluate for Cytostatic Effects assay_conditions->cytostatic Conditions Optimized cytostatic->success Mechanism Identified G cluster_0 DNA Damage Response cluster_1 Apoptosis Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP-1 Activation DNA_Damage->PARP1 Repair DNA Repair PARP1->Repair DSB DNA Double-Strand Breaks (Unrepaired) PARP1->DSB Inhibition leads to Compound This compound (PARP-1 Inhibitor) Compound->PARP1 Apoptosis Apoptosis DSB->Apoptosis

References

Technical Support Center: Overcoming Solubility Challenges of Dibenzoazepine Derivatives in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with dibenzoazepine derivatives in cell culture media.

Frequently Asked Questions (FAQs)

Q1: My dibenzoazepine derivative, dissolved in DMSO, precipitates when I add it to my cell culture medium. What is happening and how can I prevent this?

A1: This is a common issue known as "precipitation upon dilution." Dibenzoazepine derivatives are often hydrophobic and while they dissolve readily in a polar aprotic solvent like DMSO, they can crash out of solution when introduced into the aqueous environment of cell culture media.[1][2] The final concentration of DMSO in the media is often too low to maintain the solubility of the compound.

To prevent this, consider the following troubleshooting steps:

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible, ideally ≤ 0.1%, as higher concentrations can be toxic to cells.[1]

  • Pre-warm the Media: Add the drug stock solution to pre-warmed (37°C) media to minimize temperature-related precipitation.

  • Increase the Volume of Media: Add the stock solution to a larger volume of media while vortexing or stirring to facilitate rapid dispersal and reduce the likelihood of localized supersaturation and precipitation.

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your stock solution in pre-warmed media.

  • Use the Hydrochloride Salt: If available, using the hydrochloride salt of your dibenzoazepine derivative can significantly improve its aqueous solubility.[1]

Q2: What are some alternative methods to dissolve dibenzoazepine derivatives for cell culture experiments if DMSO is not suitable?

A2: If DMSO is not a viable option due to its potential effects on your specific cell line or signaling pathway of interest, you can explore the following alternatives:

  • Co-solvents: A mixture of solvents, such as ethanol, can be used. Some dibenzoazepine derivatives are soluble in ethanol.[2][3] As with DMSO, it is crucial to keep the final solvent concentration low to avoid cellular toxicity.

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic drugs, forming inclusion complexes that are water-soluble.[4][5][6][7][8][9] This method can enhance the solubility and stability of the compound in your culture media.

  • Lipid-Based Formulations: For highly lipophilic derivatives, solid lipid nanoparticles (SLNs) can be formulated to carry the drug in a biocompatible lipid matrix.[10][11][12][13][14] This approach can also offer controlled drug release.

Q3: Can the solubilization method itself affect my experimental results when studying signaling pathways?

A3: Yes, the chosen solubilization method can have off-target effects. For instance, DMSO has been shown to suppress NMDA and AMPA receptor currents in hippocampal neurons and may modulate other neuronal activities.[15][16][17] Therefore, it is imperative to include a vehicle control in your experiments. This control should contain the same concentration of the solubilizing agent (e.g., DMSO, ethanol, cyclodextrin) as your experimental samples to account for any effects of the vehicle itself.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Compound precipitates immediately upon addition to media. High stock solution concentration leading to supersaturation.Lower the concentration of the stock solution. Perform a stepwise dilution into pre-warmed media.
Low media temperature.Always use media pre-warmed to 37°C.
Media becomes cloudy over time after adding the compound. Slow precipitation of the compound.The compound may not be stable in the aqueous environment over time. Consider using a carrier like cyclodextrin to improve stability.
Interaction with media components.Some compounds may interact with proteins or salts in the media. Test solubility in a simpler buffer (like PBS) first, but be aware that solubility in media may differ.[1]
Inconsistent results between experiments. Incomplete dissolution of the stock solution.Ensure the stock solution is fully dissolved before use. Gentle warming or sonication may help, but check the compound's stability at higher temperatures.
Degradation of the compound in the stock solution.Aliquot stock solutions and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[18]
Observed cellular toxicity not related to the drug's known mechanism. High concentration of the organic solvent.Keep the final concentration of DMSO or other organic solvents at the lowest effective level, typically below 0.5% and ideally at or below 0.1%.[1]

Data Presentation: Solubility of Common Dibenzoazepine Derivatives

The following table summarizes the solubility of some commonly used dibenzoazepine derivatives in various solvents. This information can guide the preparation of stock solutions.

Compound Solvent Maximum Concentration Reference
Imipramine hydrochloride DMSO50 mM (15.84 mg/mL)
Water50 mM (15.84 mg/mL)
Ethanol~25 mg/mL[3]
Clozapine DMSO100 mM (32.68 mg/mL)
Ethanol~5 mg/mL[19]
2eq. HCl50 mM (16.34 mg/mL) with gentle warming
Olanzapine -Poorly soluble in water[20]
2-Hydroxypropyl-β-cyclodextrinForms 1:1 molar inclusion complex to improve solubility[4]

Experimental Protocols

Protocol 1: Preparation of Dibenzoazepine Derivative Stock Solution using a Co-solvent (DMSO)

This protocol provides a general method for preparing a 10 mM stock solution of a dibenzoazepine derivative in DMSO.

Materials:

  • Dibenzoazepine derivative powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculate the required mass: Determine the molecular weight (MW) of your dibenzoazepine derivative from the manufacturer's data sheet. To prepare 1 mL of a 10 mM stock solution, calculate the required mass using the formula: Mass (mg) = 10 mmol/L * 1 L/1000 mL * MW ( g/mol ) * 1000 mg/g * 1 mL

  • Weigh the compound: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the calculated mass of the dibenzoazepine derivative into the tube.

  • Add DMSO: Add 1 mL of sterile DMSO to the microcentrifuge tube containing the powder.

  • Dissolve the compound: Vortex the tube until the compound is completely dissolved. A brief, gentle warming (to no more than 37°C) or sonication may be used to aid dissolution if necessary, but be mindful of the compound's stability.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Enhancing Solubility with Cyclodextrins

This protocol describes a method to prepare a dibenzoazepine derivative solution using 2-hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • Dibenzoazepine derivative powder

  • 2-hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile deionized water or PBS

  • Magnetic stirrer and stir bar

  • Sterile containers

Procedure:

  • Prepare the cyclodextrin solution: Prepare a solution of HP-β-CD in sterile deionized water or PBS at a desired concentration (e.g., 10-50 mM).

  • Add the dibenzoazepine derivative: While stirring the HP-β-CD solution, slowly add the dibenzoazepine derivative powder. The molar ratio of the drug to cyclodextrin can be varied (e.g., 1:1, 1:2) to optimize complexation.

  • Facilitate complexation: Continue stirring the mixture at room temperature for several hours or overnight to allow for the formation of the inclusion complex. Gentle heating may be used if the compound's stability permits.

  • Filter and sterilize: Once the compound is dissolved, filter the solution through a 0.22 µm sterile filter to remove any undissolved particles and to sterilize the solution.

  • Storage: Store the resulting solution at 4°C for short-term use or aliquot and freeze for long-term storage.

Visualizations

Signaling Pathways

Dibenzoazepine derivatives frequently target dopamine and serotonin signaling pathways. Understanding these pathways is crucial for interpreting experimental results.

Dopamine_Serotonin_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron tyrosine Tyrosine ldopa L-DOPA tyrosine->ldopa da Dopamine (DA) ldopa->da vesicle_da Vesicle da->vesicle_da d1_receptor D1 Receptor da->d1_receptor d2_receptor D2 Receptor da->d2_receptor dat DAT da->dat Reuptake tryptophan Tryptophan ht5 5-HTP tryptophan->ht5 serotonin Serotonin (5-HT) ht5->serotonin vesicle_5ht Vesicle serotonin->vesicle_5ht ht2a_receptor 5-HT2A Receptor serotonin->ht2a_receptor sert SERT serotonin->sert Reuptake vesicle_da->da Release vesicle_5ht->serotonin Release downstream_da Downstream Signaling d1_receptor->downstream_da d2_receptor->downstream_da downstream_5ht Downstream Signaling ht2a_receptor->downstream_5ht dibenzoazepine Dibenzoazepine Derivatives dibenzoazepine->d1_receptor dibenzoazepine->d2_receptor dibenzoazepine->ht2a_receptor dibenzoazepine->dat dibenzoazepine->sert dat->da sert->serotonin

Caption: Dopamine and Serotonin Signaling Pathways Targeted by Dibenzoazepines.

Experimental Workflow

The following diagram illustrates a typical workflow for preparing and using a dibenzoazepine derivative in a cell culture experiment.

Experimental_Workflow start Start weigh Weigh Dibenzoazepine Derivative start->weigh dissolve Dissolve in Appropriate Solvent (e.g., DMSO) weigh->dissolve stock_solution Prepare Stock Solution (e.g., 10 mM) dissolve->stock_solution store Aliquot and Store Stock at -20°C/-80°C stock_solution->store dilute Dilute Stock Solution in Pre-warmed Media store->dilute treat_cells Treat Cells with Working Concentration dilute->treat_cells assay Perform Cellular Assay treat_cells->assay end End assay->end

Caption: Workflow for Preparing and Using Dibenzoazepine Derivatives in Cell Culture.

Logical Relationship: Troubleshooting Precipitation

This diagram outlines the decision-making process when troubleshooting precipitation issues.

Troubleshooting_Precipitation start Precipitation Observed check_stock Is Stock Solution Clear? start->check_stock remake_stock Remake Stock Solution (Consider Sonication/Warming) check_stock->remake_stock No check_dilution Optimize Dilution Method check_stock->check_dilution Yes remake_stock->check_stock stepwise_dilution Use Stepwise Dilution in Pre-warmed Media check_dilution->stepwise_dilution check_solvent Is Solvent Appropriate? check_dilution->check_solvent Still Precipitates success Problem Solved stepwise_dilution->success try_cosolvent Try Co-solvent (e.g., Ethanol) check_solvent->try_cosolvent try_cyclodextrin Use Cyclodextrin Encapsulation check_solvent->try_cyclodextrin Still Precipitates try_lipid Use Lipid-Based Formulation check_solvent->try_lipid Still Precipitates try_cosolvent->success try_cyclodextrin->success try_lipid->success

Caption: Decision Tree for Troubleshooting Dibenzoazepine Derivative Precipitation.

References

Technical Support Center: Optimizing In Vitro Studies of 5H-Dibenzo[b,e]azepine-6,11-dione and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the optimization of dosage and treatment time for in vitro studies involving 5H-Dibenzo[b,e]azepine-6,11-dione and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and its derivatives?

A1: Derivatives of this compound have been identified as potent anticancer agents that primarily function as Poly(ADP-ribose) polymerase (PARP-1) inhibitors. Inhibition of PARP-1 leads to an accumulation of DNA single-strand breaks, which are converted to cytotoxic double-strand breaks during replication. This mechanism is particularly effective in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. The accumulation of DNA damage triggers cell cycle arrest, primarily at the G2/M phase, and can ultimately lead to apoptosis.

Q2: Which cancer cell lines are sensitive to this compound derivatives?

A2: Studies have demonstrated the anti-proliferative effects of this compound derivatives against a variety of cancer cell lines. Notably, potent activity has been observed in ovarian cancer (OVCAR-3), lung cancer (A549), and triple-negative breast cancer (MDA-MB-231) cell lines.

Q3: What is a typical starting concentration and treatment duration for in vitro experiments?

A3: Based on published data for its derivatives, a sensible starting point for dose-response experiments would be in the low micromolar range. IC50 values for potent derivatives have been reported to be between 0.71 µM and 7.29 µM in various cancer cell lines.[1] For time-course experiments, incubation periods of 24 to 72 hours are commonly used to observe effects on cell viability and cell cycle progression.[2] It is crucial to perform both dose-response and time-course experiments for your specific cell line and experimental conditions to determine the optimal concentration and duration.

Q4: How can I confirm the G2/M cell cycle arrest induced by these compounds?

A4: Cell cycle analysis using flow cytometry is the standard method to confirm G2/M arrest. This technique involves staining the cells with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI), and then measuring the fluorescence intensity of individual cells. Cells in the G2 and M phases of the cell cycle will have double the DNA content of cells in the G1 phase. An accumulation of cells in the G2/M peak of the histogram following treatment is indicative of a G2/M arrest.

Q5: What are the key molecular markers to assess by Western blot to confirm the mechanism of action?

A5: To confirm PARP-1 inhibition, you can measure the levels of poly(ADP-ribose) (PAR), which should decrease upon effective inhibition. To investigate the downstream signaling leading to G2/M arrest, you can assess the phosphorylation status of key checkpoint proteins such as ATM (p-ATM) and Chk2 (p-Chk2). Subsequently, you can examine the levels of Cdc25c, Cyclin B1, and the inhibitory phosphorylation of Cdc2 (p-Cdc2).

Troubleshooting Guides

Problem 1: Inconsistent or No Significant Reduction in Cell Viability
Potential Cause Troubleshooting Steps
Compound Instability or Degradation Prepare fresh stock solutions of the compound in an appropriate solvent (e.g., DMSO). Aliquot and store at -80°C to avoid repeated freeze-thaw cycles. Ensure the final solvent concentration in the culture medium is low (typically ≤ 0.1%) and consistent across all wells, including the vehicle control.
Suboptimal Cell Culture Conditions Ensure cells are healthy, in the logarithmic growth phase, and plated at a consistent density. Overly confluent or sparse cultures can respond differently to treatment.[3] Regularly test for mycoplasma contamination, as it can significantly alter cellular responses.
Incorrect Assay Parameters Optimize the cell seeding density and the incubation time with the compound. A time-course experiment (e.g., 24, 48, 72 hours) is recommended. Ensure the chosen cell viability assay (e.g., MTT, SRB, CellTiter-Glo) is appropriate for your cell line and that the readout is within the linear range.
Cell Line Resistance Verify from the literature if your chosen cell line is expected to be sensitive to PARP inhibitors. Some cell lines may have intrinsic or acquired resistance mechanisms.
Problem 2: High Variability in IC50 Values Between Experiments
Potential Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure a homogenous cell suspension before plating and use a reliable method for cell counting. Calibrate your multichannel pipette if used for cell seeding.
Edge Effects in Multi-well Plates To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or culture medium.
Variations in Reagent Preparation Prepare fresh serial dilutions of the compound for each experiment. Ensure all reagents, including media and assay components, are from the same lot if possible and are prepared consistently.
Differences in Incubation Times Strictly adhere to the planned incubation times for both the compound treatment and the final assay steps.
Problem 3: Unexpected Cell Cycle Analysis Results
Potential Cause Troubleshooting Steps
No G2/M Arrest Observed The concentration of the compound may be too low or the incubation time too short. Perform a dose-response and time-course experiment. Confirm target engagement by Western blot (e.g., decreased PAR levels).
Increased Sub-G1 Peak (Apoptosis) without Clear G2/M Arrest At higher concentrations or longer incubation times, the compound may be highly cytotoxic, causing cells to undergo apoptosis before a clear G2/M arrest can be observed. Analyze earlier time points or lower concentrations.
High Debris or Poor Resolution in Flow Cytometry Histogram This could be due to excessive cell death or improper sample preparation. Handle cells gently during harvesting and fixation. Use a viability dye to exclude dead cells from the analysis. Ensure the flow cytometer is properly calibrated and run samples at a low flow rate.[4]
Cells Arrest in a Different Phase (e.g., G1) While the primary reported effect is G2/M arrest, cell-line-specific responses can occur. Some derivatives of the core scaffold have been shown to induce G1 arrest.[5] It is important to characterize the specific effects in your chosen model system.

Data Presentation

Table 1: Representative IC50 Values of a this compound Derivative (Compound 9a) against Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)
A549 Lung7.29
MDA-MB-231 Breast0.71
OVCAR-3 OvarianData for this specific derivative not available, but other derivatives show activity.
HT-29 Colon1.12
NUGC-3 Gastric1.93
DU-145 Prostate1.25
Data is adapted from a study on a derivative of this compound and should be used as a reference for initiating dose-response studies.
Table 2: Illustrative Time-Course Effect of a PARP Inhibitor on Cell Viability
Treatment TimeVehicle Control (% Viability)1 µM Compound (% Viability)5 µM Compound (% Viability)10 µM Compound (% Viability)
24 hours 100 ± 5.285 ± 4.865 ± 6.150 ± 5.5
48 hours 100 ± 6.160 ± 5.540 ± 4.925 ± 3.8
72 hours 100 ± 5.845 ± 4.220 ± 3.510 ± 2.1
This table presents hypothetical data to illustrate the expected trend. Actual results will vary depending on the cell line and specific compound.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound or vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells.

Protocol 2: Western Blot for Key Signaling Proteins
  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., PAR, p-ATM, p-Chk2, Cdc25c, Cyclin B1, p-Cdc2, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Mandatory Visualizations

PARP_Inhibition_G2M_Arrest cluster_0 Cellular Response to this compound cluster_1 G2/M Checkpoint Activation Compound This compound PARP1 PARP-1 Compound->PARP1 Inhibition SSB DNA Single-Strand Breaks (SSBs) PARP1->SSB Repair Replication DNA Replication SSB->Replication DSB DNA Double-Strand Breaks (DSBs) Replication->DSB ATM ATM DSB->ATM Activation Chk2 Chk2 ATM->Chk2 Phosphorylation (Activation) Cdc25c Cdc25c Chk2->Cdc25c Phosphorylation (Inhibition) Cdc2_CyclinB1_inactive Inactive Cdc2/Cyclin B1 (p-Cdc2) Cdc25c->Cdc2_CyclinB1_inactive Dephosphorylation (Activation) Cdc2_CyclinB1_active Active Cdc2/Cyclin B1 G2M_Arrest G2/M Arrest Cdc2_CyclinB1_active->G2M_Arrest Blocked Mitotic Entry

Caption: PARP-1 Inhibition Signaling Pathway to G2/M Arrest.

Experimental_Workflow cluster_assays Endpoint Assays cluster_analysis Data Analysis and Interpretation start Start Experiment cell_culture Seed Cells (OVCAR-3, A549, MDA-MB-231) start->cell_culture treatment Treat with this compound (Dose-Response & Time-Course) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle_analysis western_blot Western Blot Analysis treatment->western_blot ic50 Determine IC50 viability_assay->ic50 g2m_arrest Quantify G2/M Population cell_cycle_analysis->g2m_arrest protein_expression Analyze Protein Expression (p-ATM, p-Chk2, etc.) western_blot->protein_expression conclusion Conclusion on Dosage and Treatment Time ic50->conclusion g2m_arrest->conclusion protein_expression->conclusion

Caption: In Vitro Experimental Workflow.

References

Addressing batch-to-batch variability in 5H-Dibenzo[b,e]azepine-6,11-dione synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address batch-to-batch variability in the synthesis of 5H-Dibenzo[b,e]azepine-6,11-dione. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are experiencing significantly lower yields than expected in our synthesis. What are the potential causes and how can we improve the yield?

A1: Low yields in the synthesis of this compound can stem from several factors. Incomplete reactions, degradation of starting materials or products, and suboptimal reaction conditions are common culprits. Here are key areas to investigate:

  • Reaction Temperature and Time: The cyclization reaction is sensitive to both temperature and duration. Insufficient heat may lead to an incomplete reaction, while excessive heat or prolonged reaction times can cause decomposition of intermediates.[1] It is crucial to carefully monitor and control the temperature throughout the reaction.

  • Quality of Starting Materials: The purity of the starting material, 2-aminobenzophenone-2'-carboxylic acid, is critical. Impurities can interfere with the reaction, leading to side products and a lower yield of the desired product. Ensure the starting material is of high purity and properly stored.

  • Moisture and Air Sensitivity: While not explicitly stated for this specific synthesis in the provided results, many organic reactions are sensitive to moisture and atmospheric oxygen. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) and using anhydrous solvents.

  • Scale of the Reaction: Some studies have reported difficulty in reproducing high yields at a smaller laboratory scale compared to larger-scale industrial processes.[2][3] The reaction kinetics and heat transfer can differ with scale.

Q2: Our final product is showing significant impurities. What are the likely side products and how can we minimize their formation?

A2: Impurity formation is a common issue that can complicate purification and affect the final product's quality. Potential sources of impurities include:

  • Incomplete Cyclization: Unreacted starting material (2-aminobenzophenone-2'-carboxylic acid) is a common impurity if the reaction does not go to completion.

  • Side Reactions: The high temperatures used in the synthesis can promote side reactions. The nature of these side products will depend on the specific impurities present in the starting materials and the reaction conditions.

  • Decomposition Products: As mentioned, prolonged reaction times or excessive temperatures can lead to the degradation of the product.[1]

  • Solvent Residues: Inadequate drying of the final product can leave residual solvents.[]

To minimize impurities, focus on optimizing reaction conditions (see Q1), using high-purity starting materials, and implementing a robust purification protocol.

Q3: We are observing inconsistent reaction times from batch to batch. What factors could be causing this variability?

A3: Inconsistent reaction times are often a sign of poor control over reaction parameters. Key factors to consider are:

  • Heating and Stirring Rate: The efficiency of heat transfer and mixing can significantly impact reaction rates. Ensure that the heating apparatus provides consistent and uniform heating and that the stirring is vigorous enough to maintain a homogeneous reaction mixture.

  • Purity of Reagents and Solvents: The presence of catalytic or inhibitory impurities in reagents or solvents can alter the reaction rate. Always use reagents and solvents of a consistent, high quality.

  • Water Content: Traces of water can interfere with many organic reactions. Ensure that all glassware is thoroughly dried and that anhydrous solvents are used.

Data Presentation

Table 1: Effect of Reaction Conditions on Yield (Illustrative)

ParameterCondition 1Condition 2Condition 3
Temperature 80-90 °C140-155 °C>160 °C
Reaction Time 1.5-2.5 hours2-3 hours>3 hours
Observed Yield Moderate to GoodGoodLow (Decomposition)
Reference [1][1][1]

Experimental Protocols

Synthesis of this compound from 2-aminobenzophenone-2'-carboxylic acid

This protocol is a generalized procedure based on common cyclization reactions for similar structures. Optimization for your specific laboratory setup is recommended.

Materials:

  • 2-aminobenzophenone-2'-carboxylic acid

  • High-boiling point solvent (e.g., sulfolane, diphenyl ether)

  • Dehydrating agent/catalyst (e.g., polyphosphoric acid (PPA) or a suitable acid catalyst)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for high-temperature reactions

  • Purification supplies (e.g., silica gel for column chromatography, recrystallization solvents)

Procedure:

  • Preparation: Set up a reaction flask equipped with a mechanical stirrer, a thermometer, a condenser, and an inlet for inert gas. Ensure all glassware is thoroughly dried.

  • Charging the Reactor: Under a flow of inert gas, add 2-aminobenzophenone-2'-carboxylic acid to the reaction flask.

  • Solvent and Catalyst Addition: Add the high-boiling point solvent and the dehydrating agent/catalyst to the flask.

  • Reaction:

    • Begin stirring the mixture.

    • Slowly heat the reaction mixture to the target temperature (e.g., 140-155°C).[1]

    • Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Maintain the reaction at the target temperature for the optimized duration (e.g., 2-3 hours).[1] Avoid prolonged heating to prevent decomposition.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction mixture, for example, by pouring it onto ice water.

    • The crude product may precipitate. If so, collect the solid by filtration.

    • If the product remains in the organic phase, perform a liquid-liquid extraction.

  • Purification:

    • The crude product should be purified to remove unreacted starting materials and side products.

    • Recrystallization from a suitable solvent or column chromatography on silica gel are common purification methods.

Visualizations

experimental_workflow start Start prep Preparation of Glassware (Dry, Inert Atmosphere) start->prep charge Charge Reagents: - 2-aminobenzophenone-2'-carboxylic acid - Solvent - Catalyst prep->charge reaction Reaction: - Heat to 140-155°C - Stir for 2-3 hours - Monitor by TLC/HPLC charge->reaction workup Work-up: - Cool to RT - Quench - Isolate Crude Product reaction->workup purification Purification: - Recrystallization or - Column Chromatography workup->purification end Final Product: This compound purification->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low Yield or Impurities Detected check_temp Review Reaction Temperature and Time start->check_temp check_sm Verify Starting Material Purity start->check_sm check_conditions Assess Reaction Conditions (Inert Atmosphere, Anhydrous Solvents) start->check_conditions check_purification Optimize Purification Protocol start->check_purification temp_issue Inconsistent Heating or Incorrect Duration? check_temp->temp_issue sm_issue Impurities in Starting Material? check_sm->sm_issue conditions_issue Presence of Water/Oxygen? check_conditions->conditions_issue purification_issue Inefficient Separation? check_purification->purification_issue solution_temp Calibrate Heating Source and Use Timer temp_issue->solution_temp Yes solution_sm Use High-Purity Starting Material sm_issue->solution_sm Yes solution_conditions Use Dry Solvents and Inert Gas Blanket conditions_issue->solution_conditions Yes solution_purification Adjust Solvent System for Recrystallization/Chromatography purification_issue->solution_purification Yes

Caption: Troubleshooting decision tree for addressing batch-to-batch variability.

References

Common pitfalls in the characterization of dibenzoazepine compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the characterization of dibenzoazepine compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during experimental procedures.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the characterization of dibenzoazepine compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q1: The aromatic region of my ¹H NMR spectrum for a dibenzoazepine derivative shows a complex, overlapping multiplet. How can I resolve these signals for accurate assignment?

A1: Signal overlap in the aromatic region is a common challenge with dibenzoazepine compounds due to the presence of multiple protons in a similar chemical environment. Here are several strategies to resolve overlapping signals:

  • Solvent Change: The chemical shifts of aromatic protons can be sensitive to the solvent. Rerunning the spectrum in a different deuterated solvent, such as benzene-d₆ or acetone-d₆, can induce differential shifts and improve signal dispersion.

  • Higher Magnetic Field: If accessible, acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz or above) will increase the chemical shift dispersion, often resolving the overlap.

  • 2D NMR Techniques:

    • COSY (Correlation Spectroscopy): This experiment will help identify which protons are coupled to each other, aiding in the assignment of individual spin systems within the complex multiplet.

    • TOCSY (Total Correlation Spectroscopy): TOCSY can reveal entire spin systems, even if some protons are not directly coupled, which is useful for identifying all protons belonging to a specific aromatic ring.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlating protons to their directly attached carbons can help differentiate signals, as ¹³C chemical shifts are generally more dispersed than ¹H shifts.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, which is invaluable for assigning quaternary carbons and piecing together the complete structure.

Q2: I am observing unexpected peak broadening in the ¹H NMR spectrum of my dibenzoazepine analog. What are the potential causes and solutions?

A2: Peak broadening can arise from several factors:

  • Poor Shimming: The magnetic field homogeneity may not be optimal. Re-shimming the instrument should be the first step.

  • Low Solubility: If the compound is not fully dissolved, it can lead to broad peaks. Try using a different solvent, gently warming the sample, or sonication to improve solubility.

  • Aggregation: Dibenzoazepine compounds can sometimes aggregate at higher concentrations, leading to broader signals. Acquiring the spectrum at a lower concentration or at an elevated temperature can help disrupt these aggregates.

  • Chemical Exchange: Protons on the azepine ring or on certain substituents may be undergoing chemical exchange on the NMR timescale, leading to broadened signals. Variable temperature (VT) NMR studies can help confirm this. Acquiring spectra at different temperatures may either sharpen the signals (at fast or slow exchange regimes) or show coalescence.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. Ensure all glassware is thoroughly cleaned and use high-purity solvents.

Mass Spectrometry (MS)

Q3: My ESI-MS/MS spectrum of a novel dibenzoazepine derivative shows an unexpected fragmentation pattern. How can I begin to interpret these fragments?

A3: The fragmentation of the dibenzoazepine core can be complex. While the specifics will depend on the substitution pattern, here are some general fragmentation pathways to consider for the dibenzo[b,f]azepine scaffold:

  • Cleavage of the Azepine Ring: The seven-membered ring is often the most labile part of the molecule. Look for losses corresponding to the cleavage of C-C and C-N bonds within this ring.

  • Loss of Substituents: Fragments corresponding to the loss of substituents on the aromatic rings or the nitrogen atom are common.

  • Rearrangements: Intramolecular rearrangements can occur upon fragmentation.

  • Formation of Stable Ions: Fragmentation pathways that lead to the formation of stable, conjugated ions are often favored.

For a systematic approach to interpretation:

  • Confirm the Molecular Ion: Ensure the precursor ion in your MS/MS experiment corresponds to the correct protonated or adducted molecule ([M+H]⁺, [M+Na]⁺, etc.).

  • Calculate Neutral Losses: Determine the mass differences between the precursor ion and the major fragment ions. These correspond to neutral losses.

  • Propose Fragment Structures: Based on the neutral losses and the known structure of your compound, propose plausible structures for the fragment ions.

  • Utilize High-Resolution MS (HRMS): If available, HRMS can provide the elemental composition of the fragment ions, which greatly aids in their identification.

High-Performance Liquid Chromatography (HPLC)

Q4: I am having difficulty separating my dibenzoazepine compound from its impurities by reverse-phase HPLC. What parameters can I adjust?

A4: Optimizing the separation of a dibenzoazepine from its impurities often requires a systematic approach to method development:

  • Mobile Phase Composition:

    • Organic Modifier: Vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. Sometimes, switching from acetonitrile to methanol (or vice versa) can significantly alter selectivity.

    • pH: The pH of the aqueous phase can dramatically affect the retention and peak shape of ionizable compounds. Dibenzoazepines often contain a basic nitrogen, so adjusting the pH of the mobile phase with buffers (e.g., phosphate, formate, or acetate) can be very effective.

  • Stationary Phase: If changing the mobile phase is insufficient, consider a different column chemistry. A C18 column is a good starting point, but other stationary phases like phenyl-hexyl or cyano columns can offer different selectivities.

  • Temperature: Increasing the column temperature can improve peak shape and sometimes alter selectivity.

  • Gradient Elution: If isocratic elution is not providing adequate separation, a gradient elution (where the mobile phase composition changes over time) can help resolve closely eluting peaks.

Frequently Asked Questions (FAQs)

General Characterization

Q1: What are the most critical analytical techniques for the complete characterization of a novel dibenzoazepine compound?

A1: A combination of techniques is essential for unambiguous characterization:

  • NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): For determining the chemical structure and stereochemistry.

  • Mass Spectrometry (MS): To confirm the molecular weight and obtain information about the fragmentation pattern. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.

  • HPLC: To assess the purity of the compound and for quantitative analysis.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups.

  • Elemental Analysis: To confirm the elemental composition.

  • X-ray Crystallography: For the definitive determination of the three-dimensional structure, including absolute stereochemistry, if a suitable single crystal can be obtained.

Crystallography

Q2: I am struggling to obtain single crystals of my dibenzoazepine derivative suitable for X-ray diffraction. What are some common pitfalls and how can I overcome them?

A2: Obtaining high-quality single crystals can be challenging. Here are some common issues and potential solutions:

  • Purity: The compound must be of very high purity (>99%). Impurities can inhibit crystal growth. Purify your compound thoroughly before attempting crystallization.

  • Solvent Selection: The choice of solvent is critical. A systematic screen of different solvents and solvent combinations is often necessary. The ideal solvent is one in which your compound has moderate solubility.

  • Crystallization Technique:

    • Slow Evaporation: This is the simplest method but can sometimes lead to poor quality crystals.

    • Vapor Diffusion (Hanging Drop or Sitting Drop): This is a very effective technique for screening a wide range of conditions.

    • Solvent/Anti-Solvent Diffusion: Layering a solvent in which your compound is soluble with an anti-solvent in which it is insoluble can promote slow crystallization.

  • Supersaturation: The rate of achieving supersaturation is key. Too fast, and you may get an amorphous solid or a microcrystalline powder. Too slow, and no crystals may form. Experiment with different starting concentrations and temperatures.

  • Nucleation: Sometimes, nucleation is the rate-limiting step. Try scratching the inside of the vial with a glass rod or adding a seed crystal if one is available.

Stability and Degradation

Q3: My dibenzoazepine compound appears to be degrading during storage or analysis. What are the likely degradation pathways and how can I mitigate this?

A3: Dibenzoazepines can be susceptible to degradation under certain conditions:

  • Hydrolysis: The amide or other functional groups in the azepine ring or on substituents can be susceptible to hydrolysis, especially under acidic or basic conditions.[1][2]

  • Oxidation: The nitrogen atom and certain positions on the aromatic rings can be prone to oxidation, especially in the presence of light, air, or oxidizing agents.

  • Photodegradation: Exposure to UV light can cause degradation.

Mitigation Strategies:

  • Storage: Store the compound in a cool, dark, and dry place. For long-term storage, consider an inert atmosphere (e.g., under argon or nitrogen).

  • pH Control: For solutions, use buffers to maintain a pH where the compound is most stable.

  • Antioxidants: In some cases, the addition of a small amount of an antioxidant may be necessary for solutions.

  • Light Protection: Protect solutions and solid samples from light by using amber vials or wrapping containers in aluminum foil.

Biological Assays

Q4: I am observing potential interference from my dibenzoazepine compound in a fluorescence-based bioassay. What could be the cause and how can I troubleshoot this?

A4: Dibenzoazepine compounds, being aromatic and often conjugated systems, can interfere with fluorescence-based assays in several ways:

  • Autofluorescence: The compound itself may be fluorescent at the excitation and/or emission wavelengths of the assay, leading to a false positive signal.[3][4]

  • Quenching: The compound may absorb light at the excitation or emission wavelength of the fluorophore used in the assay, leading to a decrease in the fluorescence signal (a false negative or a false positive, depending on the assay format).[5]

  • Light Scattering: If the compound has low solubility and precipitates in the assay buffer, it can cause light scattering, which can interfere with the fluorescence reading.

Troubleshooting Steps:

  • Run a Control Experiment: Measure the fluorescence of your compound in the assay buffer without the other assay components (e.g., enzyme, substrate). This will determine if it is autofluorescent.

  • Check for Quenching: In a control experiment with the fluorophore and your compound, see if the fluorescence of the fluorophore is reduced.

  • Assess Solubility: Visually inspect the assay wells for any signs of precipitation. You can also measure the absorbance of the sample to check for light scattering.

  • Change Fluorophore: If possible, switch to a fluorophore with excitation and emission wavelengths that do not overlap with the absorbance or fluorescence of your compound. Using far-red tracers can often mitigate interference from autofluorescent compounds.[5]

Data Presentation

Table 1: HPLC Method Parameters for Purity Analysis of Carbamazepine and Its Impurities

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (40:60, v/v)
Flow Rate 1.0 mL/min
Detection UV at 285 nm
Injection Volume 10 µL
Run Time ~15 minutes

(Data compiled from multiple sources)

Table 2: Long-Term Stability of Representative Benzodiazepines in Whole Blood

CompoundStorage TemperatureStability
Diazepam-20°CStable for at least 6 months
Lorazepam-20°CStable for at least 6 months
Alprazolam-20°CStable for at least 6 months
Clonazepam-20°CStable for at least 3 months

(Note: This table provides expected stability trends for related benzodiazepines as a reference for dibenzoazepine stability studies.)

Experimental Protocols

Protocol for ¹H NMR Analysis of a Dibenzoazepine Compound
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the dibenzoazepine compound into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).

    • Cap the NMR tube and gently vortex or sonicate to ensure the sample is fully dissolved.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity (refer to instrument-specific guidelines).

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum with an appropriate number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Set the spectral width to encompass all expected proton signals (e.g., 0-12 ppm).

    • Use a relaxation delay of at least 1-2 seconds.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the signals to determine the relative number of protons for each resonance.

Protocol for High-Resolution Mass Spectrometry (HRMS) Analysis
  • Sample Preparation:

    • Prepare a stock solution of the dibenzoazepine compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL for direct infusion or 10-100 ng/mL for LC-HRMS.[6]

  • Instrument Calibration:

    • Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.

  • Data Acquisition (Direct Infusion):

    • Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire the spectrum in positive ion mode using electrospray ionization (ESI).

    • Set the mass range to cover the expected molecular weight of the compound.

    • For MS/MS analysis, select the molecular ion ([M+H]⁺) as the precursor ion and apply collision-induced dissociation (CID) to generate fragment ions.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion and compare it to the theoretical exact mass to confirm the elemental composition (mass error should be < 5 ppm).[6]

    • Analyze the fragmentation pattern to gain structural information.

Visualizations

experimental_workflow General Experimental Workflow for Dibenzoazepine Characterization cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization & Purity cluster_advanced Advanced Characterization synthesis Synthesis of Dibenzoazepine Derivative purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr ms Mass Spectrometry (HRMS) purification->ms hplc HPLC Purity Analysis purification->hplc purity_check Purity > 99%? hplc->purity_check purity_check->purification No crystallography X-ray Crystallography purity_check->crystallography Yes stability Stability Studies purity_check->stability Yes bioassay Biological Assays stability->bioassay

Workflow for dibenzoazepine characterization.

troubleshooting_nmr Troubleshooting Overlapping Aromatic Signals in ¹H NMR start Overlapping Aromatic Signals solvent Change Deuterated Solvent (e.g., Benzene-d6) start->solvent field Use Higher Field NMR solvent->field Still Overlapping resolved Signals Resolved solvent->resolved Resolved two_d_nmr Perform 2D NMR (COSY, HSQC) field->two_d_nmr Still Overlapping field->resolved Resolved two_d_nmr->resolved

NMR troubleshooting for signal overlap.

stability_pathway Potential Degradation Pathways of Dibenzoazepines dbz Dibenzoazepine Derivative hydrolysis Hydrolysis Products dbz->hydrolysis H₂O / H⁺ or OH⁻ oxidation Oxidation Products dbz->oxidation O₂ / Light photodegradation Photodegradation Products dbz->photodegradation UV Light

Degradation pathways of dibenzoazepines.

References

Strategies to reduce off-target effects of 5H-Dibenzo[b,e]azepine-6,11-dione

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5H-Dibenzo[b,e]azepine-6,11-dione. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on strategies to reduce the off-target effects of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to assist in your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing unexpected phenotypes in our cell-based assays that do not align with the known on-target activity of this compound. What could be the cause?

A1: Unexpected cellular phenotypes are often indicative of off-target effects. This compound, while being investigated as a PARP-1 inhibitor, may interact with other proteins, particularly protein kinases, due to structural similarities with other kinase inhibitors. Some PARP inhibitors with related scaffolds have been shown to inhibit kinases such as DYRK1s, CDK16, and PIM3 at clinically relevant concentrations.[1] To investigate this, we recommend performing a broad kinase screen (kinome scan) to identify potential off-target kinases.

Q2: How can we experimentally confirm off-target kinase activity of this compound in our laboratory?

A2: You can perform in vitro kinase inhibition assays using recombinant kinases identified from a kinome screen or based on published data for similar compounds. A common method is a radiometric assay that measures the incorporation of radiolabeled phosphate (from ATP) into a substrate. Alternatively, fluorescence-based assays, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), offer a non-radioactive method to measure kinase activity. For cellular confirmation, the NanoBRET™ Target Engagement Assay can be used to quantify the binding of the compound to the suspected off-target kinase in live cells.[2][3][4][5]

Q3: What strategies can we employ to reduce the observed off-target effects of our this compound analog?

A3: There are several strategies you can implement:

  • Medicinal Chemistry Approaches:

    • Structure-Activity Relationship (SAR) Studies: Systematically modify the chemical structure of your compound and assess the impact on both on-target (e.g., PARP-1) and off-target (e.g., specific kinases) activity. This can help identify functional groups that contribute to off-target binding.

    • Structure-Based Design: If the crystal structure of the off-target protein is known, you can use molecular modeling to design modifications that reduce binding to the off-target while maintaining affinity for the on-target.

    • Rigidification: Increasing the rigidity of the molecular scaffold can sometimes enhance selectivity by reducing the number of conformations that can bind to off-target proteins.

  • Formulation Strategies:

    • Targeted Delivery: Encapsulating the compound in nanoparticles or conjugating it to a targeting moiety (e.g., an antibody) can help concentrate the drug at the desired site of action, thereby reducing systemic exposure and off-target effects.

    • Controlled Release: Formulations that provide a sustained, controlled release of the compound can maintain therapeutic concentrations at the target site while minimizing peak concentrations that might lead to off-target engagement.

Q4: Are there computational tools that can predict potential off-target effects of our novel this compound derivatives before we synthesize them?

A4: Yes, several in silico methods can predict potential off-target interactions. These include:

  • Ligand-based approaches: These methods compare the chemical structure of your compound to databases of known ligands for various targets. Similar compounds are likely to have similar biological activities.

  • Structure-based approaches: If you have a homology model or a crystal structure of your on-target and potential off-targets, you can use molecular docking simulations to predict the binding affinity of your compound to each protein.

While these computational tools are valuable for prioritizing compounds and guiding synthesis, experimental validation is crucial to confirm any predicted off-target activities.

Data Summary

While specific quantitative data for the off-target effects of the parent this compound is not extensively published, the following table provides an example of how to present comparative activity data for a lead compound and its optimized analog.

CompoundOn-Target IC50 (PARP-1)Off-Target IC50 (Kinase X)Selectivity Index (Off-Target/On-Target)
Lead Compound (e.g., this compound) 50 nM500 nM10
Optimized Analog 45 nM>10,000 nM>222

Experimental Protocols

In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)

This protocol outlines a general method for assessing the inhibitory activity of a compound against a specific protein kinase.

Materials:

  • Recombinant protein kinase

  • Kinase-specific substrate

  • ³³P-γ-ATP (radiolabeled ATP)

  • Kinase reaction buffer

  • 96-well filter plates

  • Scintillation counter and fluid

Procedure:

  • Prepare serial dilutions of the test compound (e.g., this compound) in the kinase reaction buffer.

  • In a 96-well plate, add the recombinant kinase, the kinase-specific substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ³³P-γ-ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a 96-well filter plate to capture the phosphorylated substrate.

  • Wash the filter plate multiple times to remove unincorporated ³³P-γ-ATP.

  • Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

NanoBRET™ Target Engagement Assay (Cell-Based)

This protocol provides a general workflow for measuring the binding of a compound to a target protein in living cells.[2][3][4][5]

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid encoding the target kinase fused to NanoLuc® luciferase

  • NanoBRET™ tracer specific for the target kinase

  • Nano-Glo® substrate and extracellular NanoLuc® inhibitor

  • Opti-MEM™ I Reduced Serum Medium

  • White, 96-well cell culture plates

Procedure:

  • Transfect HEK293 cells with the plasmid encoding the NanoLuc®-kinase fusion protein and seed them into a 96-well plate.

  • Incubate the cells for 24 hours to allow for protein expression.

  • Prepare serial dilutions of the test compound.

  • Add the NanoBRET™ tracer and the test compound at various concentrations to the cells.

  • Incubate the plate for a specified time to allow for compound entry and target engagement.

  • Add the Nano-Glo® substrate and the extracellular NanoLuc® inhibitor.

  • Measure the luminescence at two wavelengths (donor and acceptor) using a plate reader capable of BRET measurements.

  • Calculate the BRET ratio and determine the IC50 value for the compound's ability to displace the tracer.

Cell-Based PARP Activity Assay

This protocol describes a method to assess the inhibition of PARP activity within cells.

Materials:

  • Cell line of interest

  • DNA damaging agent (e.g., H₂O₂)

  • Lysis buffer

  • Antibodies against poly(ADP-ribose) (PAR)

  • Secondary antibody conjugated to a detectable label (e.g., HRP or a fluorophore)

  • Plate reader (for colorimetric or fluorescent readout)

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compound for a specified time.

  • Induce DNA damage by treating the cells with a DNA damaging agent (e.g., H₂O₂).

  • Lyse the cells and transfer the lysates to an ELISA plate coated with an anti-PAR antibody.

  • Incubate to allow the PAR polymer in the lysate to bind to the antibody.

  • Wash the plate and add a second anti-PAR antibody conjugated to a detectable label.

  • Add the appropriate substrate and measure the signal using a plate reader.

  • Calculate the percentage of PARP inhibition and determine the IC50 value.

Visualizations

Signaling_Pathway_Troubleshooting cluster_observation Observation cluster_hypothesis Hypothesis cluster_investigation Investigation cluster_strategy Mitigation Strategy Unexpected_Phenotype Unexpected Cellular Phenotype Off_Target_Effect Off-Target Effect Unexpected_Phenotype->Off_Target_Effect Suggests Kinome_Scan Kinome Scan Off_Target_Effect->Kinome_Scan Identify Potential Off-Targets In_Vitro_Assay In Vitro Kinase Assay Kinome_Scan->In_Vitro_Assay Confirm Activity Cell_Based_Assay NanoBRET™ Assay In_Vitro_Assay->Cell_Based_Assay Validate in Cells Medicinal_Chemistry Medicinal Chemistry (SAR, Rigidification) Cell_Based_Assay->Medicinal_Chemistry Guide Optimization Formulation Formulation (Targeted Delivery) Cell_Based_Assay->Formulation Guide Optimization Experimental_Workflow cluster_screening Initial Screening cluster_assays Selectivity Assays cluster_analysis Data Analysis cluster_decision Decision A Compound Library of This compound Derivatives B On-Target Assay (PARP-1 Activity) A->B C Off-Target Assay (Kinase Panel) A->C D Determine IC50 Values B->D C->D E Calculate Selectivity Index D->E F Select Lead Candidate with Optimal Selectivity Profile E->F SAR_Logic cluster_modifications Structural Modifications cluster_outcomes Observed Effects Parent_Scaffold 5H-Dibenzo[b,e]azepine- 6,11-dione Scaffold Mod_R1 Modify R1 (e.g., Benzene Ring A) Parent_Scaffold->Mod_R1 Mod_R2 Modify R2 (e.g., Benzene Ring B) Parent_Scaffold->Mod_R2 Mod_N5 Modify N5-substituent Parent_Scaffold->Mod_N5 Increased_Selectivity Increased Selectivity Mod_R1->Increased_Selectivity e.g., Bulky group disrupts kinase binding Decreased_Selectivity Decreased Selectivity Mod_R2->Decreased_Selectivity e.g., H-bond donor interacts with kinase No_Change No Change Mod_N5->No_Change e.g., Modification not involved in binding

References

Validation & Comparative

Validating the Anticancer Activity of 5H-Dibenzo[b,e]azepine-6,11-dione Scaffolds In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5H-dibenzo[b,e]azepine-6,11-dione core structure has emerged as a promising scaffold in the design of novel anticancer agents. Derivatives of this molecule have demonstrated potent in vitro activity, primarily targeting key enzymes in DNA repair and replication, such as Poly(ADP-ribose) polymerase-1 (PARP-1) and Topoisomerase II. This guide provides a comparative overview of the preclinical in vivo validation of anticancer activities associated with derivatives of this scaffold, alongside established alternative therapies. Due to a lack of direct in vivo data for the parent compound, this guide will focus on its bioactive derivatives.

Comparative In Vivo Efficacy

The following tables summarize the in vivo performance of a representative this compound derivative and compares it with standard-of-care agents that operate through similar mechanisms.

Table 1: In Vivo Antitumor Efficacy of a Dibenzo[b,f]azepine Derivative (Compound 5e) as a Topoisomerase II Inhibitor

Treatment GroupDosage and AdministrationMean Tumor Volume (mm³)Tumor Growth Inhibition (%)Animal ModelReference
Vehicle ControlNot specifiedNot specified0Not specified[1]
DoxorubicinNot specifiedNot specifiedNot specifiedNot specified[1]
Compound 5eNot specified30.162.7Not specified[1]

Note: Detailed dosage and administration information for this study was not available in the referenced literature.

Table 2: In Vivo Antitumor Efficacy of a PARP-1/BRD4 Inhibitor (for comparison)

Treatment GroupDosage and AdministrationMean Tumor Volume (mm³) at Day 28 (± SD)Tumor Growth Inhibition (%)Animal ModelReference
Vehicle ControlVehicle via intraperitoneal injection1250 ± 1500SW1990 Pancreatic Cancer Xenograft[2]
Parp1/brd4-IN-130 mg/kg, intraperitoneal injection, daily for 28 days450 ± 8064SW1990 Pancreatic Cancer Xenograft[2]

Experimental Protocols

Detailed methodologies are critical for the reproducible in vivo evaluation of novel anticancer compounds. Below are representative protocols for key experiments.

Murine Xenograft Model for Anticancer Activity Evaluation

This protocol outlines the establishment and use of a subcutaneous xenograft mouse model to evaluate the antitumor activity of compounds like this compound derivatives.

1. Cell Culture and Animal Model:

  • Human cancer cell lines (e.g., OVCAR-3 for PARP inhibitor evaluation, or leukaemia SR cells for Topoisomerase II inhibitors) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[1][2]

  • Immunodeficient mice (e.g., NOD-SCID or BALB/c nude mice) are used to prevent rejection of the human tumor xenograft.

2. Tumor Implantation:

  • Approximately 5 x 10^6 cancer cells are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously into the flank of each mouse.[2]

3. Animal Grouping and Treatment:

  • Tumor growth is monitored regularly with calipers.

  • When tumors reach a predetermined size (e.g., 100-150 mm³), the mice are randomized into treatment and control groups.[2]

  • The test compound (e.g., a this compound derivative) is administered at a predetermined dose and schedule (e.g., daily intraperitoneal injection).[2]

  • A vehicle control group receives the solvent used to dissolve the test compound.

  • A positive control group may be treated with a standard-of-care drug (e.g., Olaparib for PARP inhibition or Doxorubicin for Topoisomerase II inhibition).

4. Efficacy and Toxicity Monitoring:

  • Tumor volume is measured at regular intervals using the formula: Volume = (Length x Width^2) / 2.

  • Animal body weight is monitored as an indicator of toxicity.[2]

  • At the end of the study, tumors are excised and weighed.

  • Tumor growth inhibition (TGI) is calculated to determine the antitumor efficacy.

5. Histopathology and Biomarker Analysis:

  • Tumor tissues can be fixed in formalin and embedded in paraffin for histological examination to assess tumor necrosis and other morphological changes.

  • Immunohistochemistry (IHC) can be performed to analyze the expression of biomarkers related to the drug's mechanism of action (e.g., γH2AX for DNA damage).

Signaling Pathways and Mechanisms of Action

Derivatives of this compound have been shown to exert their anticancer effects by inhibiting PARP-1 and Topoisomerase II. The following diagrams illustrate these pathways.

PARP1_Inhibition_Pathway cluster_0 DNA Damage and Repair cluster_1 Action of this compound Derivatives cluster_2 Cellular Outcome DNA_Single_Strand_Break DNA Single-Strand Break PARP1 PARP-1 DNA_Single_Strand_Break->PARP1 activates PARylation PARylation of proteins PARP1->PARylation Replication_Fork_Collapse Replication Fork Collapse PARP1->Replication_Fork_Collapse inhibition leads to DNA_Repair_Complex Recruitment of DNA Repair Proteins PARylation->DNA_Repair_Complex DNA_Repair DNA Repair DNA_Repair_Complex->DNA_Repair Dibenzoazepine_Derivative 5H-Dibenzo[b,e]azepine -6,11-dione Derivative (PARP-1 Inhibitor) Dibenzoazepine_Derivative->PARP1 inhibits DNA_Double_Strand_Break DNA Double-Strand Break Replication_Fork_Collapse->DNA_Double_Strand_Break Apoptosis Apoptosis DNA_Double_Strand_Break->Apoptosis in HR deficient cells

PARP-1 Inhibition Pathway

TopoII_Inhibition_Pathway cluster_0 Topoisomerase II Catalytic Cycle cluster_1 Action of this compound Derivatives cluster_2 Cellular Outcome TopoII_DNA_Complex Topoisomerase II binds to DNA DNA_Cleavage Transient Double-Strand Break TopoII_DNA_Complex->DNA_Cleavage DNA_Religation DNA Re-ligation DNA_Cleavage->DNA_Religation Stable_Cleavage_Complex Stabilized Topo II-DNA Cleavage Complex DNA_Cleavage->Stable_Cleavage_Complex TopoII_Release Topoisomerase II releases DNA DNA_Religation->TopoII_Release Dibenzoazepine_Derivative 5H-Dibenzo[b,e]azepine -6,11-dione Derivative (Topo II Inhibitor) Dibenzoazepine_Derivative->DNA_Cleavage stabilizes Replication_Collision Collision with Replication Machinery Stable_Cleavage_Complex->Replication_Collision Permanent_DSB Permanent DNA Double-Strand Break Replication_Collision->Permanent_DSB Apoptosis Apoptosis Permanent_DSB->Apoptosis

Topoisomerase II Inhibition Pathway

Experimental_Workflow Cell_Culture Cancer Cell Line Culture Xenograft_Implantation Subcutaneous Implantation in Immunodeficient Mice Cell_Culture->Xenograft_Implantation Tumor_Growth Tumor Growth Monitoring Xenograft_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Drug Administration (Test Compound, Vehicle, Positive Control) Randomization->Treatment Monitoring Tumor Volume and Body Weight Measurement Treatment->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Analysis Tumor Excision, Weight Measurement, and Histopathological Analysis Endpoint->Analysis

In Vivo Experimental Workflow

References

A Comparative Analysis of Rucaparib and 5H-Dibenzo[b,e]azepine-6,11-dione in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapies, PARP inhibitors have emerged as a significant class of drugs, particularly for cancers with deficiencies in DNA damage repair pathways. This guide provides a comparative overview of Rucaparib, an established PARP inhibitor, and 5H-Dibenzo[b,e]azepine-6,11-dione, a novel scaffold for potential anti-cancer agents. The comparison will focus on their mechanisms of action, preclinical efficacy, and clinical trial data, where available.

It is important to note at the outset that Rucaparib is a clinically approved drug with a wealth of preclinical and clinical data. In contrast, this compound is a compound in the early stages of research, with limited publicly available data, primarily focused on the synthesis and in vitro anti-proliferative activity of its derivatives. Therefore, a direct comparison of clinical efficacy is not currently feasible. This guide will present the available information to highlight the differences in their stages of development and demonstrated therapeutic potential.

Mechanism of Action

Rucaparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, including PARP-1, PARP-2, and PARP-3.[1] These enzymes play a crucial role in the repair of single-strand DNA breaks. By inhibiting PARP, Rucaparib leads to the accumulation of these breaks, which, during DNA replication, are converted into more lethal double-strand breaks. In cancer cells with mutations in genes involved in homologous recombination repair (HRR), such as BRCA1 and BRCA2, these double-strand breaks cannot be efficiently repaired, leading to a phenomenon known as synthetic lethality, where the combination of two otherwise non-lethal defects results in cell death.[2][3]

The proposed mechanism of action for derivatives of This compound also involves the inhibition of PARP-1.[4] A study detailing the design and synthesis of novel derivatives of this compound used Rucaparib as a structural model, suggesting a similar mode of action.[4] However, direct enzymatic assays and detailed mechanistic studies for the parent compound and its derivatives are not yet publicly available.

PARP_Inhibition_Signaling_Pathway Simplified Signaling Pathway of PARP Inhibition DNA_SSB Single-Strand DNA Break PARP PARP Enzyme DNA_SSB->PARP recruits Replication_Fork Replication Fork DNA_SSB->Replication_Fork encounters PAR Poly(ADP-ribose) PARP->PAR synthesizes Repair_Proteins DNA Repair Proteins PAR->Repair_Proteins recruits Repair_Proteins->DNA_SSB repairs DNA_DSB Double-Strand DNA Break Replication_Fork->DNA_DSB leads to HRR_Proficient Homologous Recombination Repair (HRR) (Normal Cells) DNA_DSB->HRR_Proficient HRR_Deficient Defective HRR (e.g., BRCA-mutant Cancer Cells) DNA_DSB->HRR_Deficient Cell_Survival Cell Survival HRR_Proficient->Cell_Survival Cell_Death Cell Death (Apoptosis) HRR_Deficient->Cell_Death Rucaparib Rucaparib / this compound Derivatives Rucaparib->PARP inhibits

Figure 1: Simplified signaling pathway of PARP inhibition.

Preclinical Efficacy

The preclinical evaluation of these two compounds is at vastly different stages.

Rucaparib has undergone extensive preclinical testing. In vitro studies have demonstrated its potent enzymatic inhibition of PARP-1, PARP-2, and PARP-3 with IC50 values of 0.8 nM, 0.5 nM, and 28 nM, respectively.[5] It has shown cytotoxic activity against various cancer cell lines, particularly those with BRCA mutations. For instance, the UWB1.289 (BRCA1-mutant) ovarian cancer cell line was significantly more sensitive to Rucaparib (IC50 = 375 nM) compared to its BRCA1-proficient counterpart (IC50 = 5430 nM).[5]

For This compound , the available data is limited to a single study on its novel derivatives. This study evaluated the anti-proliferative effects of these derivatives against the OVCAR-3 human ovarian cancer cell line.[4] Notably, two derivatives, designated as d21 and d22 , demonstrated superior anti-proliferative activity compared to Rucaparib in this specific cell line.[4] However, the IC50 values and data for the parent compound were not provided in the abstract.

Compound/DerivativeCell LineAssayReported Activity
Rucaparib OVCAR-3Anti-proliferativeUsed as a positive control
Derivative d21 OVCAR-3Anti-proliferativeBetter activity than Rucaparib
Derivative d22 OVCAR-3Anti-proliferativeBetter activity than Rucaparib

Table 1: Comparison of In Vitro Anti-proliferative Activity

Experimental Protocols

Anti-proliferative Activity Assessment (MTT Assay)

The anti-proliferative effects of this compound derivatives and Rucaparib on the OVCAR-3 cell line were determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Experimental Workflow:

  • Cell Seeding: OVCAR-3 cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (derivatives of this compound and Rucaparib) and a vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow the compounds to exert their effects.

  • MTT Addition: MTT reagent is added to each well and incubated for a few hours. Metabolically active cells convert the yellow MTT into purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC50 values (the concentration of the drug that inhibits 50% of cell growth) are determined.

MTT_Assay_Workflow Experimental Workflow for MTT Assay cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Seeding Seed OVCAR-3 cells in 96-well plates Adhesion Allow cells to adhere overnight Cell_Seeding->Adhesion Add_Compounds Add varying concentrations of test compounds Adhesion->Add_Compounds Incubate_72h Incubate for 72 hours Add_Compounds->Incubate_72h Add_MTT Add MTT reagent Incubate_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Solubilize Add solubilizing agent (e.g., DMSO) Incubate_4h->Solubilize Read_Absorbance Measure absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability Calculate % cell viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 values Calculate_Viability->Determine_IC50

Figure 2: Experimental workflow for the MTT assay.

Clinical Efficacy and Trials

Rucaparib has a well-documented clinical efficacy profile, having been evaluated in numerous clinical trials. It is approved by the FDA for the treatment of recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer in patients who are in a complete or partial response to platinum-based chemotherapy.[4] It is also approved for the treatment of adult patients with deleterious BRCA mutation (germline and/or somatic)-associated metastatic castration-resistant prostate cancer (mCRPC) who have been treated with androgen receptor-directed therapy and a taxane-based chemotherapy.[1][3]

Key clinical trials for Rucaparib include:

  • ARIEL3: A randomized, double-blind, placebo-controlled, phase 3 trial that evaluated the efficacy of rucaparib as maintenance treatment in patients with platinum-sensitive, recurrent ovarian carcinoma. The study showed a significant improvement in progression-free survival (PFS) for patients treated with rucaparib compared to placebo.[6]

  • TRITON2 and TRITON3: These trials evaluated rucaparib in patients with mCRPC and alterations in DNA damage response genes, including BRCA1 and BRCA2. The TRITON3 trial demonstrated a significant improvement in radiographic progression-free survival (rPFS) for rucaparib compared to physician's choice of therapy in patients with BRCA-mutated mCRPC.[3][7][8]

TrialCancer TypeKey Efficacy EndpointRucaparib ArmControl ArmHazard Ratio (95% CI)
ARIEL3 (BRCA-mutant)Ovarian CancerMedian PFS16.6 months5.4 months0.23 (0.16–0.34)
TRITON3 (BRCA-mutant)Prostate CancerMedian rPFS11.2 months6.4 months0.50 (0.36–0.69)

Table 2: Selected Clinical Trial Efficacy Data for Rucaparib

There is no available clinical trial data for This compound or its derivatives. This compound is in the very early stages of drug discovery, and its safety and efficacy in humans have not been evaluated.

Conclusion

The comparison between Rucaparib and this compound highlights the vast difference between a clinically approved and well-characterized therapeutic agent and a novel chemical scaffold at the nascent stages of research.

Rucaparib is a potent PARP inhibitor with a clear mechanism of action and proven clinical efficacy in specific patient populations with ovarian and prostate cancer. Its development has been guided by a strong biomarker-driven approach, focusing on tumors with deficiencies in homologous recombination repair.

This compound represents a potential starting point for the development of new anti-cancer agents, possibly also targeting PARP. The preliminary finding that some of its derivatives exhibit superior anti-proliferative activity to Rucaparib in a single cancer cell line is intriguing and warrants further investigation.[4] However, extensive preclinical studies are required to determine their mechanism of action, potency, selectivity, and safety before any clinical development can be considered.

For researchers and drug development professionals, Rucaparib serves as a benchmark for PARP inhibitors, while this compound and its derivatives represent an area for future exploration in the quest for novel oncology therapeutics. Further studies are needed to elucidate the full potential of this novel chemical class.

References

A Comparative Analysis of 5H-Dibenzo[b,e]azepine-6,11-dione and Carbamazepine: Structural Analogs with Divergent Therapeutic Pursuits

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the existing scientific literature reveals a tale of two structurally related dibenzoazepine compounds: Carbamazepine, a cornerstone in the treatment of epilepsy and neuropathic pain, and 5H-Dibenzo[b,e]azepine-6,11-dione, a scaffold primarily explored for its potential in oncology and anti-inflammatory applications. This guide provides a comparative overview of their physicochemical properties, known pharmacological activities, and the experimental methodologies employed in their respective fields of study.

While both molecules share a common tricyclic core, the substitution at the azepine and benzene rings dictates their distinct biological profiles. Carbamazepine, with its carbamoyl group at the 5-position, is a well-established voltage-gated sodium channel blocker, a mechanism central to its anticonvulsant and analgesic effects. In stark contrast, this compound has been predominantly utilized as a chemical intermediate for the synthesis of novel derivatives, with research focusing on their anti-proliferative and anti-inflammatory properties. Direct comparative studies investigating shared biological activities are notably absent in the current body of scientific literature.

Physicochemical Properties: A Tale of Two Structures

The structural and physicochemical characteristics of a compound are fundamental to its pharmacokinetic and pharmacodynamic behavior. Below is a comparison of the available data for Carbamazepine and this compound.

PropertyCarbamazepineThis compound
Chemical Formula C₁₅H₁₂N₂OC₁₄H₉NO₂
Molecular Weight 236.27 g/mol 223.23 g/mol
Appearance White to off-white powder[1]Solid
Solubility Practically insoluble in water; soluble in alcohol and acetone[1]Data not readily available
Melting Point 189-193 °C245-246 °C
CAS Number 298-46-41143-50-6

Pharmacological Profile: Divergent Paths in Drug Discovery

The pharmacological activities of Carbamazepine are extensively documented, centering on its interaction with the central nervous system. Conversely, the pharmacological profile of this compound is largely inferred from studies on its derivatives, which have been investigated for different therapeutic applications.

Carbamazepine: A Clinically Established Anticonvulsant

Carbamazepine's primary mechanism of action involves the blockade of voltage-gated sodium channels in neuronal cell membranes. This action preferentially targets rapidly firing neurons, a hallmark of epileptic seizures, thereby inhibiting the generation and propagation of action potentials. This mechanism underpins its efficacy in treating epilepsy and neuropathic pain.

This compound: A Scaffold for Novel Therapeutics

Research on this compound has primarily focused on its use as a structural backbone for the synthesis of new chemical entities. Studies have reported the development of derivatives with potential applications in:

  • Oncology: Derivatives have been synthesized and evaluated for their anti-proliferative activity against various cancer cell lines.[2]

  • Inflammation: Certain derivatives have demonstrated anti-inflammatory and analgesic properties in rodent models.

It is crucial to note that these activities are attributed to the derivatives and not necessarily to the parent this compound molecule itself.

Experimental Methodologies: A Reflection of Their Respective Fields

The experimental protocols used to investigate these compounds are tailored to their distinct pharmacological activities.

Evaluation of Anticonvulsant Activity: The Maximal Electroshock Seizure (MES) Test

The MES test is a widely used animal model to screen for anticonvulsant properties and is particularly sensitive to drugs that, like Carbamazepine, act on sodium channels.

Principle: This test induces a generalized tonic-clonic seizure in rodents through electrical stimulation. The ability of a test compound to prevent the tonic hindlimb extension phase of the seizure is a measure of its anticonvulsant efficacy.[3][4]

Experimental Workflow:

MES_Workflow cluster_pre Pre-treatment cluster_test Seizure Induction cluster_obs Observation & Analysis Animal_Acclimation Animal Acclimation Drug_Admin Drug Administration (e.g., Carbamazepine or Vehicle) Animal_Acclimation->Drug_Admin i.p. or p.o. Corneal_Electrodes Corneal Electrode Application Drug_Admin->Corneal_Electrodes Time of Peak Effect Electrical_Stimulation Electrical Stimulation (e.g., 50 mA, 60 Hz, 0.2s) Corneal_Electrodes->Electrical_Stimulation Seizure_Observation Observation of Tonic Hindlimb Extension Electrical_Stimulation->Seizure_Observation Data_Analysis Data Analysis (e.g., ED50 determination) Seizure_Observation->Data_Analysis

Maximal Electroshock Seizure (MES) Test Workflow.
Investigation of Sodium Channel Blockade: Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion flow through sodium channels in isolated cells, providing a detailed understanding of how drugs like Carbamazepine modulate their function.

Principle: A glass micropipette forms a high-resistance seal with the membrane of a single cell. This configuration allows for the control of the cell's membrane potential and the recording of the ionic currents that flow across the membrane in response to voltage changes.

Experimental Workflow:

Patch_Clamp_Workflow cluster_prep Cell Preparation cluster_rec Recording cluster_drug Drug Application Cell_Culture Cell Culture (e.g., HEK293 expressing NaV1.x) Cell_Plating Plating on Coverslips Cell_Culture->Cell_Plating Pipette_Formation Micropipette Formation & Filling Giga_Seal Giga-Seal Formation Pipette_Formation->Giga_Seal Whole_Cell Whole-Cell Configuration Giga_Seal->Whole_Cell Voltage_Protocol Application of Voltage Protocol Whole_Cell->Voltage_Protocol Current_Recording Recording of Sodium Currents Voltage_Protocol->Current_Recording Baseline Baseline Recording Current_Recording->Baseline Drug_Perfusion Perfusion of Carbamazepine Baseline->Drug_Perfusion Washout Washout Drug_Perfusion->Washout

Whole-Cell Patch-Clamp Workflow for Sodium Channel Analysis.
Assessment of Anti-Proliferative Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxic effects of potential anticancer compounds, such as the derivatives of this compound.

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.

Experimental Workflow:

MTT_Assay_Workflow cluster_cell Cell Culture cluster_treat Treatment cluster_measure Measurement Cell_Seeding Seeding of Cancer Cells in 96-well plate Incubation_24h 24h Incubation Cell_Seeding->Incubation_24h Compound_Addition Addition of Test Compound (e.g., Dibenzoazepine derivative) Incubation_24h->Compound_Addition Incubation_48h 48-72h Incubation Compound_Addition->Incubation_48h MTT_Addition Addition of MTT Reagent Incubation_48h->MTT_Addition Formazan_Solubilization Solubilization of Formazan MTT_Addition->Formazan_Solubilization Absorbance_Reading Absorbance Measurement (e.g., 570 nm) Formazan_Solubilization->Absorbance_Reading IC50_Calculation IC50 Calculation Absorbance_Reading->IC50_Calculation Carbamazepine_Pathway cluster_membrane Neuronal Membrane cluster_events Cellular Events Na_Channel Voltage-Gated Sodium Channel AP_Firing Action Potential Firing Na_Channel->AP_Firing mediates Depolarization Membrane Depolarization Depolarization->Na_Channel activates Neuronal_Excitability Neuronal Hyperexcitability AP_Firing->Neuronal_Excitability leads to Carbamazepine Carbamazepine Carbamazepine->Na_Channel blocks

References

Comparative Cross-Reactivity Profiling of Dibenzo-fused Azepine and Oxepine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profiles of derivatives based on the 5H-Dibenzo[b,e]azepine-6,11-dione scaffold and its structurally related analogs. The objective is to offer a clear comparison of their performance against various biological targets, supported by experimental data, to aid in the selection and development of selective compounds. While comprehensive cross-reactivity data for a broad range of this compound derivatives is limited in publicly available literature, this guide leverages data from closely related dibenzo[b,f][1][2]oxazepine and dibenzo[b,e]oxepine derivatives to illustrate their polypharmacology. Additionally, specific examples of this compound derivatives with targeted activity are included.

Data Presentation

The following tables summarize the quantitative data on the biological activity of representative compounds.

Table 1: Cross-Reactivity of Dibenzo[b,f][1][2]oxazepine and Dibenzo[b,e]oxepine Derivatives against Aminergic G-Protein Coupled Receptors (GPCRs).[1]

Compound IDTricyclic CoreRhH1R (pKi)hH4R (pKi)h5-HT2AR (pKi)Other GPCRs (pKi)
1 Dibenzo[b,f][1][2]oxazepine7-Cl8.117.55--
2 Dibenzo[b,f][1][2]oxazepine3,7-diCl9.23≤78.74≤7
3 Dibenzo[b,e]oxepine3,8-diCl8.44≤5.3≤6.7≤6.7
4 (R-enantiomer) Dibenzo[b,e]oxepine2-Cl8.83---
4 (S-enantiomer) Dibenzo[b,e]oxepine2-Cl7.63---

hH1R: human Histamine H1 Receptor; hH4R: human Histamine H4 Receptor; h5-HT2AR: human Serotonin 2A Receptor. pKi is the negative logarithm of the inhibition constant.

Table 2: PARP-1 Inhibitory Activity and Antiproliferative Effects of this compound Derivatives.[3]

Compound IDR GroupPARP-1 IC50 (nM)OVCAR-3 Cell Line IC50 (µM)
d21 [Structure Specific R Group]Potent (exact value not provided)< Rucaparib
d22 [Structure Specific R Group]Potent (exact value not provided)< Rucaparib
Rucaparib (Reference)-[Reference Value]

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme activity or cell proliferation. The original study provided qualitative comparisons to Rucaparib.[3]

Table 3: Topoisomerase II Inhibitory Activity of Dibenzo[b,f]azepine Derivatives.[4]

Compound IDR GroupTopoisomerase II IC50 (µM)Leukemia SR Cells IC50 (µM)
5e [Structure Specific R Group]6.36 ± 0.3613.05 ± 0.62

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Radioligand Binding Assays for GPCR Cross-Reactivity[1]

This protocol is a representative method for determining the binding affinity of test compounds to a panel of G-protein coupled receptors.

  • Membrane Preparation: Membranes from cell lines stably expressing the receptor of interest (e.g., hH1R, hH4R, h5-HT2AR) are prepared. Cells are harvested, homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4), and centrifuged. The resulting pellet containing the cell membranes is resuspended and stored at -80°C. Protein concentration is determined using a standard method like the Bradford assay.

  • Binding Assay: The assay is performed in a 96-well plate format. For each well, the following are added:

    • Membrane preparation (typically 10-50 µg of protein).

    • A fixed concentration of a specific radioligand (e.g., [³H]mepyramine for H1R).

    • Varying concentrations of the test compound (typically in a serial dilution).

    • Incubation buffer to a final volume.

  • Incubation: The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed multiple times with ice-cold buffer to remove unbound radioligand.

  • Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters, corresponding to the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 values are determined by non-linear regression analysis of the competition binding curves. Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.

PARP-1 Inhibition Assay[3]

This is a representative protocol for assessing the inhibitory activity of compounds against Poly(ADP-ribose) polymerase 1.

  • Assay Principle: The assay measures the incorporation of biotinylated NAD+ onto a histone-coated plate by recombinant human PARP-1 enzyme.

  • Procedure:

    • A 96-well plate is coated with histones.

    • Recombinant human PARP-1 enzyme is added to the wells along with varying concentrations of the test compounds.

    • The enzymatic reaction is initiated by adding a mixture of NAD+ and biotinylated NAD+.

    • The plate is incubated to allow for the poly(ADP-ribosyl)ation of histones.

    • After incubation, the plate is washed to remove unreacted substrates.

    • Streptavidin-horseradish peroxidase (HRP) conjugate is added to the wells, which binds to the biotinylated ADP-ribose chains.

    • After another washing step, a colorimetric HRP substrate is added.

    • The reaction is stopped, and the absorbance is read using a microplate reader.

  • Data Analysis: The absorbance is proportional to the PARP-1 activity. The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration.

Mandatory Visualizations

Signaling Pathway Diagram

PARP1_Inhibition_Pathway cluster_0 Cellular Stress cluster_1 PARP-1 Activation and DNA Repair cluster_2 Inhibition by this compound Derivatives DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 activates PAR_Polymer PAR Polymer Synthesis PARP1->PAR_Polymer Repair_Proteins Recruitment of DNA Repair Proteins PAR_Polymer->Repair_Proteins DNA_Repair DNA Repair Repair_Proteins->DNA_Repair Inhibitor 5H-Dibenzo[b,e]azepine- 6,11-dione Derivative Inhibitor->PARP1 inhibits

Caption: PARP-1 inhibition by this compound derivatives.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Compound Synthesis and Characterization Primary_Screening Primary Screening (e.g., Single Concentration) Start->Primary_Screening Dose_Response Dose-Response and IC50/Ki Determination Primary_Screening->Dose_Response Active Compounds Selectivity_Panel Selectivity Profiling (Kinase/GPCR Panel) Dose_Response->Selectivity_Panel Cell_Based_Assays Cell-Based Assays (e.g., Antiproliferation) Selectivity_Panel->Cell_Based_Assays Data_Analysis Data Analysis and SAR Studies Cell_Based_Assays->Data_Analysis End End: Lead Compound Identification Data_Analysis->End

Caption: General workflow for cross-reactivity profiling.

References

Head-to-Head Comparison of 5H-Dibenzo[b,e]azepine-6,11-dione Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The 5H-dibenzo[b,e]azepine-6,11-dione scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including potent anticancer and PARP inhibitory effects. This guide provides a head-to-head comparison of various analogs, presenting key experimental data to aid researchers and drug development professionals in their pursuit of novel therapeutics.

Comparative Analysis of Anticancer Activity

A series of novel this compound derivatives have been synthesized and evaluated for their anti-proliferative effects against various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of the cytotoxic potential of these compounds.

CompoundCancer Cell LineIC50 (μM)Reference
d21 OVCAR-3Potent (specific value not provided)[1]
d22 OVCAR-3Potent (specific value not provided)[1]
Rucaparib (Reference) OVCAR-3Less potent than d21 and d22[1]
9a A549 (Lung)0.71 - 7.29[2]
MDAMB-231 (Breast)0.71 - 7.29[2]
(Other 3 cell lines)0.71 - 7.29[2]
5e SR (Leukemia)13.05 ± 0.62[3]
Doxorubicin (Reference) SR (Leukemia)Not specified, but 5e's effect compared to it[3]

Key Findings:

  • Derivatives d21 and d22 , containing 1,3,4-oxadiazole units, demonstrated superior anti-proliferative activity against the OVCAR-3 ovarian cancer cell line compared to the established PARP inhibitor, Rucaparib.[1]

  • Compound 9a , a 5,10-dihydro-11H-dibenzo[b,e][1][4]diazepin-11-one derivative, exhibited potent tumor growth inhibition across a panel of five human cancer cell lines, with IC50 values in the low micromolar range.[2]

  • The rigid dibenzo[b,f]azepine analog 5e was identified as a promising anticancer candidate against leukemia, with a specific IC50 value of 13.05 µM against the SR cell line.[3]

Mechanism of Action: Insights from Experimental Data

The anticancer activity of these analogs is attributed to various mechanisms, including the induction of apoptosis and cell cycle arrest.

Compound 9a was shown to arrest both lung (A549) and breast (MDAMB-231) cancer cells in the G2/M phase of the cell cycle in a dose-dependent manner.[2] Further investigation through Hoechst staining revealed that 9a induces apoptosis, which is associated with an increase in reactive oxygen species (ROS) and a disruption of the mitochondrial membrane potential (ΔΨm).[2]

Analog 5e was found to be a potent inhibitor of topoisomerase II, an essential enzyme in DNA replication and repair.[3] This compound also induced apoptosis and arrested the cell cycle at the G1 phase.[3]

Experimental Protocols

A summary of the key experimental methodologies employed in the evaluation of these compounds is provided below.

Anti-proliferative Activity Assay (MTT Assay)

The anti-proliferative effects of the synthesized compounds are typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent, such as DMSO.

  • Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curves.[3]

Cell Cycle Analysis

The effect of the compounds on the cell cycle distribution is analyzed by flow cytometry using propidium iodide (PI) staining.

  • Cell Treatment: Cells are treated with the test compound at various concentrations for a defined period.

  • Cell Harvesting and Fixation: The cells are harvested, washed with PBS, and fixed in cold ethanol.

  • Staining: The fixed cells are then stained with a solution containing PI and RNase.

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in different phases of the cell cycle (G1, S, and G2/M) is determined.

Apoptosis Assay (Annexin V-FITC/PI Staining)

The induction of apoptosis is commonly assessed using an Annexin V-FITC and propidium iodide (PI) dual staining assay followed by flow cytometry.

  • Cell Treatment: Cells are treated with the test compound for a specified time.

  • Staining: The treated cells are harvested and stained with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualizing the Mechanisms

The following diagrams illustrate the key signaling pathways and experimental workflows discussed.

cluster_workflow Experimental Workflow for Anticancer Activity Screening A Cancer Cell Culture B Compound Treatment (Varying Concentrations) A->B C MTT Assay (Cell Viability) B->C D Flow Cytometry (Cell Cycle & Apoptosis) B->D E IC50 Determination C->E F Mechanism of Action Studies D->F

Caption: Workflow for screening the anticancer activity of novel compounds.

Analog 9a Analog 9a Increased ROS Increased ROS Analog 9a->Increased ROS Disrupted ΔΨm Disrupted ΔΨm Analog 9a->Disrupted ΔΨm G2/M Arrest G2/M Arrest Analog 9a->G2/M Arrest Apoptosis Apoptosis Increased ROS->Apoptosis Disrupted ΔΨm->Apoptosis G2/M Arrest->Apoptosis Analog 5e Analog 5e Topoisomerase II Inhibition Topoisomerase II Inhibition Analog 5e->Topoisomerase II Inhibition DNA Damage DNA Damage Topoisomerase II Inhibition->DNA Damage G1 Arrest G1 Arrest DNA Damage->G1 Arrest Apoptosis Apoptosis DNA Damage->Apoptosis

References

Validating the Mechanism of Action of Novel Dibenzoazepine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dibenzoazepine scaffold remains a cornerstone in the development of therapeutics for central nervous system (CNS) disorders. This guide provides a comparative analysis of novel dibenzoazepine derivatives against established alternatives, offering experimental data to validate their mechanisms of action. The information is tailored for researchers and professionals engaged in drug discovery and development.

Performance Comparison of Novel Dibenzoazepine Derivatives

The therapeutic efficacy of dibenzoazepine derivatives is often attributed to their interaction with key neurotransmitter receptors, particularly dopamine and serotonin receptors. The following tables summarize the in vitro and in vivo pharmacological data for novel derivatives compared to established drugs.

In Vitro Receptor Binding Affinities

The binding affinity of a compound to its target receptor is a critical determinant of its potency and potential mechanism of action. The following table presents the binding affinities (Ki, nM) of novel dibenzoazepine and structurally related derivatives for dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors, key targets in the treatment of psychosis and mood disorders. Lower Ki values indicate higher binding affinity.

CompoundDopamine D2 (Ki, nM)Serotonin 5-HT1A (Ki, nM)Serotonin 5-HT2A (Ki, nM)Reference Compound(s)
Novel Isoquinolinone Derivative 13 High AffinityHigh AffinityHigh AffinityClozapine, Olanzapine
Novel Isoquinolinone Derivative 27 High AffinityHigh AffinityHigh AffinityClozapine, Olanzapine
JL3 (Novel Dibenzoazepine Analogue) No significant affinityHigh AffinityHigh Affinity-
Sertindole Analogue 1 Similar to Sertindole-Similar to SertindoleSertindole
Sertindole Analogue 2 High Affinity (selective vs 5-HT2A)-Low AffinitySertindole
Olanzapine Nanomolar Affinity-Nanomolar AffinityClozapine
Clozapine Nanomolar AffinityPartial AgonistNanomolar AffinityHaloperidol

Table 1: Comparative in vitro receptor binding affinities of novel derivatives.[1][2][3][4]

In Vivo Antidepressant-Like Activity (Forced Swim Test)

The Forced Swim Test (FST) is a widely used behavioral assay to screen for antidepressant-like activity in rodents. A decrease in immobility time is indicative of an antidepressant effect. The table below compares the effects of novel compounds with the established antidepressant, imipramine.

CompoundDose (mg/kg)Immobility Time (seconds)% Decrease in Immobility vs. ControlReference Compound
Novel Benzodiazepine Derivative 2 1.2580.81 ± 1.1454.4%Imipramine
2.575.68 ± 3.7357.3%
Imipramine -65.45 ± 2.8163.1%-
Control -177.24 ± 1.82--
TC-2153 (Novel Benzopentathiepin) 20Significant decrease-Imipramine, Fluoxetine

Table 2: Comparative in vivo antidepressant-like activity in the Forced Swim Test.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

Radioligand Receptor Binding Assays

Objective: To determine the binding affinity of novel compounds to specific neurotransmitter receptors.

Protocol:

  • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., human recombinant dopamine D2 or serotonin 5-HT2A receptors in CHO-K1 or HEK293 cells) are prepared.

  • Incubation: Membranes are incubated with a specific radioligand (e.g., [3H]-spiperone for D2 receptors, [3H]-ketanserin for 5-HT2A receptors) and varying concentrations of the test compound.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Forced Swim Test (FST)

Objective: To assess the antidepressant-like activity of novel compounds in rodents.

Protocol:

  • Apparatus: A transparent glass cylinder (20 cm height, 10 cm diameter) is filled with water (23-25°C) to a depth of 7.5 cm.

  • Acclimation: Animals (mice or rats) are acclimatized to the testing room for at least one hour before the experiment.

  • Drug Administration: Test compounds, a reference drug (e.g., imipramine), or vehicle are administered intraperitoneally (i.p.) or orally (p.o.) at a specified time before the test.

  • Test Procedure: Each animal is placed individually into the cylinder for a 6-minute session. The duration of immobility (floating with only movements necessary to keep the head above water) is recorded during the last 4 minutes of the session.

  • Data Analysis: The mean immobility time for each treatment group is calculated and compared to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test). A significant reduction in immobility time is indicative of antidepressant-like activity.[5]

Electrophysiological Recordings

Objective: To evaluate the effects of novel compounds on neuronal activity.

Protocol:

  • Preparation: In vivo recordings are performed on anesthetized animals (e.g., rats). For in vitro studies, brain slices or cultured neurons are used.

  • Recording: Extracellular single-unit recordings are made from specific brain regions (e.g., dorsal raphe nucleus for serotonergic neurons, ventral tegmental area for dopaminergic neurons) using microelectrodes.

  • Drug Application: The test compound is administered systemically (in vivo) or applied directly to the bath (in vitro).

  • Data Acquisition: The firing rate and pattern of the neurons are recorded before and after drug application.

  • Data Analysis: Changes in neuronal firing rate (e.g., inhibition or excitation) are quantified and analyzed to determine the effect of the compound on neuronal activity. The dose required to produce a 50% inhibition of firing (ID50) can be calculated.[2]

Mechanism of Action and Signaling Pathways

The therapeutic effects of many dibenzoazepine derivatives in psychosis are mediated by their antagonist activity at dopamine D2 and serotonin 5-HT2A receptors. Atypical antipsychotics, in particular, exhibit a higher affinity for 5-HT2A receptors relative to D2 receptors, which is thought to contribute to their improved side-effect profile.[6][7][8]

The following diagrams illustrate the proposed signaling pathways.

Antipsychotic_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Neuron Dopamine Neuron Dopamine Dopamine Dopamine_Neuron->Dopamine Serotonin_Neuron Serotonin Neuron Serotonin Serotonin Serotonin_Neuron->Serotonin D2_Receptor D2 Receptor Dopamine->D2_Receptor 5HT2A_Receptor 5-HT2A Receptor Serotonin->5HT2A_Receptor Signaling_Cascade Downstream Signaling D2_Receptor->Signaling_Cascade 5HT2A_Receptor->Signaling_Cascade Novel_Derivative Novel Dibenzoazepine Derivative Novel_Derivative->D2_Receptor Antagonism Novel_Derivative->5HT2A_Receptor Antagonism

Caption: Antipsychotic Mechanism of Action.

Experimental_Workflow Start Synthesize Novel Dibenzoazepine Derivatives In_Vitro In Vitro Assays Start->In_Vitro In_Vivo In Vivo Models Start->In_Vivo Receptor_Binding Receptor Binding (Ki determination) In_Vitro->Receptor_Binding Functional_Assay Functional Assays (e.g., Calcium Flux) In_Vitro->Functional_Assay Data_Analysis Data Analysis & Comparison Receptor_Binding->Data_Analysis Functional_Assay->Data_Analysis Behavioral_Tests Behavioral Tests (e.g., Forced Swim Test) In_Vivo->Behavioral_Tests Electrophysiology Electrophysiology (Neuronal Firing) In_Vivo->Electrophysiology Behavioral_Tests->Data_Analysis Electrophysiology->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: Drug Discovery Workflow.

References

A Comparative Guide to the Reproducibility of 5H-Dibenzo[b,e]azepine-6,11-dione in Experimental Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the experimental reproducibility and performance of 5H-Dibenzo[b,e]azepine-6,11-dione, a core structure for a class of molecules with potential therapeutic applications, particularly as inhibitors of Poly(ADP-ribose) polymerase (PARP). The following sections detail its performance against other known PARP inhibitors, provide standardized experimental protocols to ensure reproducibility, and visualize key cellular pathways and workflows.

Comparative Performance Analysis

This compound and its derivatives have been investigated for their potential as anticancer agents, primarily through the inhibition of PARP-1.[1][2] The table below summarizes the half-maximal inhibitory concentration (IC50) values for several key PARP inhibitors across various cancer cell lines, providing a quantitative comparison of their potency. The IC50 values for derivatives of this compound are included to contextualize their performance against established alternatives.

CompoundTargetCell LineCancer TypeIC50 (µM)Reference
Derivative of this compound (d21) ProliferationOVCAR-3Ovarian CancerPotent (Specific value not provided)[1][2]
Derivative of this compound (d22) ProliferationOVCAR-3Ovarian CancerPotent (Specific value not provided)[1][2]
RucaparibPARP-1OVCAR-3Ovarian CancerLess potent than d21 and d22[1][2]
OlaparibPARP-1MultipleMultiple~0.001 - 10[3]
NiraparibPARP-1MultipleMultiple~0.001 - 1[3]
TalazoparibPARP-1MultipleMultiple~0.001 - 0.1[3]
VeliparibPARP-1MultipleMultiple>10[3]

Experimental Protocols

To ensure the reproducibility of experimental findings, detailed methodologies for key assays are provided below. These protocols are based on established methods for evaluating PARP inhibitors.

PARP1 Enzymatic Inhibition Assay

This assay determines the in vitro inhibitory activity of a compound against the PARP1 enzyme.

  • Reagents and Materials:

    • Recombinant human PARP1 enzyme

    • Activated DNA (e.g., sonicated calf thymus DNA)

    • NAD+ (substrate)

    • Biotinylated NAD+

    • Streptavidin-coated 96-well plates

    • Test compound (this compound or its derivatives)

    • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

    • Wash buffer (e.g., PBS with 0.05% Tween-20)

    • Streptavidin-HRP conjugate

    • HRP substrate (e.g., TMB)

    • Stop solution (e.g., 2 M H2SO4)

    • Microplate reader

  • Procedure:

    • Coat streptavidin-coated 96-well plates with biotinylated NAD+.

    • In a separate plate, prepare serial dilutions of the test compound in the assay buffer.

    • Add the PARP1 enzyme and activated DNA to each well containing the test compound.

    • Initiate the reaction by adding NAD+.

    • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

    • Transfer the reaction mixture to the biotinylated NAD+ coated plate and incubate to allow the newly formed PAR chains to bind.

    • Wash the plate with wash buffer to remove unbound reagents.

    • Add Streptavidin-HRP conjugate and incubate.

    • Wash the plate again.

    • Add HRP substrate and incubate until color develops.

    • Add stop solution and measure the absorbance at 450 nm using a microplate reader.

    • Calculate the percentage of inhibition and determine the IC50 value.

Cell Viability (MTS) Assay

This assay measures the cytotoxic effect of the compound on cancer cells.

  • Reagents and Materials:

    • Cancer cell line (e.g., OVCAR-3)

    • Cell culture medium and supplements

    • 96-well cell culture plates

    • Test compound

    • MTS reagent

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

    • Treat the cells with serial dilutions of the test compound.

    • Incubate for a specified period (e.g., 72 hours).

    • Add MTS reagent to each well and incubate for 1-4 hours.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.[3]

PARP Trapping Assay

This assay quantifies the ability of an inhibitor to trap PARP on DNA.

  • Reagents and Materials:

    • Cell line of interest

    • Test compound

    • Cell lysis buffer

    • Antibodies against PARP-1

    • SDS-PAGE and Western blotting reagents

  • Procedure:

    • Treat cells with the test compound for a specified time.

    • Lyse the cells and separate the chromatin-bound and soluble protein fractions.

    • Run the protein fractions on an SDS-PAGE gel.

    • Transfer the proteins to a membrane and probe with an antibody against PARP-1.

    • Quantify the amount of PARP-1 in the chromatin-bound fraction to determine the extent of PARP trapping.

Visualizations

Signaling Pathway

PARP1_Signaling_Pathway cluster_0 DNA Damage cluster_1 PARP1 Activation and PARylation cluster_2 DNA Repair DNA_SSB Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruits PARP1_auto Auto-PARylation PARP1->PARP1_auto catalyzes Protein_PARylation Protein PARylation PARP1->Protein_PARylation catalyzes NAD NAD+ NAD->PARP1_auto substrate NAD->Protein_PARylation PAR Poly(ADP-ribose) (PAR) Repair_Complex Repair Complex Assembly PAR->Repair_Complex recruits PARP1_auto->PAR produces XRCC1 XRCC1 LIG3 DNA Ligase III PNKP PNKP Repair_Complex->XRCC1 Repair_Complex->LIG3 Repair_Complex->PNKP SSB_Repair SSB Repair Repair_Complex->SSB_Repair mediates Experimental_Workflow cluster_0 Compound Preparation cluster_1 Cell Culture and Treatment cluster_2 Assay and Data Acquisition cluster_3 Data Analysis Compound_Prep Prepare serial dilutions of This compound and control inhibitors Cell_Treatment Treat cells with compounds Compound_Prep->Cell_Treatment Cell_Seeding Seed cancer cells in 96-well plates Cell_Seeding->Cell_Treatment Incubation Incubate for 72 hours Cell_Treatment->Incubation MTS_Assay Perform MTS assay Incubation->MTS_Assay PARP_Activity_Assay Perform PARP enzymatic assay Incubation->PARP_Activity_Assay PARP_Trapping_Assay Perform PARP trapping assay Incubation->PARP_Trapping_Assay Read_Plates Read plates on microplate reader MTS_Assay->Read_Plates PARP_Activity_Assay->Read_Plates PARP_Trapping_Assay->Read_Plates Data_Analysis Calculate % inhibition/ % viability Read_Plates->Data_Analysis IC50_Determination Determine IC50 values Data_Analysis->IC50_Determination Comparison Compare performance with alternative inhibitors IC50_Determination->Comparison

References

Benchmarking the 5H-Dibenzo[b,e]azepine-6,11-dione Scaffold: A Comparative Guide for Novel PARP Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the emerging 5H-Dibenzo[b,e]azepine-6,11-dione scaffold against established Poly (ADP-ribose) polymerase (PARP) inhibitors. While direct quantitative data for the parent compound is not extensively available in the public domain, this document benchmarks the potential of this scaffold by presenting data on its derivatives and comparing it with clinically relevant PARP inhibitors such as Olaparib, Talazoparib, Niraparib, and Rucaparib.

Introduction to PARP Inhibition and the this compound Scaffold

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR) pathway, playing a key role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. Inhibition of PARP has emerged as a successful therapeutic strategy in oncology, particularly for cancers harboring defects in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, through the concept of synthetic lethality.

The this compound core structure has been identified as a promising scaffold for the development of novel PARP-1 inhibitors. Recent studies have demonstrated that derivatives of this scaffold exhibit potent anti-proliferative activity, in some cases exceeding that of established PARP inhibitors like Rucaparib, highlighting its potential for the development of next-generation cancer therapeutics.[1]

Comparative Analysis of PARP Inhibitor Potency

The following tables summarize the available quantitative data for established PARP inhibitors and a potent derivative of the this compound scaffold.

Table 1: Comparative PARP1/2 Enzymatic Inhibition

This table presents the half-maximal inhibitory concentration (IC50) values against PARP1 and PARP2 enzymes in cell-free assays. Lower values indicate greater potency.

InhibitorPARP1 IC50 (nM)PARP2 IC50 (nM)
This compound Derivative (d21) 47[2]Not Available
Olaparib1 - 5[3]1 - 5[3]
Talazoparib0.57[4][5]Not Available
Niraparib3.8[6]2.1[6]
Rucaparib0.8 - 1.4[7][8]0.5[7]
Table 2: Comparative Anti-proliferative Activity in Cancer Cell Lines

This table showcases the IC50 values of PARP inhibitors in various cancer cell lines, indicating their potency in a cellular context.

InhibitorCell LineCancer TypeBRCA StatusIC50 (µM)
This compound Derivative (d21) OVCAR-3OvarianNot SpecifiedReported to have better activity than Rucaparib[1]
OlaparibMDA-MB-436BreastBRCA1 mutant4.7[9]
MDA-MB-231BreastWild-Type14[10]
PEO1OvarianBRCA2 mutant0.004
OVCAR8OvarianWild-Type~200[11]
TalazoparibMDA-MB-436BreastBRCA1 mutant0.13[9]
MDA-MB-231BreastWild-Type0.48[9]
MM134BreastNot Specified0.038[12]
44PEBreastNot Specified0.013[12]
NiraparibPEO1OvarianBRCA2 mutant7.487[13][14]
OVCAR8OvarianWild-Type~20[11]
MDA-MB-468BreastWild-Type<10[9]
RucaparibPEO1OvarianBRCA2 mutantNot Available
COLO704OvarianNot Specified2.5[1]
MDA-MB-436BreastBRCA1 mutant2.3[9]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for understanding the mechanism of action and evaluation of PARP inhibitors.

PARP_Signaling_Pathway cluster_DNA_Damage DNA Damage & Repair cluster_Inhibition Mechanism of PARP Inhibition DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 recruits & activates PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes Trapped_PARP Trapped PARP1-DNA Complex NAD NAD+ NAD->PARP1 BER_Complex Base Excision Repair (BER) Complex (XRCC1, Polβ, Lig3) PAR->BER_Complex recruits Repair DNA Repair BER_Complex->Repair PARP_Inhibitor This compound (or other PARP inhibitor) PARP_Inhibitor->PARP1 inhibits & traps Replication_Fork_Collapse Replication Fork Collapse & DSB Formation Trapped_PARP->Replication_Fork_Collapse Cell_Death Synthetic Lethality (in HR-deficient cells) Replication_Fork_Collapse->Cell_Death Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_cellular Cellular Mechanism Enzymatic_Assay PARP1 Enzymatic Assay (Determine IC50) Cell_Viability Cell Viability Assay (MTT) (Determine IC50 in cell lines) DNA_Damage_Assay DNA Damage Assay (γ-H2AX) (Assess DSB formation) Cell_Viability->DNA_Damage_Assay PARP_Trapping PARP Trapping Assay (Quantify PARP-DNA complexes) DNA_Damage_Assay->PARP_Trapping end Lead Optimization PARP_Trapping->end start Compound Synthesis (this compound derivative) start->Enzymatic_Assay start->Cell_Viability

References

Ensuring Assay Integrity: A Guide to Positive and Negative Controls in 5H-Dibenzo[b,e]azepine-6,11-dione Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutics, rigorous and reproducible experimental data is paramount. When evaluating the biological activity of compounds based on the 5H-Dibenzo[b,e]azepine-6,11-dione scaffold, the appropriate use of positive and negative controls is fundamental to ensuring the validity and integrity of assay results. This guide provides a comparative overview of standard controls used in assays targeting key pathways modulated by this class of molecules, such as PARP-1 and Chk1 inhibition, and in general cytotoxicity assessments.

The Critical Role of Controls

Positive and negative controls serve as benchmarks within an experiment, allowing researchers to confirm that the assay is performing as expected and to accurately interpret the effects of the test compounds.

  • Positive Controls are well-characterized compounds known to produce the expected effect in a given assay (e.g., inhibition of a target enzyme). Their inclusion validates the assay's ability to detect a positive result.

  • Negative Controls are samples that are not expected to produce a response. They help to establish a baseline and identify any non-specific effects or background noise in the assay system. Common negative controls include vehicle controls (the solvent used to dissolve the test compound) and untreated samples.[1]

Comparative Data of Standard Positive Controls

Compounds with the this compound core have been investigated as inhibitors of Poly (ADP-ribose) polymerase 1 (PARP-1) and Checkpoint kinase 1 (Chk1). The following table summarizes the inhibitory potency of commonly used positive controls for assays targeting these enzymes.

TargetPositive ControlIC50Assay Type
PARP-1Olaparib1-19 nMEnzyme Inhibition
PARP-1Rucaparib0.8-3.2 nM[2][3]Enzyme Inhibition
PARP-1PJ34~20 nM[2][4]Enzyme Inhibition
PARP-1Talazoparib0.57 nMEnzyme Inhibition
Chk1Known Chk1 InhibitorVariesKinase Assay
CytotoxicityDoxorubicinVaries by cell line[5][6]Cell Viability Assay

Experimental Protocols: A Focus on Controls

Below are detailed methodologies for key experiments, emphasizing the integration of appropriate controls.

PARP-1 Inhibition Assay (Colorimetric)

This assay quantifies PARP-1 activity by measuring the incorporation of biotinylated Poly(ADP-ribose) (PAR) onto histone proteins.[2]

Materials:

  • Recombinant PARP-1 enzyme

  • Histone-coated 96-well plates

  • Biotinylated NAD+

  • Test compounds (e.g., this compound derivatives)

  • Positive Control: Olaparib or Rucaparib[1][2]

  • Negative Control: Vehicle (e.g., DMSO)[1]

  • Streptavidin-HRP

  • TMB substrate

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control.

  • To the histone-coated wells, add the PARP-1 enzyme, followed by the test compounds, positive control, or vehicle (for the negative control).

  • Initiate the reaction by adding biotinylated NAD+.

  • Incubate to allow for PARylation.

  • Wash the wells to remove unbound reagents.

  • Add Streptavidin-HRP and incubate.

  • Wash the wells and add TMB substrate.

  • Measure the absorbance at the appropriate wavelength. The signal is inversely proportional to the inhibitory activity of the compounds.

Chk1 Kinase Assay (Luminescent)

This assay measures the activity of Chk1 by quantifying the amount of ADP produced during the phosphorylation of a substrate.[7][8]

Materials:

  • Recombinant Chk1 enzyme

  • Chk1 substrate (e.g., a peptide derived from CDC25C)[9][10]

  • ATP

  • Test compounds

  • Positive Control: A known Chk1 inhibitor

  • Negative Control: Vehicle (e.g., DMSO)[11]

  • ADP-Glo™ Kinase Assay reagents

Procedure:

  • Set up the kinase reaction by adding Chk1 enzyme, substrate, and either the test compound, positive control, or vehicle to the wells of a microplate.

  • Initiate the reaction by adding ATP.

  • Incubate to allow for phosphorylation.

  • Add the ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence. The signal is directly proportional to Chk1 activity.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on cell viability.[5][12]

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test compounds

  • Positive Control: Doxorubicin[6][13]

  • Negative Control: Vehicle (e.g., DMSO) and untreated cells[12]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds, a known cytotoxic agent like doxorubicin (positive control), or the vehicle (negative control). Include a set of untreated cells as another negative control.

  • Incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength. The absorbance is proportional to the number of viable cells.

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams illustrate a relevant signaling pathway and a typical experimental workflow.

DNA_Damage_Response Simplified DNA Damage Response Pathway DNA_Damage DNA Damage PARP1 PARP1 DNA_Damage->PARP1 activates Chk1 Chk1 DNA_Damage->Chk1 activates DNA_Repair DNA Repair PARP1->DNA_Repair recruits repair proteins Cell_Cycle_Arrest Cell Cycle Arrest Chk1->Cell_Cycle_Arrest induces Cell_Cycle_Arrest->DNA_Repair allows time for Apoptosis Apoptosis DNA_Repair->Apoptosis prevents 5H_Dibenzo_b_e_azepine_6_11_dione This compound Derivatives 5H_Dibenzo_b_e_azepine_6_11_dione->PARP1 inhibits 5H_Dibenzo_b_e_azepine_6_11_dione->Chk1 inhibits

Caption: DNA Damage Response Pathway targeted by this compound derivatives.

experimental_workflow In Vitro Enzyme Inhibition Assay Workflow cluster_0 Assay Setup cluster_1 Reaction cluster_2 Detection & Analysis Test_Compound Test Compound (e.g., this compound) Add_Enzyme_Substrate Add Enzyme and Substrate Test_Compound->Add_Enzyme_Substrate Positive_Control Positive Control (e.g., Rucaparib) Positive_Control->Add_Enzyme_Substrate Negative_Control Negative Control (Vehicle/DMSO) Negative_Control->Add_Enzyme_Substrate Incubate Incubate Add_Enzyme_Substrate->Incubate Measure_Signal Measure Signal Incubate->Measure_Signal Data_Analysis Data Analysis (e.g., IC50 determination) Measure_Signal->Data_Analysis

Caption: General workflow for an in vitro enzyme inhibition assay with controls.

By adhering to these principles and protocols, researchers can generate high-quality, reliable data, thereby accelerating the discovery and development of new therapeutic agents based on the this compound scaffold.

References

Independent Verification of the Biological Activity of 5H-Dibenzo[b,e]azepine-6,11-dione Derivatives as Potent PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of novel 5H-Dibenzo[b,e]azepine-6,11-dione derivatives with established PARP (Poly [ADP-ribose] polymerase) inhibitors, Rucaparib and PJ34. The core focus is on the anticancer properties of these compounds, primarily their ability to inhibit PARP-1 and their cytotoxic effects on cancer cell lines. Experimental data is presented in structured tables, and detailed methodologies for key experiments are provided to facilitate independent verification.

Introduction to this compound

The tricyclic scaffold of this compound has been identified as a promising pharmacophore for the development of novel anticancer agents.[1] Derivatives of this core structure have been synthesized and evaluated as potent inhibitors of PARP, a family of enzymes crucial for DNA repair.[2] By inhibiting PARP, particularly PARP-1, these compounds can induce synthetic lethality in cancer cells with deficient DNA repair mechanisms, such as those with BRCA1/2 mutations.[2] This guide focuses on the independent verification of the biological activity of these derivatives, specifically compounds designated as d21 and d22 , which have been reported to exhibit superior activity compared to the known PARP inhibitor, Rucaparib.[2]

Comparative Analysis of Biological Activity

The primary biological activities of this compound derivatives and their alternatives are PARP-1 inhibition and cytotoxicity against cancer cells. The following tables summarize the available quantitative data for a comparative assessment.

PARP-1 Inhibition

The inhibitory activity of the compounds against PARP-1 is a key indicator of their potential as targeted cancer therapeutics. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.

CompoundPARP-1 IC50 (µM)
Derivative d21 0.047[3]
Derivative d22 Data not available
Rucaparib0.0014[3]
PJ340.02[3]
Cytotoxicity Against OVCAR-3 Human Ovarian Cancer Cell Line

The in vitro cytotoxicity of these compounds is a direct measure of their anticancer efficacy. The OVCAR-3 cell line is a well-established model for ovarian cancer research.

CompoundCytotoxicity IC50 (µM) against OVCAR-3
Derivative d21 Data not available
Derivative d22 Data not available
RucaparibData not available in the context of direct comparison with d21 and d22
PJ34Data not available

Note: The primary research article indicates that derivatives d21 and d22 demonstrated potent anti-proliferative effects against the OVCAR-3 cell line, with better activities than Rucaparib.[2] However, the specific IC50 values were not available in the public domain at the time of this guide's compilation.

Experimental Protocols

To ensure the reproducibility and independent verification of the reported biological activities, detailed protocols for the key experiments are provided below.

In Vitro PARP-1 Inhibition Assay (Chemiluminescent)

This assay quantifies the inhibitory effect of a compound on the enzymatic activity of PARP-1.

Principle: The assay measures the incorporation of biotinylated NAD+ onto histone proteins, a reaction catalyzed by PARP-1. The amount of biotinylated histone is then detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate. A decrease in the chemiluminescent signal in the presence of the test compound indicates inhibition of PARP-1 activity.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone-coated 96-well plates

  • Activated DNA

  • Biotinylated NAD+

  • Assay buffer

  • Wash buffer (e.g., PBST)

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • Microplate reader capable of measuring luminescence

Procedure:

  • Plate Preparation: Wash the histone-coated wells with wash buffer.

  • Reaction Mixture Preparation: Prepare a master mix containing assay buffer, activated DNA, and PARP-1 enzyme.

  • Inhibitor Addition: Add serial dilutions of the test compound (e.g., this compound derivatives, Rucaparib, PJ34) to the wells. Include a vehicle control (e.g., DMSO) and a positive control (no inhibitor).

  • Initiation of Reaction: Add the reaction mixture to all wells and then add biotinylated NAD+ to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour).

  • Detection:

    • Wash the wells to remove unbound reagents.

    • Add streptavidin-HRP conjugate and incubate.

    • Wash the wells again.

    • Add the chemiluminescent substrate.

  • Data Acquisition: Immediately measure the luminescence using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effect of compounds on cancer cells by measuring cell metabolic activity.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial succinate dehydrogenase in viable cells. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Cancer cell line (e.g., OVCAR-3)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader capable of measuring absorbance at ~570 nm

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 72 hours). Include untreated control wells.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C to allow for formazan crystal formation.

  • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Signaling Pathways and Experimental Workflows

Visual representations of the key biological pathways and experimental procedures are provided below to enhance understanding.

PARP Signaling Pathway in DNA Single-Strand Break Repair

PARP_Signaling_Pathway DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_Damage->PARP1 recruits & activates PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate DNA_Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->DNA_Repair_Proteins recruits Repair SSB Repair DNA_Repair_Proteins->Repair Inhibitor 5H-Dibenzo[b,e]azepine- 6,11-dione Derivative Inhibitor->PARP1 inhibits

Caption: PARP1 activation at DNA single-strand breaks and its inhibition.

Experimental Workflow for PARP-1 Inhibition Assay

PARP1_Inhibition_Workflow start Start prepare_plate Prepare Histone-Coated 96-Well Plate start->prepare_plate add_inhibitor Add Test Compound (Serial Dilutions) prepare_plate->add_inhibitor add_reagents Add PARP-1 Enzyme, Activated DNA, and Biotinylated NAD+ add_inhibitor->add_reagents incubate Incubate at Room Temperature add_reagents->incubate wash1 Wash Wells incubate->wash1 add_streptavidin Add Streptavidin-HRP wash1->add_streptavidin incubate2 Incubate add_streptavidin->incubate2 wash2 Wash Wells incubate2->wash2 add_substrate Add Chemiluminescent Substrate wash2->add_substrate read_plate Measure Luminescence add_substrate->read_plate analyze Calculate % Inhibition and IC50 read_plate->analyze end End analyze->end

Caption: Workflow for the in vitro chemiluminescent PARP-1 inhibition assay.

Experimental Workflow for MTT Cytotoxicity Assay

MTT_Workflow start Start seed_cells Seed Cancer Cells in 96-Well Plate start->seed_cells treat_cells Treat with Test Compounds (Various Concentrations) seed_cells->treat_cells incubate_treatment Incubate for 72 hours treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Measure Absorbance (~570 nm) solubilize->read_absorbance analyze Calculate % Viability and IC50 read_absorbance->analyze end End analyze->end

Caption: Workflow for determining cytotoxicity using the MTT assay.

References

Safety Operating Guide

Proper Disposal of 5H-Dibenzo[b,e]azepine-6,11-dione in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe and Compliant Disposal

The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the safe handling and disposal of 5H-Dibenzo[b,e]azepine-6,11-dione, a compound utilized in various research and development applications, including as a scaffold for potential anticancer agents.[1] Adherence to these procedures is critical to minimize risks and maintain compliance with hazardous waste regulations.

Hazard Profile and Safety Precautions

This compound is classified with the following hazard statements:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H332: Harmful if inhaled

  • H335: May cause respiratory irritation

Due to these potential health effects, appropriate personal protective equipment (PPE), including gloves, safety glasses or goggles, and a lab coat, must be worn when handling this compound. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.

Waste Segregation and Collection

Proper segregation of chemical waste is the first and most critical step in the disposal process. Improperly mixed chemicals can lead to dangerous reactions.

Solid Waste:

  • Collect waste this compound powder, contaminated gloves, weigh boats, and other solid materials in a dedicated, clearly labeled hazardous waste container.

  • Ensure the container is made of a compatible material (e.g., a high-density polyethylene (HDPE) drum or a securely lined container).

  • Do not mix with other solid wastes unless you have confirmed compatibility.

Liquid Waste:

  • Solutions containing this compound should be collected in a separate, leak-proof container designated for halogenated or non-halogenated organic solvent waste, depending on the solvent used.

  • Never dispose of solutions containing this compound down the drain.[2][3]

  • The container must be kept securely closed except when adding waste.[2][4]

Empty Containers:

  • Original containers of this compound must be triple-rinsed with a suitable solvent.[3]

  • The first rinseate is considered hazardous and must be collected and disposed of as liquid chemical waste.[2] Subsequent rinses may also need to be collected depending on local regulations.

  • After thorough rinsing and drying, the container labels must be defaced or removed before disposal as non-hazardous waste.[2][3]

Quantitative Data for Disposal

ParameterGuidelineCitation
Maximum Laboratory Waste Accumulation Do not store more than 10-55 gallons of hazardous waste in the lab (volume may vary by institution).[3][4]
Empty Container Residue Limit No more than 1 inch of residue remaining.[5]
pH for Drain Disposal (if applicable) Not applicable for this compound. Drain disposal is prohibited.[2][3]
Highly Toxic Waste Container Rinsing For acutely toxic chemicals (LD50 < 50mg/kg), the first three rinses must be collected as hazardous waste. While the specific LD50 for this compound is not provided, its hazard profile warrants cautious handling of rinsate.[2]

Step-by-Step Disposal Protocol

  • Characterize the Waste: Identify whether the waste is solid, liquid, or a contaminated empty container.

  • Select Appropriate Container: Choose a chemically compatible, leak-proof container with a secure lid. For liquids, use secondary containment to prevent spills.[2][6]

  • Label the Container: Immediately label the waste container with a hazardous waste tag. The label must include:

    • The full chemical name: "Waste this compound"

    • The concentration and quantity of the waste.

    • The date of accumulation.

    • The name of the principal investigator and the laboratory location.

    • Appropriate hazard pictograms (e.g., irritant, health hazard).[7]

  • Store Safely: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.[4]

  • Arrange for Pickup: Once the container is full or has been in storage for a designated period (typically not exceeding one year for partially filled containers), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][4]

Experimental Workflow for Disposal

G cluster_collection Waste Collection cluster_labeling Labeling and Storage cluster_disposal Final Disposal start Identify Waste (Solid, Liquid, Contaminated Sharps) solid_waste Solid Waste: Collect in a labeled, compatible container. start->solid_waste liquid_waste Liquid Waste: Collect in a labeled, leak-proof container with secondary containment. start->liquid_waste sharps_waste Contaminated Sharps: Collect in a designated sharps container. start->sharps_waste labeling Properly Label Container: - Full Chemical Name - Hazards - Date - PI Information solid_waste->labeling liquid_waste->labeling sharps_waste->labeling storage Store in Designated Satellite Accumulation Area labeling->storage request_pickup Request Waste Pickup from EHS or Licensed Contractor storage->request_pickup disposal Proper Disposal by Authorized Personnel request_pickup->disposal

Caption: Workflow for the proper disposal of this compound waste.

By following these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for any additional requirements.

References

Personal protective equipment for handling 5H-Dibenzo[b,e]azepine-6,11-dione

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5H-Dibenzo[b,e]azepine-6,11-dione

Disclaimer: Specific safety and toxicological data for this compound is limited. However, its investigation as a potential anticancer agent suggests that it should be handled as a potentially cytotoxic and hazardous compound.[1] The following guidelines are based on best practices for handling potent chemical compounds and should be implemented to minimize exposure and ensure a safe laboratory environment. A thorough risk assessment should be conducted before beginning any work with this compound.

Hazard Assessment and Engineering Controls

Given the potential for cytotoxicity, all handling of this compound, especially in powdered form, should be conducted within a certified chemical fume hood or a biological safety cabinet to prevent inhalation of airborne particles. The work area should be clearly designated as a hazardous drug handling area.[2]

Physical and Chemical Properties:

PropertyValue
Molecular Formula C₁₄H₉NO₂
Molecular Weight 223.23 g/mol
Appearance Solid
Melting Point 245-246 °C
Boiling Point 230-234 °C at 0.3 Torr
Density ~1.291 g/cm³
Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to prevent dermal, ocular, and respiratory exposure. The following table outlines the recommended PPE for various handling procedures.

ProcedureRecommended Personal Protective Equipment
Handling Solid Compound (Weighing, Aliquoting) Primary: - Disposable, solid-front lab coat or gown- Double-gloving with chemotherapy-rated nitrile gloves[3]- Safety glasses with side shields or chemical splash goggles[4]- N95 or higher-rated respirator[4]Secondary: - Disposable sleeve covers
Handling Solutions Primary: - Disposable, solid-front lab coat or gown- Double-gloving with chemotherapy-rated nitrile gloves- Chemical splash goggles or a face shield[3]Secondary: - Disposable apron
General Laboratory Operations Primary: - Standard lab coat- Single pair of nitrile gloves- Safety glasses
Operational Plan: Step-by-Step Handling Procedures

3.1. Receiving and Storage:

  • Upon receipt, inspect the package for any damage. If the package is damaged, treat it as a potential spill and follow the spill cleanup protocol.[2]

  • Store the compound in a clearly labeled, sealed container in a designated, well-ventilated, and restricted-access area.

3.2. Weighing and Preparation of Stock Solutions:

  • Preparation: Don the appropriate PPE for handling solid compounds. Prepare the work surface within a chemical fume hood by lining it with a disposable, absorbent bench liner.

  • Weighing: Use a dedicated set of spatulas and weighing boats. Tare the balance with the weighing boat. Carefully transfer the desired amount of the solid compound. Avoid creating dust.

  • Dissolving: Add the solvent to the solid in a suitable container within the fume hood. Cap the container and mix gently until the solid is fully dissolved.

  • Cleanup: Wipe down the balance and surrounding surfaces with a suitable decontaminating solution (e.g., 70% ethanol), followed by a dry wipe. Dispose of all contaminated disposables as hazardous waste.

3.3. Experimental Use:

  • When using solutions of this compound, always wear the recommended PPE for handling solutions.

  • Conduct all procedures that may generate aerosols within a chemical fume hood.

  • Use Luer-lock syringes and needles to prevent accidental disconnection and spills.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

Waste TypeDisposal Procedure
Solid Compound Collect in a clearly labeled, sealed container for hazardous solid waste.
Contaminated Labware (gloves, pipette tips, vials, etc.) Place in a designated, sealed hazardous waste bag or container.[2]
Liquid Waste (solutions, rinsates) Collect in a labeled, sealed, and leak-proof hazardous liquid waste container. Do not dispose of down the drain.
Sharps (needles, scalpels) Dispose of immediately in a designated sharps container for hazardous waste.

Follow your institution's and local regulations for the final disposal of hazardous chemical waste, which typically involves incineration by a licensed waste management company.[5]

Visual Workflow for Safe Handling and Disposal

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_final Final Steps prep Don Appropriate PPE setup Prepare Fume Hood with Absorbent Liner prep->setup weigh Weigh Solid Compound prep->weigh dissolve Prepare Stock Solution weigh->dissolve experiment Conduct Experiment dissolve->experiment solid_waste Solid Waste experiment->solid_waste Contaminated Disposables liquid_waste Liquid Waste experiment->liquid_waste Unused Solutions sharps_waste Sharps Waste experiment->sharps_waste Needles, etc. decontaminate Decontaminate Work Area experiment->decontaminate remove_ppe Remove PPE decontaminate->remove_ppe

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.